Orthosilicic acid
描述
Structure
3D Structure
属性
IUPAC Name |
silicic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si/c1-5(2,3)4/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAQACBXLXPBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1343-98-2 (Parent) | |
| Record name | Orthosilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058721 | |
| Record name | Silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Silicic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17270 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10193-36-9, 1343-98-2 | |
| Record name | Silicic acid (H4SiO4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthosilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHOSILICIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623B93YABH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Bioavailability of Silicon from Orthosilicic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon, the second most abundant element in the Earth's crust, is emerging as a nutrient of significant interest for human health. While ubiquitous in the environment, its biological availability is largely dependent on its chemical form. The monomeric form, orthosilicic acid (OSA), is considered the primary source of bioavailable silicon for humans.[1] This in-depth technical guide explores the core aspects of silicon bioavailability from OSA, providing quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Quantitative Bioavailability Data
The bioavailability of silicon from OSA has been investigated in numerous studies, utilizing various formulations and dietary sources. The following tables summarize the key quantitative findings from human and animal studies, providing a comparative overview of absorption and excretion rates.
Table 1: Human Studies on Silicon Bioavailability from this compound and Derivatives
| Silicon Source | Dose of Si (mg) | Number of Subjects | Key Findings | Reference(s) |
| This compound (OSA) solution | 21.5 | 5 | 43% of the dose was excreted in the urine over a 6-hour period. Peak serum concentrations were observed at 1.5 hours. | [2] |
| Choline-stabilized OSA (ch-OSA) | 20 | 8 | 17% of the dose was excreted in the urine over a 6-hour period.[2] Serum silicon concentration increased by over 90% from baseline.[3] | [2][3] |
| OSA-vanillin complex (OSA-VC) | 12.8 | 14 | Approximately 21% of the ingested silicon was excreted in the urine over a 6-hour period. Plasma silicon AUC (0-6h) was significantly higher compared to placebo.[4] | [4] |
| Monomethyl silanetriol (MMST) | 6.9 | 14 | 64% of the dose was excreted in the urine over a 6-hour period, showing the highest absorption among the tested supplements.[2] | [2] |
| Alcohol-free beer | 22.9 | 5 | 64% of the dose was excreted in the urine over a 6-hour period, comparable to MMST.[2] | [2] |
| Green beans | 6.1 | 5 | 44% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |
| Bananas | 13.6 | 5 | 4% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |
| Colloidal silica | 780 | 3 | Only 1% of the dose was excreted in the urine over a 6-hour period, indicating very low bioavailability.[2] | [2] |
| Magnesium trisilicate | 200 | 8 | 4% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |
| OSA with Equisetum arvense and Rosmarinus officinalis | 21.6 | 5 | 32.4% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |
| OSA with aloe vera | 21.6 | 5 | 34.6% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |
| OSA with maltodextrin (B1146171) (powder) | 21.6 | 5 | 27.2% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |
Table 2: Animal Studies on Silicon Bioavailability from this compound
| Animal Model | Silicon Source | Key Findings | Reference(s) |
| Calves | Stabilized this compound | A 4.9% increase in total dietary Si intake resulted in a 70% increase in serum silicon concentration after 23 weeks, indicating high bioavailability.[5] | [5] |
| Ovariectomized rats | Choline-stabilized OSA (ch-OSA) | Supplementation with ch-OSA demonstrated high bioavailability and a positive effect on bone mineral density.[3] | [3] |
Experimental Protocols
Accurate assessment of silicon bioavailability requires robust and standardized experimental protocols. This section details the methodologies for key in vivo and in vitro experiments cited in the literature.
In Vivo Human Clinical Trial Protocol for Assessing this compound Bioavailability
This protocol outlines a typical randomized, double-blind, crossover study design to evaluate the absorption and excretion of silicon from an oral OSA supplement.
1. Subject Recruitment:
-
Recruit a cohort of healthy adult volunteers (n=10-20).
-
Inclusion criteria: age 18-65, normal renal function (creatinine clearance > 80 mL/min), no known gastrointestinal disorders.
-
Exclusion criteria: pregnancy, lactation, use of silicon-containing supplements or antacids, consumption of silicon-rich foods for a defined period before and during the study.
2. Study Design:
-
Employ a randomized, double-blind, crossover design with a washout period of at least one week between interventions.
-
Each subject will receive the investigational OSA product and a placebo in a randomized order.
3. Intervention:
-
Administer a single oral dose of the OSA supplement (containing a known amount of silicon, e.g., 20 mg) with a standardized volume of water after an overnight fast.
-
The placebo should be identical in appearance and taste but devoid of silicon.
4. Sample Collection:
-
Blood: Collect venous blood samples into trace element-free tubes at baseline (pre-dose) and at regular intervals post-dosing (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
-
Urine: Collect a complete 24-hour urine sample at baseline. Following dosing, collect total urine output for a defined period (e.g., 0-6 hours, 6-12 hours, and 12-24 hours) in acid-washed, metal-free containers.
5. Sample Preparation and Analysis:
-
Serum Preparation: Allow blood to clot, centrifuge to separate serum, and store at -80°C until analysis.
-
Urine Preparation: Measure the total volume of each urine collection period, and take an aliquot for analysis. Store at -20°C.
-
Silicon Analysis: Determine the total silicon concentration in serum and urine samples using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
ICP-OES/MS Sample Preparation:
-
Thaw samples at room temperature.
-
For serum, perform a dilution (e.g., 1:10) with a diluent containing a weak acid (e.g., 0.5% nitric acid) and a surfactant to prevent protein precipitation.
-
For urine, acidify a diluted aliquot (e.g., 1:10) with high-purity nitric acid to a final concentration of 1-2%.
-
Include appropriate internal standards to correct for matrix effects and instrumental drift.
-
Analyze against a calibration curve prepared from a certified silicon standard solution.
-
-
6. Data Analysis:
-
Calculate the total amount of silicon excreted in urine over the collection period and express it as a percentage of the ingested dose.
-
Determine the pharmacokinetic parameters from the serum silicon concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Perform statistical analysis to compare the bioavailability of the OSA supplement with the placebo.
In Vivo Human Bioavailability Study Workflow
In Vitro Caco-2 Cell Permeability Assay for this compound
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the intestinal permeability of compounds.
1. Caco-2 Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Optionally, assess the permeability of a paracellular marker, such as Lucifer yellow, to confirm the integrity of the tight junctions.
3. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing a known concentration of this compound to the apical (AP) chamber (representing the intestinal lumen).
-
Add fresh HBSS to the basolateral (BL) chamber (representing the blood side).
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the end of the experiment.
4. Sample Analysis:
-
Determine the silicon concentration in the collected samples using ICP-OES or ICP-MS as described in the in vivo protocol.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of silicon across the monolayer (µg/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C0 is the initial concentration of silicon in the apical chamber (µg/mL).
-
-
Caco-2 Permeability Assay Workflow
Signaling Pathways of this compound
Recent research has begun to elucidate the molecular mechanisms through which this compound exerts its biological effects, particularly in bone metabolism. One of the key signaling pathways identified is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which plays a crucial role in osteoblast differentiation and bone formation.
The PI3K/Akt/mTOR Pathway in Osteoblasts
This compound has been shown to activate the PI3K/Akt/mTOR signaling cascade in human osteoblast-like cells. This activation leads to a series of downstream events that promote osteogenesis.
Mechanism of Activation:
While the direct upstream receptor for OSA is yet to be fully characterized, its interaction with the cell membrane is thought to initiate the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).
Downstream Effects:
Activated Akt, in turn, phosphorylates and activates mTOR Complex 1 (mTORC1). The activation of the PI3K/Akt/mTOR pathway by this compound leads to:
-
Increased expression of osteogenic markers: This includes Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation, as well as Type I collagen (COL1), alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).
-
Enhanced bone matrix protein synthesis: mTORC1 is a key regulator of protein synthesis, and its activation promotes the translation of mRNAs encoding for proteins essential for bone matrix formation.
-
Promotion of osteoblast proliferation and survival: The PI3K/Akt pathway is a well-known pro-survival pathway that inhibits apoptosis and promotes cell cycle progression.
The inhibition of this pathway with specific inhibitors like LY294002 has been shown to block the pro-osteogenic effects of this compound, confirming its central role in mediating the beneficial effects of silicon on bone health.
PI3K/Akt/mTOR Signaling Pathway
Conclusion
The bioavailability of silicon is critically dependent on its chemical form, with this compound being the most readily absorbed species. This technical guide has provided a comprehensive overview of the current scientific understanding of OSA bioavailability, including quantitative data from human and animal studies, detailed experimental protocols for its assessment, and insights into its molecular mechanisms of action in bone cells. The presented information underscores the importance of the source and formulation of silicon supplements in determining their efficacy. For researchers, scientists, and drug development professionals, a thorough understanding of these factors is essential for the development of effective silicon-based therapeutic and nutritional interventions. Future research should focus on further elucidating the upstream signaling events initiated by OSA and exploring its potential therapeutic applications in a wider range of physiological and pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative absorption of silicon from different formulations of dietary supplements: a pilot randomized, double-blind, crossover post-prandial study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of silicon in biological samples by ICP-OES after non-oxidative decomposition under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K–Akt–mTOR Pathway [ouci.dntb.gov.ua]
- 5. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Orthosilicic Acid: A Technical Guide to Its Natural Sources and Occurrence
An in-depth exploration for researchers, scientists, and drug development professionals on the natural prevalence of orthosilicic acid, its quantification, and its biological significance.
Introduction
This compound (OSA), with the chemical formula Si(OH)₄, is the simplest and only bioavailable form of silicon for most living organisms.[1][2] Despite silicon being the second most abundant element in the Earth's crust, its soluble and biologically relevant form, this compound, is found in trace amounts in various natural matrices.[1][3] This technical guide delves into the natural sources and occurrence of this compound, providing quantitative data, detailed experimental protocols for its analysis, and visualizations of its biological pathways. Understanding the natural landscape of this crucial compound is paramount for research into its therapeutic potential and for the development of novel silicon-based drugs and supplements.
Natural Sources and Occurrence of this compound
This compound is ubiquitously present in the environment, from natural waters and soil to a wide array of plant and animal tissues. Its concentration, however, varies significantly depending on the source and environmental conditions.
Aqueous Environments
Natural waters are a primary reservoir of dissolved silicon in the form of this compound. The concentration is influenced by the geology of the surrounding area, water pH, and temperature.
Table 1: Concentration of this compound in Various Water Sources
| Water Source | Concentration Range (mg SiO₂/L) | Key Considerations |
| Seawater | 0.37 - 11.26[4] | Concentrations can be lower in surface waters due to uptake by diatoms and other marine organisms. |
| Mineral Water | 3.84 - 10.7[4] | Content is highly dependent on the geological formations from which the water originates. |
| Drinking Water | 0.91 - 1.01[4] | Can contribute significantly to daily silicon intake.[5] |
| Rivers and Lakes | Variable | Influenced by weathering of rocks and minerals in the catchment area. |
Soil and Plants
In soil, this compound is the form of silicon that is taken up by plant roots. The concentration of plant-available silicon in soil solution is a critical factor for the growth and health of many plant species, particularly silicon accumulators like rice and sugarcane.[6]
Plants absorb this compound, which is then transported and deposited as amorphous silica (B1680970) (phytoliths), contributing to the structural integrity and defense against stresses.[7]
Table 2: this compound Content in Selected Food Sources
| Food Source | Silicon Content (mg Si/100g) | Bioavailability |
| Cereals (Oats, Barley, Rice Bran) | High[5] | Varies depending on the food matrix. |
| Fruits (Banana, Apple) | Moderate[5] | Generally considered a bioavailable source. |
| Vegetables (Green Beans, Carrot, Potato) | Moderate[5] | Cooking methods may affect content. |
| Beverages (Beer, Mineral Water) | Variable[5] | Often a readily absorbable form. |
Biological Systems
In humans and animals, this compound is absorbed from the diet and is present in various tissues and fluids. It plays a crucial role in bone formation, collagen synthesis, and the health of connective tissues, skin, hair, and nails.[3][8]
Table 3: Concentration of this compound in Human Biological Fluids
| Biological Fluid | Concentration Range | Notes |
| Serum | 8.5 - 11.1 µmol/L[9] | Levels can be influenced by dietary intake and age. |
| Urine | Variable | The primary route of excretion for absorbed silicon.[10] |
Experimental Protocols
Accurate quantification of this compound is essential for research and clinical applications. The following are detailed methodologies for its determination and stabilization.
Protocol 1: Determination of this compound using the Molybdenum Blue Colorimetric Method
This method is based on the reaction of this compound with an acidic molybdate (B1676688) solution to form a yellow silicomolybdate complex, which is then reduced to a stable blue complex for spectrophotometric quantification.[11][12][13]
1. Reagents:
-
Ammonium (B1175870) Molybdate Solution (7.5% w/v): Dissolve 7.5 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 80 mL of deionized water. Adjust pH to 7.0-8.0 with 1M NaOH. Make up to 100 mL with deionized water.[14]
-
Sulfuric Acid (0.25 M): Carefully add 13.9 mL of concentrated sulfuric acid (H₂SO₄) to approximately 800 mL of deionized water, cool, and dilute to 1 L.[11]
-
Oxalic Acid Solution (10% w/v): Dissolve 10 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 90 mL of deionized water.[11]
-
Reducing Agent (Ascorbic Acid): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily.[11]
-
Silicon Standard Stock Solution (1000 mg SiO₂/L): Use a commercially available certified silicon standard.
2. Procedure:
-
Sample Preparation: Filter water samples through a 0.45 µm membrane filter to remove particulate matter.[11] For solid samples, an appropriate extraction method to solubilize this compound is required.
-
Reaction: a. To 50 mL of the sample or standard in a volumetric flask, add 1 mL of ammonium molybdate solution and 1 mL of 0.25 M sulfuric acid.[11] b. Mix well and allow to stand for 10 minutes for the formation of the yellow silicomolybdate complex. c. Add 1.5 mL of oxalic acid solution to eliminate interference from phosphate, and mix.[11] d. After 2 minutes, add 1 mL of the ascorbic acid reducing agent and mix thoroughly.[11]
-
Measurement: a. Allow the blue color to develop for 30 minutes. b. Measure the absorbance of the solution at 810 nm using a spectrophotometer.[14]
-
Calibration: Prepare a series of standards from the stock solution and construct a calibration curve of absorbance versus concentration. Determine the concentration of the sample from the calibration curve.
Protocol 2: Stabilization of this compound for Experimental Use
This compound in aqueous solutions is prone to polymerization, especially at concentrations above its solubility limit. Stabilization is crucial for preparing stock solutions for in vitro and in vivo studies. Choline (B1196258) chloride is a commonly used stabilizing agent.[8]
1. Materials:
-
Sodium silicate (B1173343) solution (e.g., water glass)
-
Hydrochloric acid (HCl)
-
Choline chloride
-
Deionized water
2. Procedure:
-
Prepare a solution of choline chloride in a mixture of glycerol and water.[15]
-
Slowly add the sodium silicate solution to the choline chloride solution while stirring continuously.
-
Acidify the mixture to a pH below 4 (preferably between 0.8 and 1.0) by the dropwise addition of hydrochloric acid. This hydrolysis of the silicate forms this compound, which is stabilized by the choline-glycerol matrix.[16]
-
The final concentration of silicon can be determined using the molybdenum blue method described in Protocol 1. The solution should be stored in a tightly sealed container.
Signaling Pathways and Experimental Workflows
This compound in Bone Formation
This compound has been shown to stimulate osteoblast differentiation and bone formation through the activation of specific signaling pathways. One such pathway is the PI3K-Akt-mTOR pathway.[17][18]
Caption: PI3K-Akt-mTOR pathway in OSA-mediated osteogenesis.
Experimental Workflow for Assessing this compound Bioavailability
Determining the bioavailability of this compound from different sources is crucial for the development of effective supplements. A common in vivo experimental workflow involves monitoring serum silicon levels after ingestion.[16]
Caption: Workflow for assessing OSA bioavailability in vivo.
Conclusion
This compound is a naturally occurring and biologically essential compound with a widespread distribution in the environment and living organisms. Its role in human health, particularly in bone and connective tissue, underscores the importance of understanding its natural sources and bioavailability. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of nutrition, medicine, and drug development, facilitating further investigation into the therapeutic applications of this remarkable molecule. The elucidation of its signaling pathways opens new avenues for targeted interventions in various physiological and pathological processes.
References
- 1. nichem.solutions [nichem.solutions]
- 2. researchgate.net [researchgate.net]
- 3. intuizoon.com [intuizoon.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silicic acid: its gastrointestinal uptake and urinary excretion in man and effects on aluminium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umces.edu [umces.edu]
- 12. nemi.gov [nemi.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method for the Determination of Silica in Water - Persee [pgeneral.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. EP1242307B1 - Method for preparing ortho silicic acid, ortho silicic acid as obtained, and its use - Google Patents [patents.google.com]
- 17. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] this compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K–Akt–mTOR Pathway | Semantic Scholar [semanticscholar.org]
The Core of Silica Formation: An In-depth Technical Guide to Orthosilicic Acid Polymerization Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthosilicic acid (OSA), Si(OH)₄, is the fundamental precursor to all natural and synthetic silica-based materials. Its polymerization is a critical process in geochemistry, biology, and various industrial applications, including drug delivery and formulation. Understanding the intricate mechanisms and kinetics of OSA polymerization is paramount for controlling the formation of silica (B1680970) structures, from nanoparticles to extensive gel networks. This technical guide provides a comprehensive overview of the core principles governing OSA polymerization, detailing the reaction pathways, influencing factors, and kinetic models. It further presents a compilation of experimental protocols for studying this phenomenon and summarizes key quantitative data to aid researchers in their scientific endeavors.
Introduction to this compound and Polymerization
This compound is a weak acid with a pKa of approximately 9.8.[1] In aqueous solutions with concentrations below the solubility of amorphous silica (around 100-150 ppm), it exists predominantly as a monomer.[2][3] However, when the concentration exceeds this solubility limit, a spontaneous polymerization process is initiated.[1][2] This process involves a series of condensation reactions where two OSA molecules combine to form a disilicic acid and a water molecule. This initial step is the foundation for the subsequent formation of larger oligomers, nanoparticles, and eventually, a three-dimensional silica gel network.[1][4]
The polymerization of this compound can be broadly categorized into three main stages:
-
Nucleation: The initial formation of small oligomeric species (dimers, trimers, etc.) from monomeric this compound. These initial clusters serve as nuclei for further growth.[1][5]
-
Particle Growth: The growth of these nuclei into larger particles through the addition of more monomeric or oligomeric silicic acid. This can occur via monomer addition or particle aggregation.[2][5]
-
Gelation/Aggregation: The linking of these particles into branched chains and ultimately a continuous network that spans the entire volume, forming a gel.[2][4]
The Chemical Mechanism of Polymerization
The fundamental reaction driving the polymerization of this compound is a condensation reaction between two silanol (B1196071) (Si-OH) groups to form a siloxane (Si-O-Si) bond, with the elimination of a water molecule. The reaction is generally understood to proceed via a nucleophilic attack mechanism. The process is catalyzed by both acids and bases.[6]
Under basic conditions, a hydroxyl group of an this compound molecule is deprotonated to form a silicate (B1173343) anion, (HO)₃SiO⁻. This anion then acts as a nucleophile, attacking the silicon atom of a neutral this compound molecule.[3] This mechanism is favored at pH values above 7.
Under acidic conditions (pH < 2), one of the hydroxyl groups on a silicic acid molecule can be protonated to form a better leaving group (H₂O). A neutral silicic acid molecule can then attack this protonated species.[6] Between pH 2 and 7, the polymerization rate is generally slower.[7]
The initial dimerization is followed by the formation of linear, branched, and cyclic oligomers.[1][8] The formation of cyclic species, particularly trimers and tetramers, is a key step in the nucleation process.[8][9]
Key Factors Influencing Polymerization Kinetics
The rate and extent of this compound polymerization are highly sensitive to several environmental factors.
pH
The pH of the solution is the most critical factor governing the polymerization rate. The rate is at a minimum around pH 2-3 and increases significantly at both lower and higher pH values.[7] The polymerization rate is generally fastest in the pH range of 6.5 to 8.5.[10] At very high pH (above 9.5), the increased solubility of silica and the electrostatic repulsion between highly charged silicate species can slow down the polymerization rate.[10]
Temperature
Increasing the temperature generally accelerates the rate of polymerization.[10][11] Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus promoting the condensation reaction.[10] However, the solubility of amorphous silica also increases with temperature, which can counteract the kinetic effect to some extent by reducing the supersaturation level.[12]
Concentration and Supersaturation
The polymerization process is initiated only when the concentration of this compound exceeds the solubility of amorphous silica, a state known as supersaturation. The degree of supersaturation is a primary driving force for polymerization; a higher initial concentration leads to a faster reaction rate and a shorter induction period before polymerization becomes significant.[10][12]
Ionic Strength and Cations
The presence of salts in the solution generally accelerates polymerization by reducing the electrostatic repulsion between negatively charged silicate species, a phenomenon known as the compression of the electrical double layer.[13] Divalent and trivalent cations such as Ca²⁺, Mg²⁺, and Al³⁺ are particularly effective at accelerating polymerization and can co-precipitate with silica to form metal silicates.[10][14]
Catalysts and Inhibitors
Certain substances can catalyze or inhibit the polymerization process. Fluoride ions are known to be potent catalysts for silicic acid polymerization.[7] Conversely, various organic molecules, particularly those containing amine or amide functionalities, can act as inhibitors.[15] These inhibitors can stabilize silicic acid in its monomeric form, preventing or slowing down the polymerization process.[15] This principle is utilized in the design of antiscalants for industrial water systems.[16][17]
Quantitative Data on Polymerization Kinetics
The following tables summarize key quantitative data related to the kinetics of this compound polymerization.
| Factor | Condition | Observation | Reference(s) |
| pH | pH 2-3 | Minimum polymerization rate | [7] |
| pH 6.5 - 8.5 | Maximum polymerization rate | [10] | |
| pH > 9.5 | Decreased polymerization rate due to increased solubility and repulsion | [10] | |
| Temperature | Increased Temperature | Generally increases polymerization rate | [10][11] |
| Concentration | > Solubility Limit | Polymerization occurs | [1][2] |
| Higher Supersaturation | Faster reaction rate, shorter induction period | [10][12] | |
| Ionic Strength | Increased Ionic Strength | Accelerates polymerization | [13] |
| Cations | Ca²⁺, Mg²⁺, Al³⁺ | Accelerate polymerization and co-precipitate | [10][14] |
Experimental Protocols for Studying this compound Polymerization
Preparation of a Supersaturated this compound Solution
A common method to generate a supersaturated solution of this compound for experimental studies is the hydrolysis of a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS), or by acidifying a sodium silicate solution.
Protocol using Sodium Silicate:
-
Prepare a stock solution of sodium silicate (e.g., Na₂SiO₃·9H₂O) in deionized water.
-
Prepare a dilute acid solution (e.g., HCl or H₂SO₄).
-
Slowly add the sodium silicate solution to the vigorously stirred acid solution. The final pH should be adjusted to the desired experimental value (typically between 6 and 8 for rapid polymerization).
-
The resulting solution contains a supersaturated concentration of this compound. The concentration can be determined using the silicomolybdate method described below.
Monitoring Polymerization using the Silicomolybdate Method
The silicomolybdate method is a colorimetric technique used to quantify the concentration of monomeric and low-molecular-weight silicic acid species that are "molybdate-reactive".[15] As polymerization proceeds, the concentration of these reactive species decreases.
Protocol:
-
Reagents:
-
Ammonium (B1175870) molybdate (B1676688) solution: Dissolve ammonium molybdate in deionized water, and adjust the pH to ~1.2 with sulfuric acid.
-
Reducing agent: A solution of p-methylaminophenol sulfate (B86663) and sodium sulfite, or a solution of oxalic acid.
-
-
Procedure:
-
At timed intervals, withdraw an aliquot of the polymerizing silicic acid solution.
-
Immediately add the ammonium molybdate solution to the aliquot. This forms a yellow silicomolybdate complex with the reactive silica.
-
After a set time (e.g., 5 minutes), add the reducing agent. This reduces the silicomolybdate complex to a stable blue complex.
-
Measure the absorbance of the blue solution at a specific wavelength (typically around 810 nm) using a spectrophotometer.
-
The absorbance is proportional to the concentration of molybdate-reactive silica. A standard curve should be prepared using solutions of known this compound concentration.
-
Characterization of Silica Particles by Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a technique used to measure the size distribution of particles in a suspension. It is valuable for monitoring the growth of silica nanoparticles during the polymerization process.
Protocol:
-
Prepare the polymerizing silicic acid solution as described in section 5.1.
-
At various time points, transfer an aliquot of the solution into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
The instrument's laser illuminates the sample, and the scattered light fluctuations are detected and analyzed to determine the particle size distribution.
-
By taking measurements over time, the growth kinetics of the silica particles can be determined.
Visualizing the Polymerization Process
General Polymerization Pathway
Caption: General pathway of this compound polymerization.
Experimental Workflow for Kinetic Analysis
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.uoc.gr [chemistry.uoc.gr]
- 4. nichem.solutions [nichem.solutions]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound (OSA) [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. iris.hi.is [iris.hi.is]
- 10. ropur.com [ropur.com]
- 11. Influence of pH, Temperature and Sample Size on Natural and Enforced Syneresis of Precipitated Silica [mdpi.com]
- 12. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lubrizol.com [lubrizol.com]
- 17. Silica Scale Inhibition: Effect of Organic Additives on Polymerization - UNT Digital Library [digital.library.unt.edu]
Understanding the stability of Si(OH)4 in aqueous solutions
An In-depth Technical Guide to the Stability of Si(OH)₄ in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosilicic acid (Si(OH)₄), the monomeric form of silica (B1680970) in aqueous solution, is of significant interest across various scientific disciplines, including geochemistry, materials science, and importantly, in biological and pharmaceutical research. Its stability in aqueous environments is a critical factor governing processes ranging from biomineralization to the formulation and efficacy of silicon-based drugs and excipients. This technical guide provides a comprehensive overview of the principles governing the stability of Si(OH)₄, detailing the mechanisms of its polymerization, the factors influencing this process, and the experimental protocols to study its behavior.
The Chemistry of Silicic Acid in Water
In aqueous solutions, silicon is predominantly present as this compound, a weak acid with the formula Si(OH)₄.[1][2] It is formed from the hydration of silica (SiO₂).[3] The stability of monomeric Si(OH)₄ is limited by its tendency to undergo polycondensation reactions, leading to the formation of dimers, oligomers, and eventually colloidal silica particles and gels.[1][4]
Polymerization of Silicic Acid
The polymerization of Si(OH)₄ is a multi-stage process that occurs when its concentration exceeds the solubility limit of amorphous silica, which is approximately 100-150 ppm at ambient temperature.[1][5] The overall process can be summarized in three main stages:
-
Nucleation and Formation of Particles: Monomeric Si(OH)₄ molecules condense to form siloxane bonds (Si-O-Si), eliminating a water molecule in the process.[1][6] This leads to the formation of dimers, trimers, and small cyclic structures, which act as nuclei for further polymerization.[1]
-
Particle Growth: The initial nuclei grow in size through the addition of more monomeric silicic acid.[6] A process known as Ostwald ripening can also occur, where larger, more stable particles grow at the expense of smaller, more soluble ones.[1]
-
Aggregation and Gelation: As the particles grow, they can link together to form branched chains and three-dimensional networks.[6] At higher concentrations, this aggregation leads to a significant increase in viscosity and the eventual formation of a silica gel.[6]
The reaction mechanism is catalyzed by hydroxyl ions (OH⁻) and involves the reaction between an ionized silanol (B1196071) group (Si-O⁻) and a neutral silanol group (Si-OH).[7]
Factors Influencing the Stability of Si(OH)₄
The stability of monomeric silicic acid and the rate of its polymerization are highly dependent on several key physicochemical parameters.
pH
The pH of the aqueous solution is one of the most critical factors.[3]
-
High Stability at Low pH: Monomeric Si(OH)₄ is most stable in the pH range of 2-3.[6][8][9] In this range, the rate of polymerization is at a minimum.[6]
-
Base Catalysis: Above pH 3, the polymerization is catalyzed by hydroxyl ions, and the rate increases significantly.[7][8]
-
Increased Solubility at High pH: The solubility of amorphous silica increases dramatically at pH values above 8-9.5 due to the deprotonation of silicic acid to form silicate (B1173343) anions (H₃SiO₄⁻ and H₂SiO₄²⁻).[10][11][12] This increased solubility can prevent precipitation but does not necessarily prevent the formation of soluble silicate oligomers.[10]
Temperature
Temperature has a dual effect on the stability of silicic acid:
-
Increased Reaction Rate: Higher temperatures accelerate the kinetics of the condensation reactions, leading to faster polymerization and gelation.[13][14] The rate of polymerization generally increases with temperature.[14][15]
-
Increased Solubility: The solubility of amorphous silica also increases with temperature.[3][5][16] This means that at higher temperatures, a higher concentration of Si(OH)₄ can be maintained before polymerization begins.
Concentration
The concentration of Si(OH)₄ is a primary driver of polymerization. Polymerization will not occur if the concentration of monomeric silicic acid is below the solubility limit of amorphous silica.[1] Supersaturated solutions are inherently unstable and will tend to polymerize to reduce the concentration of dissolved silica to the equilibrium solubility limit.[1]
Ionic Strength
The presence of dissolved salts can significantly influence the rate of polymerization, particularly near neutral pH.[17]
-
Acceleration of Polymerization: Increasing the ionic strength of the solution generally accelerates the polymerization of silicic acid.[8][17] This is attributed to the compression of the electrical double layer around the forming silica particles.[17] At neutral to alkaline pH, these particles are negatively charged, and the presence of electrolytes screens these charges, reducing electrostatic repulsion and facilitating aggregation.[17]
-
pH Dependence: The effect of ionic strength is highly dependent on the pH of the solution.[17][18]
Quantitative Data on Si(OH)₄ Stability
The following tables summarize key quantitative data related to the stability of silicic acid in aqueous solutions.
Table 1: Solubility of Amorphous Silica at 25°C as a Function of pH
| pH | Approximate Solubility of Amorphous SiO₂ (ppm) |
| < 8 | 100 - 150 |
| 9 | ~180 |
| 10 | ~400 |
| 10.5 | > 800 |
| 11 | > 2000 |
Data compiled from references[3][10][11][12]. The exact solubility can vary depending on the specific form of amorphous silica and other solution components.
Table 2: General Effects of Physicochemical Parameters on Si(OH)₄ Stability and Polymerization
| Parameter | Effect on Monomeric Si(OH)₄ Stability | Effect on Polymerization Rate |
| pH | Most stable at pH 2-3[6][8][9] | Minimum at pH ~2, increases at higher and lower pH[6] |
| Temperature | Decreases (due to faster kinetics) | Increases[13][14] |
| Concentration | Stable below ~150 ppm, unstable above[1] | Increases with supersaturation[19] |
| Ionic Strength | Decreases (promotes aggregation) | Generally increases, especially near neutral pH[8][17] |
Experimental Protocols
Studying the stability of Si(OH)₄ requires careful preparation of solutions and appropriate analytical techniques to monitor the concentration of monomeric silica and the formation of polymers.
Preparation of Supersaturated Silicic Acid Solutions
Several methods can be used to prepare supersaturated solutions of Si(OH)₄ for stability studies:
-
Method 1: Acidification of Sodium Silicate
-
Prepare a stock solution of sodium silicate (e.g., Na₂SiO₃·9H₂O) in deionized water.
-
Cool the solution in an ice bath to minimize polymerization during preparation.
-
Slowly add a dilute acid (e.g., HCl or H₂SO₄) with constant stirring until the desired pH (typically around 2-3 for maximum initial stability) is reached.[6][7]
-
The resulting solution contains supersaturated monomeric silicic acid. This solution should be used promptly as it will begin to polymerize over time.
-
-
Method 2: Hydrolysis of Tetraalkoxysilanes (e.g., TEOS)
-
Tetramethyl orthosilicate (B98303) (TMOS) or tetraethyl orthosilicate (TEOS) can be hydrolyzed in an acidic aqueous solution (e.g., 1-2 mM HCl) to produce Si(OH)₄.[7]
-
TMOS hydrolyzes rapidly, while TEOS hydrolysis is slower and may require sonication or gentle heating to complete.
-
This method produces a relatively pure solution of silicic acid, with the corresponding alcohol as a byproduct.
-
-
Method 3: Dissolution of Amorphous Silica at Elevated Temperature
-
Equilibrate amorphous silica (silica gel) with deionized water at an elevated temperature (e.g., 90-100°C) to achieve a higher saturation concentration.[6]
-
Rapidly cool (quench) the solution to room temperature. This will produce a supersaturated solution of monomeric Si(OH)₄ that will remain in a metastable state for a period of time, especially if the pH is adjusted to the 2-3 range.[6]
-
Monitoring Silicic Acid Polymerization
The primary method for monitoring the concentration of monomeric silicic acid is the silicomolybdate colorimetric method .
-
Principle: In an acidic medium, monomeric silicic acid reacts with a molybdate (B1676688) reagent to form a yellow silicomolybdic acid complex.[1][4] Dimeric and smaller oligomeric forms may react more slowly, while larger polymers and colloidal silica are unreactive.[4] The intensity of the yellow color, which can be measured spectrophotometrically (typically around 400 nm), is proportional to the concentration of monomeric Si(OH)₄. For increased sensitivity, the yellow complex can be reduced to a more intensely colored blue silicomolybdous acid complex.[1]
-
Procedure Outline:
-
Reagent Preparation:
-
Ammonium (B1175870) Molybdate Reagent: Dissolve ammonium molybdate in deionized water, often with the addition of a strong acid like sulfuric or hydrochloric acid to achieve the optimal pH for complex formation (typically pH 1.2-1.5).[9][20]
-
-
Sample Analysis:
-
At specific time intervals, withdraw an aliquot of the silicic acid solution being studied.
-
Immediately add the ammonium molybdate reagent to the aliquot. The acidic nature of the reagent helps to quench the polymerization reaction.
-
Allow a set amount of time for the color to develop (typically a few minutes for the monomer to react).[4]
-
Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.
-
Calculate the concentration of monomeric Si(OH)₄ by comparing the absorbance to a standard curve prepared from solutions of known silica concentration.
-
-
-
Other Analytical Techniques:
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This technique measures the total silicon concentration in a sample, regardless of its speciation (monomeric, oligomeric, or colloidal).[1] By comparing the total silicon concentration with the monomeric concentration from the silicomolybdate method, the amount of polymerized silica can be inferred.
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the formation and growth of colloidal silica particles in real-time.[21]
-
Visualizations
Signaling Pathway of Si(OH)₄ Polymerization
Caption: Polymerization pathway of Si(OH)₄.
Experimental Workflow for Studying Si(OH)₄ Stability
Caption: Experimental workflow for Si(OH)₄ stability analysis.
Conclusion
The stability of this compound in aqueous solutions is a complex interplay of pH, temperature, concentration, and ionic strength. A thorough understanding of these factors is essential for researchers and professionals working with silicon-based systems. By controlling these parameters and employing appropriate analytical techniques such as the silicomolybdate method, the behavior of Si(OH)₄ can be effectively studied and predicted. This knowledge is crucial for applications ranging from preventing silica scaling in industrial processes to designing stable and bioavailable silicon-based therapeutic agents.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. railsback.org [railsback.org]
- 3. scribd.com [scribd.com]
- 4. Silicic acid - Wikipedia [en.wikipedia.org]
- 5. mylongview.com [mylongview.com]
- 6. scribd.com [scribd.com]
- 7. Silicic acid condensation under the influence of water-soluble polymers: from biology to new materials - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01310H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. imwa.info [imwa.info]
- 10. inis.iaea.org [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scialert.net [scialert.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the pKa and Acid-Base Properties of Orthosilicic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acid-base properties of orthosilicic acid (Si(OH)₄), focusing on its dissociation constants (pKa), experimental determination, and its behavior in aqueous solutions. This information is critical for understanding its role in biological systems and its application in drug development and materials science.
Acid Dissociation Constants (pKa) of this compound
This compound is a weak tetraprotic acid, though in most physiological and environmental contexts, only the first two dissociations are significant. The pKa values can vary slightly based on temperature, ionic strength, and the presence of other solutes. The dissociation equilibria are as follows:
-
First Dissociation: Si(OH)₄ ⇌ [SiO(OH)₃]⁻ + H⁺
-
Second Dissociation: [SiO(OH)₃]⁻ ⇌ [SiO₂(OH)₂]²⁻ + H⁺
Below is a summary of reported pKa values for this compound and related species.
| Species | Dissociation Constant | Reported Value(s) | Conditions |
| This compound (Monomer) | pKa1 | 9.8[1][2][3], 9.84[4][5] | 25 °C |
| pKa2 | 13.2[4][5] | 25 °C | |
| Oligomeric Silicic Acids | pKa | 9.5 - 10.7[1] | |
| Silica (B1680970) Nanoparticles (~1 nm) | pKa (surface silanols) | 6.8 |
Note: The third and fourth dissociation constants are very high and not typically observed in aqueous solutions.
Acid-Base Properties and Polymerization
The acid-base chemistry of this compound is intrinsically linked to its tendency to undergo polymerization. This process is highly dependent on pH, concentration, and temperature.
At concentrations below the solubility limit of amorphous silica (approximately 1-2 mM), this compound is stable as a monomer.[2] However, in supersaturated solutions, polymerization occurs to form dimers, oligomers, and eventually colloidal silica or a gel.[2][5]
The polymerization rate is significantly influenced by pH:
-
pH < 2: The polymerization rate is very slow.
-
pH 2-3: Stability is highest in this range.
-
pH 7-8: The rate of polymerization is most rapid in this range.
-
pH > 9.5: The solubility of silica increases dramatically, which can inhibit polymerization by keeping more silicate (B1173343) ions in their dissolved, non-polymerized state.
The mechanism of polymerization is thought to be initiated by the reaction between an ionized this compound molecule ([SiO(OH)₃]⁻) and a neutral one (Si(OH)₄).[2] Even at neutral pH, a small fraction (around 0.18%) of this compound is ionized, which is sufficient to initiate condensation.[2]
Experimental Protocols for pKa Determination
The determination of pKa values for weak acids like this compound can be challenging due to its tendency to polymerize at higher concentrations. The following are generalized experimental methodologies.
Potentiometric Titration
Potentiometric titration is a common method for determining pKa values by measuring the pH of a solution as a titrant of known concentration is added.[6]
Methodology:
-
Preparation of this compound Solution: A dilute, monomeric solution of this compound is prepared. This can be achieved by the hydrolysis of a precursor like tetraethoxysilane (TEOS) in an acidic aqueous solution, followed by neutralization to the desired starting pH.[7] It is crucial to maintain the concentration below the polymerization threshold.
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[6][8]
-
Titration Setup: The this compound solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[6][8] The solution should be purged with an inert gas like nitrogen to remove dissolved CO₂.[8]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments. The pH is recorded after each addition, allowing the system to reach equilibrium.[8][9]
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve, often determined more accurately from the first or second derivative of the curve.[10]
Spectrophotometric Method
This method relies on the reaction of silicic acid with a chromogenic reagent, where the extent of reaction is pH-dependent. The most common method involves the formation of a yellow silicomolybdate complex.
Methodology:
-
Preparation of Solutions: A series of buffered solutions containing a known concentration of this compound are prepared across a range of pH values spanning the expected pKa.
-
Color Development: An ammonium (B1175870) molybdate (B1676688) solution is added to each buffered this compound solution under acidic conditions (pH ~1.2).[11] The mixture is allowed to stand for a specific time for the color to develop.[11]
-
Spectrophotometric Measurement: The absorbance of the yellow silicomolybdate complex is measured at its maximum absorbance wavelength (around 410 nm).[11]
-
Data Analysis: The absorbance is plotted against the pH of the buffered solutions. The resulting curve will be sigmoidal, and the pKa can be determined from the pH at which the absorbance is half of the maximum absorbance, which corresponds to the point where 50% of the this compound is in its ionized form.
Role in Biological Signaling: Osteogenesis
This compound is recognized for its beneficial effects on bone formation.[12] It has been shown to stimulate osteoblast differentiation and inhibit osteoclast activity.[12][13] One of the proposed mechanisms involves the activation of the PI3K-Akt-mTOR signaling pathway in osteoblast-like cells.[14]
Caption: this compound stimulates osteogenesis via the PI3K-Akt-mTOR pathway.
Logical Workflow: Role in Plant Stress Resistance
This compound is the form in which plants absorb silicon from the soil.[15] It plays a crucial role in enhancing plant resistance to both biotic (pests and diseases) and abiotic (e.g., drought, salinity) stresses.
Caption: Workflow of this compound in enhancing plant stress resistance.
References
- 1. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. A Farmer’s Guide to Using Ortho Silicic Acid for Vegetables and Fruits [witanworld.com]
- 5. nichem.solutions [nichem.solutions]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. US20100068294A1 - Method for Preparing Ortho Silicic Acid, Ortho Silicic Acid as Obtained, and its Use - Google Patents [patents.google.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. asdlib.org [asdlib.org]
- 10. scispace.com [scispace.com]
- 11. nrc.gov [nrc.gov]
- 12. This compound, Si(OH)4, stimulates osteoblast differentiation in vitro by upregulating miR-146a to antagonize NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits human osteoclast differentiation and bone resorption | PLOS One [journals.plos.org]
- 14. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
The Role of Orthosilicic Acid in Enhancing Plant Nutrient Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthosilicic acid (OSA), the plant-available form of silicon, has been demonstrated to play a significant role in enhancing plant growth, development, and resilience to various stresses. While not classified as an essential nutrient for all plants, its beneficial effects on nutrient uptake are increasingly recognized. This technical guide provides an in-depth analysis of the mechanisms by which OSA influences the uptake of essential macro- and micronutrients in plants. It summarizes quantitative data from key studies, details experimental protocols for investigating the effects of OSA, and presents signaling pathways and conceptual models using Graphviz visualizations to elucidate the complex interactions at the cellular and molecular levels. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of plant science, agronomy, and the development of biostimulants and other agricultural products.
Introduction
Silicon (Si) is the second most abundant element in the Earth's crust.[1] Plants absorb silicon in the form of monosilicic acid, also known as this compound (H₄SiO₄), from the soil solution.[1] Although found in abundance, its availability to plants is often limited due to its polymerization into forms that are not readily absorbed.[1] OSA, once absorbed, is transported throughout the plant, where it contributes to various physiological and biochemical processes.[2]
The benefits of silicon are particularly evident in monocots like rice, which can accumulate up to 10% of their dry weight as silicon, an amount often exceeding that of essential macronutrients like nitrogen (N), phosphorus (P), and potassium (K).[3] Research has shown that OSA application can lead to improved crop yield and quality, enhanced resistance to biotic and abiotic stresses, and a more efficient uptake and utilization of other essential nutrients.[2] This guide focuses on the latter, exploring the multifaceted role of OSA in plant nutrient acquisition.
Mechanisms of this compound Uptake and Transport
The uptake of OSA from the soil is a regulated process involving specific transporter proteins. In rice, the influx transporter Lsi1, a member of the Nod26-like intrinsic protein (NIP) subfamily of aquaporins, facilitates the movement of OSA across the plasma membrane of root cells.[1][3] Subsequently, the efflux transporter Lsi2 actively transports OSA out of the cortical cells towards the xylem for long-distance transport to the shoots.[1][3] This coordinated action of influx and efflux transporters allows for efficient silicon accumulation in plants.
Influence of this compound on Macronutrient Uptake
The application of OSA has been shown to significantly impact the uptake of essential macronutrients, including nitrogen, phosphorus, and potassium.
Nitrogen (N)
OSA application can enhance nitrogen uptake and assimilation in various plant species. Studies have reported that silicon can upregulate the expression of nitrate (B79036) transporter genes, leading to increased nitrogen concentration in plant tissues.[4] This is particularly beneficial under conditions of nitrogen limitation.
Phosphorus (P)
The interaction between OSA and phosphorus is complex and can be synergistic or antagonistic depending on the plant species and phosphorus availability. In some cases, OSA can improve phosphorus availability in the soil by competing with phosphate (B84403) for binding sites on soil minerals, thereby releasing phosphate into the soil solution.[5] However, under conditions of high phosphorus, silicon has been observed to decrease phosphorus uptake, potentially mitigating phosphorus toxicity.[6]
Potassium (K)
OSA has been reported to increase the concentration of potassium in plants.[7] The exact mechanisms are still under investigation, but it is suggested that silicon may improve the function and integrity of cell membranes, leading to increased nutrient uptake and transport.[4]
Influence of this compound on Micronutrient Uptake
This compound also plays a role in the uptake and homeostasis of essential micronutrients. For instance, silicon has been shown to alleviate iron deficiency by enhancing its uptake and translocation.[8] It can also modulate the uptake of other micronutrients such as manganese, zinc, and copper, often helping to prevent toxicity under conditions of excess.[9]
Quantitative Data on Nutrient Uptake Enhancement
The following table summarizes the quantitative effects of this compound application on the nutrient content of fodder maize, as reported in a two-year field experiment.
| Treatment (Foliar Spray) | Nitrogen (%) | Phosphorus (%) | Potassium (%) | Calcium (%) |
| Control (RDF only) | 1.25 | 0.42 | 1.30 | 0.35 |
| RDF + 0.05% OSA | 1.30 | 0.42 | 1.34 | 0.36 |
| RDF + 0.10% OSA | 1.34 | 0.43 | 1.38 | 0.37 |
| RDF + 0.15% OSA | 1.38 | 0.43 | 1.42 | 0.38 |
| RDF + 0.20% OSA | 1.42 | 0.44 | 1.46 | 0.39 |
| RDF + 0.25% OSA | 1.48 | 0.45 | 1.52 | 0.41 |
| RDF + 0.30% OSA | 1.45 | 0.44 | 1.49 | 0.40 |
| Reference: | [7] | [7] | [7] | [7] |
RDF: Recommended Dose of Fertilizer
Signaling Pathways and Conceptual Models
The precise signaling pathways through which this compound modulates the uptake of other nutrients are still being elucidated. However, it is hypothesized that silicon may influence the expression and activity of various nutrient transporters. The diagram below presents a conceptual model of how OSA might interact with other nutrient uptake pathways.
Experimental Protocols
This section provides a general methodology for conducting experiments to evaluate the effect of this compound on plant nutrient uptake.
Plant Material and Growth Conditions
-
Plant Species: Select a plant species of interest (e.g., maize, rice, tomato).
-
Growth Medium: Plants can be grown in hydroponics, pot culture with a defined substrate (e.g., sand, perlite), or in field plots.
-
Nutrient Solution/Fertilization: Provide a complete nutrient solution (e.g., Hoagland solution) or a standard fertilizer regime. Ensure that the silicon concentration in the control treatment is minimal.
This compound Treatment
-
Source of OSA: Use a stabilized form of this compound. A commercial formulation used in some studies is "Silixol".[10][11]
-
Application Methods:
-
Foliar Spray: Prepare solutions of OSA at different concentrations (e.g., 0.05%, 0.10%, 0.15%, 0.20%, 0.25%, 0.30%).[7] Apply the spray to the foliage until runoff, typically at specific growth stages (e.g., 35 and 55 days after transplanting).[10]
-
Soil Application/Hydroponics: Incorporate OSA into the soil as granules at various rates (e.g., 25, 50, 100 kg ha⁻¹) or add it to the hydroponic solution.[11]
-
-
Control Group: Maintain a control group that receives the same nutrient regime but without the OSA treatment.
Sample Collection and Preparation
-
Sampling: At the desired growth stage, harvest plant tissues (e.g., leaves, stems, roots).
-
Washing: Thoroughly wash the plant samples with deionized water to remove any surface contamination.
-
Drying: Dry the plant material in a forced-air oven at 60-70°C until a constant weight is achieved.
-
Grinding: Grind the dried plant tissue to a fine powder using a Wiley mill or a similar grinder to ensure homogeneity.
Nutrient Analysis using ICP-OES
-
Digestion:
-
Weigh approximately 0.5 g of the dried, ground plant tissue into a digestion tube.
-
Add 5 mL of concentrated nitric acid (HNO₃).
-
Allow the samples to pre-digest at room temperature for a few hours.
-
Place the digestion tubes in a block digester and heat at a controlled temperature (e.g., 120-130°C) for several hours until the solution is clear.
-
Carefully add a small amount of hydrogen peroxide (H₂O₂) to complete the digestion of organic matter.
-
After cooling, dilute the digestate to a final volume (e.g., 50 mL) with deionized water.
-
-
ICP-OES Analysis:
-
Calibrate the Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) with a series of standard solutions containing known concentrations of the elements to be analyzed.
-
Analyze the digested plant samples for the concentration of various nutrients (e.g., P, K, Ca, Mg, S, Fe, Mn, Zn, Cu).
-
Include certified reference materials and blanks in each analytical run for quality control.
-
-
Data Calculation: Express the nutrient concentrations as a percentage (%) or parts per million (ppm) on a dry weight basis.
Conclusion
This compound plays a crucial, albeit complex, role in the uptake and regulation of essential nutrients in plants. Its application can lead to significant improvements in the nutritional status of crops, thereby enhancing growth, yield, and overall plant health. The mechanisms underlying these effects are multifaceted, involving direct influences on nutrient availability in the rhizosphere, as well as the regulation of nutrient transporter gene expression and activity within the plant. Further research is needed to fully elucidate the signaling pathways involved and to optimize the application of OSA for various crops and growing conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance our understanding and utilization of this compound in sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Cropland Analytics - CALA Accredited Agricultural Laboratory [croplandanalytics.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Editorial: Silicon: A “Quasi-Essential” element’s role in plant physiology and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 8. Interplay Between Silicon and Iron Signaling Pathways to Regulate Silicon Transporter Lsi1 Expression in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved digestion and analysis procedure for silicon in plant tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interactions of Silicon With Essential and Beneficial Elements in Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Delineation of Silicic and Orthosilicic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the chemical, physical, and biological distinctions between the general term "silicic acid" and its fundamental monomer, "orthosilicic acid." This document is intended for researchers, scientists, and professionals in drug development who are investigating the roles of soluble silicon in biological systems.
Core Chemical and Structural Differences
"Silicic acid" is a broad term for a family of chemical compounds that contain silicon, hydrogen, and oxygen, represented by the general formula [SiOₓ(OH)₄₋₂ₓ]ₙ.[1][2] In contrast, This compound , also known as monosilicic acid, is the simplest form of silicic acid, with the chemical formula Si(OH)₄ or H₄SiO₄.[2][3] It is the monomeric unit that, through polymerization, forms the larger polysilicic acids and ultimately silica (B1680970) gel.[1][4]
The fundamental difference lies in their degree of polymerization. This compound is a single, tetrahedral molecule with a central silicon atom bonded to four hydroxyl (-OH) groups.[1] Higher silicic acids, such as disilicic acid (H₆Si₂O₇) and pyrosilicic acid (H₆Si₂O₇), are oligomers formed from the condensation of two or more this compound molecules, a process that involves the elimination of water.[2][5] This polymerization is a critical characteristic, as it dictates the bioavailability and chemical reactivity of soluble silicon.
Physicochemical Properties: A Quantitative Comparison
The behavior of silicic and this compound in aqueous solution is governed by several key parameters, including concentration, pH, and temperature. This compound is only stable in dilute solutions; at concentrations above its solubility limit, it undergoes spontaneous polymerization.[1]
| Property | This compound | Polysilicic Acids / Silica Gel | Source(s) |
| Chemical Formula | Si(OH)₄ or H₄SiO₄ | [SiOₓ(OH)₄₋₂ₓ]ₙ | [1][2] |
| Molar Mass | 96.11 g/mol | Variable | [6] |
| Solubility in Water (25°C) | Approx. 100 ppm (ca. 1 mM) | Very low | [1][3] |
| pKa₁ (25°C) | ~9.8 | Varies (surface silanols can have pKa values from ~4.5 to >11) | [2][7] |
| pKa₂ (25°C) | ~13.2 | - | [2] |
| Bioavailability | High (readily absorbed by biological systems) | Low to negligible | [8][9] |
Polymerization of this compound
The polymerization of this compound is a key process that reduces its bioavailability. The kinetics of this reaction are complex and influenced by several factors:
-
pH: The rate of polymerization is highly dependent on pH. It is generally slow in acidic conditions, increases in the neutral to slightly alkaline range (pH 6-9), and is fast in alkaline conditions.[9][10]
-
Temperature: An increase in temperature generally accelerates the polymerization rate.[4][11]
-
Ionic Strength: Higher ionic strength can increase the rate of polymerization by reducing the electrostatic repulsion between silicate (B1173343) species.[12]
-
Concentration: The reaction is dependent on the concentration of this compound.[4]
The polymerization process can be visualized as a series of condensation reactions:
Caption: Polymerization of this compound.
Biological Significance and Signaling Pathways
This compound is the primary bioavailable form of silicon for humans, animals, and plants.[8][9] It plays a crucial role in various physiological processes, particularly in bone health and connective tissue formation.
Role in Bone Formation
This compound has been shown to stimulate osteoblast differentiation and bone formation. One of the key signaling pathways involved is the PI3K-Akt-mTOR pathway.[5][13] this compound enhances the expression of key components of this pathway, leading to increased osteogenesis. Furthermore, it upregulates microRNA-146a (miR-146a), which in turn antagonizes the activation of NF-κB, a pathway known to inhibit bone formation.[14]
Caption: this compound Signaling in Osteoblasts.
This compound also stimulates the synthesis of type 1 collagen, a major component of the bone matrix.[15] Evidence suggests that it may modulate the activity of prolyl hydroxylase, a key enzyme in collagen synthesis, although the exact mechanism requires further investigation.[16]
Silicon Uptake in Plants
In plants, silicon is taken up from the soil solution in the form of this compound.[17] This process is mediated by specific transporter proteins. Lsi1, an influx transporter, facilitates the movement of this compound into the root cells, while Lsi2, an efflux transporter, is responsible for its transport towards the xylem for translocation to the shoots.[17][18]
Experimental Protocols
Synthesis of Stabilized this compound
Due to its instability in concentrated solutions, this compound for experimental use is often prepared and stabilized. Here is a generalized protocol based on the use of a stabilizing agent like sorbitol.
Materials:
-
Potassium silicate (e.g., AgSil 16H)
-
Sorbitol
-
Sulfuric acid (>90%)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Prepare a potassium silicate solution. For example, dissolve 70g of AgSil 16H in 450mL of distilled water with stirring until fully dissolved.[6]
-
In a separate beaker, dissolve 200g of sorbitol in 500mL of distilled water with magnetic stirring.[6]
-
Slowly add 100mL of the silicate solution to the sorbitol solution over 30 seconds while stirring.[6]
-
Continue stirring the mixture for 10 minutes.[6]
-
Carefully add 10mL of >90% sulfuric acid to the solution and stir for an additional 5 minutes.[6]
-
The resulting solution is a stabilized form of this compound.
Note: This procedure is a simplified example. Other methods involve stabilizers like choline (B1196258) chloride or carnitine and may require different reaction conditions.[19][20]
Quantification of Monomeric Silicic Acid (Molybdate Blue Method)
This colorimetric method is widely used to determine the concentration of monomeric and dimeric silicic acid, which react with a molybdate (B1676688) reagent.
Principle: Silicic acid reacts with ammonium (B1175870) molybdate in an acidic medium to form a yellow silicomolybdate complex. This complex is then reduced (e.g., with sodium sulfite (B76179) or ascorbic acid) to form a stable blue complex, the absorbance of which is measured spectrophotometrically.[21]
Reagents:
-
Ammonium molybdate solution
-
Sulfuric acid or Hydrochloric acid
-
A reducing agent (e.g., ascorbic acid, sodium sulfite)
-
Tartaric acid or Oxalic acid (to suppress phosphate (B84403) interference)
-
Silica standard solution
General Procedure:
-
To a sample containing silicic acid, add the acidic molybdate solution.
-
Allow time for the yellow silicomolybdate complex to form (typically 10-15 minutes).
-
Add tartaric or oxalic acid to eliminate interference from phosphate.
-
Add the reducing agent to develop the molybdenum blue color.
-
Allow the color to stabilize (typically 30-60 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 700 nm or 810 nm).[21]
-
Quantify the concentration using a calibration curve prepared with silica standards.
Note: The reaction times and specific reagents may vary between different published protocols. It is crucial to distinguish between the rapidly reacting monomeric/dimeric forms and the slower-reacting polymeric forms.[2]
Experimental Workflow: Investigating Silicon Uptake in Plants
The following diagram outlines a typical workflow for studying the role of silicon transporters in plant uptake of this compound.
Caption: Workflow for Plant Silicon Uptake Studies.
Conclusion
The distinction between the general term "silicic acid" and the specific monomer "this compound" is critical for researchers in biological and chemical sciences. This compound is the fundamental, bioavailable unit of soluble silicon, while "silicic acid" encompasses a range of polymeric forms that are largely non-bioavailable. Understanding the physicochemical properties that govern the polymerization of this compound, as well as the specific biological pathways it modulates, is essential for the accurate design and interpretation of experiments and for the development of novel therapeutic and agricultural applications.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicic acid - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to make a stabilized ortho-silicic acid solution with only 3 inputs - Science in Hydroponics [scienceinhydroponics.com]
- 7. researchgate.net [researchgate.net]
- 8. Silicic acid condensation under the influence of water-soluble polymers: from biology to new materials - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01310H [pubs.rsc.org]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]
- 10. nichem.solutions [nichem.solutions]
- 11. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] this compound Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K–Akt–mTOR Pathway | Semantic Scholar [semanticscholar.org]
- 14. This compound, Si(OH)4, stimulates osteoblast differentiation in vitro by upregulating miR-146a to antagonize NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound stimulates collagen type 1 synthesis and osteoblastic differentiation in human osteoblast-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. colasil.com [colasil.com]
- 17. Transport of silicon from roots to panicles in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Physiological and Molecular Mechanisms of Silicon Action in Salt Stress Amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to make your own stabilized mono-silicic acid for use in hydroponics - Science in Hydroponics [scienceinhydroponics.com]
- 20. WO1995021124A1 - Stabilized this compound comprising preparation and biological preparation - Google Patents [patents.google.com]
- 21. nemi.gov [nemi.gov]
The Biological Significance of Soluble Silicon Compounds: A Technical Guide for Researchers
December 16, 2025
Abstract
Soluble silicon compounds, primarily in the form of orthosilicic acid (OSA), are emerging as critical players in various biological processes with significant therapeutic potential. Historically considered a trace element with an unknown role, a growing body of evidence now highlights its importance in bone metabolism, collagen synthesis, and the integrity of connective tissues. This technical guide provides an in-depth overview of the biological significance of soluble silicon, focusing on its molecular mechanisms of action, quantitative effects on cellular processes, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic applications of silicon-based compounds.
Introduction
Silicon is the second most abundant element in the Earth's crust, yet its biological role in humans has long been underappreciated.[1][2][3] The primary bioavailable form of silicon is this compound (H4SiO4), a small, water-soluble molecule.[2][4] This guide will delve into the multifaceted roles of soluble silicon compounds, with a particular focus on their impact on bone health, connective tissue formation, and potential therapeutic applications in conditions such as osteoporosis and Alzheimer's disease.[2][5][6] We will explore the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further research in this promising field.
Role in Bone Metabolism
Soluble silicon has a profound impact on bone health by influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[7][8] This dual action suggests a role for silicon in maintaining bone homeostasis and promoting bone formation.
Effects on Osteoblasts
This compound has been shown to stimulate osteoblast proliferation, differentiation, and the synthesis of essential bone matrix proteins, most notably type I collagen.[4][9] These effects are crucial for bone mineralization and the maintenance of skeletal integrity.
Table 1: Quantitative Effects of this compound on Osteoblast Function
| Cell Line | OSA Concentration | Effect on Collagen Type I Synthesis | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Osteocalcin (OCN) Synthesis | Reference |
| MG-63 (human osteosarcoma) | 10 µM | 1.75-fold increase | 1.5-fold increase | 1.2-fold increase | [1][4] |
| MG-63 (human osteosarcoma) | 20 µM | 1.75-fold increase | 1.5-fold increase | 1.2-fold increase | [1][4] |
| MG-63 (human osteosarcoma) | 50 µM | 1.45-fold increase | - | - | [1][4] |
| Primary human osteoblast-like cells | 10 µM | 1.45-fold increase | - | - | [1] |
| Primary human osteoblast-like cells | 20 µM | 1.3-fold increase | - | - | [1] |
| HCC1 (immortalized human osteoblastic) | 10 µM | 1.8-fold increase | - | - | [4] |
| HCC1 (immortalized human osteoblastic) | 20 µM | 1.8-fold increase | - | - | [4] |
Effects on Osteoclasts
Recent studies have demonstrated that this compound can inhibit the differentiation and bone-resorbing activity of osteoclasts.[7][8] This inhibitory effect on bone resorption complements its stimulatory effect on bone formation.
Table 2: Quantitative Effects of this compound on Osteoclast Function
| Cell Type | OSA Concentration | Effect on TRAP+ Multinucleated Cells | Effect on Resorption Pits | Reference |
| Human CD14+ monocytes | 50 µg/mL | Significant inhibition | Significant inhibition | [7][10] |
Role in Collagen Synthesis and Connective Tissue
Silicon is a key player in the synthesis of type I collagen, the most abundant protein in the human body and a primary component of connective tissues such as skin, hair, nails, and cartilage. It is believed to activate prolyl hydroxylase, an essential enzyme in the collagen production pathway.[6]
Table 3: Clinical Trial Data on Choline-Stabilized this compound (ch-OSA) and Bone Health
| Treatment Group | Duration | Change in Procollagen Type I N-terminal Propeptide (PINP) | Change in Femoral Neck Bone Mineral Density (BMD) (in subgroup with baseline T-score < -1) | Reference |
| 6 mg Si (as ch-OSA) + Ca/Vit D3 | 12 months | Significant increase vs. placebo | Significant increase | |
| 12 mg Si (as ch-OSA) + Ca/Vit D3 | 12 months | Significant increase vs. placebo | Not significant |
Signaling Pathways Modulated by Soluble Silicon
The biological effects of soluble silicon are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action and for the development of targeted therapies.
PI3K/Akt/mTOR Pathway in Osteoblasts
In human osteoblast-like cells, this compound has been shown to promote osteogenesis by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2][5] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway activated by this compound in osteoblasts.
TNF and MAPK Signaling Pathways
Studies on silica (B1680970) nanoparticles have indicated the involvement of Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in regulating inflammation, cell survival, and apoptosis. While this research focuses on nanoparticles, it provides insights into the potential cellular responses to silicon compounds.
Caption: TNF and MAPK signaling pathways potentially activated by silica nanoparticles.
Experimental Protocols
Reproducible and standardized protocols are essential for advancing our understanding of the biological effects of soluble silicon. This section provides detailed methodologies for key experiments.
Preparation of this compound Solution for Cell Culture
A stable and bioavailable solution of this compound is crucial for in vitro studies.
Materials:
-
Potassium silicate (B1173343) (e.g., AgSil 16H) or a commercial liquid potassium silicate solution
-
Sorbitol
-
Sulfuric acid (>90%)
-
Distilled water
-
Magnetic stirrer and stir bar
-
1000 mL beaker
Procedure:
-
If using solid potassium silicate (e.g., 70g of AgSil16H), dissolve it in 450 mL of distilled water with magnetic stirring until fully dissolved. This will be your silicate stock solution.
-
In a separate 1000 mL beaker, add 500 mL of distilled water and a magnetic stirrer.
-
Weigh 200g of Sorbitol and add it to the water.
-
Stir until the sorbitol is completely dissolved.
-
Over a period of 30 seconds, add 100 mL of the silicate stock solution.
-
Stir the mixture for 10 minutes.
-
Carefully add 10 mL of >90% sulfuric acid and stir for an additional 5 minutes. The final pH should be below 2.
-
The resulting stabilized this compound solution can be stored for future use.
Note: Always handle sulfuric acid with appropriate personal protective equipment in a fume hood.
In Vitro Osteoblast Differentiation Assay with this compound
This protocol outlines the steps to assess the effect of this compound on the differentiation of human osteoblast-like cells.
Caption: Experimental workflow for assessing osteoblast differentiation in response to this compound.
In Vitro Osteoclastogenesis Assay
This protocol describes the generation of osteoclasts from human peripheral blood mononuclear cells (PBMCs) and their treatment with this compound.
Materials:
-
Human CD14+ monocytes isolated from buffy coats
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
This compound solution
-
TRAP staining kit
-
Bone slices (for resorption assay)
Procedure:
-
Isolate CD14+ monocytes from human buffy coats using standard methods.
-
Culture the cells in the presence of M-CSF (e.g., 25 ng/mL) to generate osteoclast precursors.
-
To induce osteoclast differentiation, add RANKL (e.g., 2 ng/mL for differentiation, 25 ng/mL for resorption assays) to the culture medium.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µg/mL).
-
Culture the cells for 7-11 days, replacing the medium every 2-3 days.
-
Assess osteoclast formation by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
For bone resorption assays, culture the cells on bone slices and quantify the number and area of resorption pits.
Measurement of Silicon in Serum by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust method for quantifying silicon in biological samples.
Sample Preparation (Alkaline Digestion):
-
Place a known volume or weight of the biological sample (e.g., 100 mg of tissue or 1 mL of serum) into a microwave digestion vessel.
-
Add a non-oxidative alkaline digestion reagent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).
-
Perform microwave-assisted digestion using a high-pressure autoclave system according to the manufacturer's instructions.
-
After digestion, dilute the sample to a known volume with deionized water.
ICP-OES Analysis:
-
Optimize the ICP-OES instrument parameters for silicon analysis (e.g., plasma power, gas flow rates, and wavelength).
-
Prepare a series of silicon standard solutions to generate a calibration curve.
-
Aspirate the prepared samples and standards into the plasma.
-
Measure the emission intensity at the selected silicon wavelength.
-
Quantify the silicon concentration in the samples by comparing their emission intensities to the calibration curve.
Therapeutic Potential and Future Directions
The accumulating evidence for the biological significance of soluble silicon compounds opens up new avenues for therapeutic interventions.
-
Osteoporosis: The dual effect of stimulating bone formation and inhibiting bone resorption makes this compound a promising candidate for the prevention and treatment of osteoporosis.
-
Dermatology and Cosmetics: By enhancing collagen synthesis, soluble silicon can improve skin elasticity and strength, and may also benefit hair and nail health.
-
Neurodegenerative Diseases: The ability of silicon to reduce the bioavailability of aluminum suggests a potential role in mitigating the risk of aluminum-induced neurotoxicity, which has been implicated in Alzheimer's disease.[2]
-
Drug Delivery: Silica nanoparticles are being extensively investigated as carriers for targeted drug delivery due to their biocompatibility and ease of functionalization.
Future research should focus on elucidating the precise molecular targets of this compound, conducting large-scale clinical trials to confirm its therapeutic efficacy, and developing novel silicon-based biomaterials for tissue engineering and regenerative medicine.
Conclusion
Soluble silicon compounds, particularly this compound, are no longer considered biologically inert. They are integral to bone and connective tissue health, with demonstrated effects on cellular signaling, gene expression, and protein synthesis. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further explore the biological significance and therapeutic potential of this fascinating and vital element. The continued investigation into the mechanisms of action of soluble silicon promises to yield novel strategies for treating a range of debilitating diseases.
References
- 1. How to make a stabilized ortho-silicic acid solution with only 3 inputs – Science in Hydroponics [scienceinhydroponics.com]
- 2. Determination of silicon in biological samples by ICP-OES after non-oxidative decomposition under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN101279737A - Preparation for this compound - Google Patents [patents.google.com]
- 5. WO2012035364A1 - Stabilized solution of ortho-silicic acid, its preparation and use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Orthosilicic Acid's Engagement with Metal Ions: A Technical Guide for Biological Researchers
An In-depth Exploration of the Interactions Between Orthosilicic Acid and Key Metal Ions in Biological Systems, Detailing Biochemical Mechanisms, Experimental Methodologies, and Signaling Pathways.
Introduction
This compound (OSA), the bioavailable form of silicon, has emerged as a significant player in various physiological processes. Its interaction with metal ions is a key aspect of its biological activity, influencing metal bioavailability, toxicity, and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of OSA's interactions with aluminum, iron, copper, and zinc in biological systems. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of these complex interactions.
This compound and Aluminum: A Detoxifying Relationship
The interaction between this compound and aluminum is the most well-documented, with significant implications for mitigating aluminum toxicity. OSA effectively reduces the bioavailability of aluminum by forming biologically inert hydroxyaluminosilicate (HAS) complexes.[1] This interaction is crucial in various biological contexts, from aquatic environments to potential neuroprotection in humans.
Quantitative Data on OSA-Aluminum Interaction
The formation of HAS is a complex process influenced by pH, and the concentration of both OSA and aluminum. While precise stability constants in complex biological systems are challenging to determine, studies in aqueous solutions provide valuable insights into the affinity between OSA and aluminum.
| Parameter | Value | Conditions | Reference |
| Log Keff (Oligomeric Silica-Al) | 11.70 ± 0.30 | pH 7.2 | [2] |
| Log Keff (Monomeric Silica-Al) | 4.3 - 6.13 | pH 7.2 | [2] |
| Al:Si Ratio in HAS | 2:1 to 1:1 | Dependent on initial concentrations | [3] |
| Effect on Aluminum Absorption | Significant reduction in urinary Al excretion | Human clinical study with Si-rich mineral water | [1] |
Note: The higher stability constant (Log Keff) of oligomeric silica (B1680970) with aluminum suggests a stronger interaction compared to the monomeric form.
Experimental Protocols for Studying OSA-Aluminum Interaction
1.2.1. Co-precipitation Assay to Demonstrate HAS Formation
This protocol is designed to qualitatively and quantitatively assess the formation of insoluble hydroxyaluminosilicate complexes.
Materials:
-
Stock solution of aluminum chloride (AlCl₃)
-
Stock solution of sodium silicate (B1173343) (Na₂SiO₃) as a source of this compound
-
pH meter
-
Centrifuge
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS)
Procedure:
-
Prepare solutions of varying Al:Si molar ratios at a physiologically relevant pH (e.g., pH 7.4).
-
Mix the aluminum and silicate solutions and allow them to equilibrate for a specified time (e.g., 24 hours) with gentle agitation.
-
Centrifuge the samples to pellet any precipitate that has formed.
-
Carefully collect the supernatant.
-
Measure the concentration of aluminum and silicon remaining in the supernatant using ICP-OES or AAS.
-
The amount of precipitated Al and Si can be calculated by subtracting the supernatant concentration from the initial concentration.
Signaling Pathways in OSA-Mediated Neuroprotection from Aluminum
Aluminum is a known neurotoxin, and OSA's ability to reduce its bioavailability has led to research into its neuroprotective effects.[4][5] One of the proposed mechanisms involves the modulation of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[6][7][8]
Logical Relationship of OSA in Neuroprotection:
References
- 1. An improved protocol for ICP-MS-based assessment of the cellular uptake of metal-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pepolska.pl [pepolska.pl]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Neuroprotective effects of regulators of the glycogen synthase kinase-3beta signaling pathway in a transgenic model of Alzheimer's disease are associated with reduced amyloid precursor protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kf Table [chm.uri.edu]
- 8. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Orthosilicic Acid for Laboratory Applications: Protocols and Stabilization Strategies
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of orthosilicic acid (H₄SiO₄) in a laboratory setting. Primarily targeting researchers, scientists, and professionals in drug development, these guidelines outline methodologies for producing stable solutions of monomeric silicic acid, a critical precursor in various fields including biomineralization studies and the development of silicon-based therapeutics. Due to its inherent instability and tendency to polymerize, the successful synthesis and stabilization of this compound are crucial for its effective application.
Introduction
This compound, the simplest silicic acid, is the bioavailable form of silicon and plays a significant role in biological systems.[1] However, in aqueous solutions, it readily undergoes condensation to form polysilicic acids and ultimately silica (B1680970) gel, rendering it biologically inactive.[1][2] The protocols detailed below describe two primary methods for the synthesis of this compound: the hydrolysis of a silicon alkoxide precursor and the acidification of a silicate (B1173343) salt solution. Furthermore, various stabilization techniques are presented to maintain the monomeric form of the acid in solution.
Data Presentation: Synthesis and Stabilization Parameters
The following table summarizes the quantitative data associated with the different synthesis and stabilization methods for this compound. This allows for a direct comparison of the key experimental parameters.
| Method | Precursor | Reagents | pH | Temperature (°C) | Reaction Time | Stability | Final Si Concentration |
| Hydrolysis of TEOS | Tetraethyl Orthosilicate (TEOS) | Ethanol (B145695), Water, HCl (catalyst) | ~2 (acidic) | Room Temperature | 30 minutes | Several days at low concentration | Up to 0.44 M (with DMAc) |
| Acidification of Sodium Silicate | Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O) | HCl or H₂SO₄ | ~2 | Room Temperature | Rapid | May polymerize over time | Dependent on initial concentration |
| Ion Exchange | Sodium Silicate Solution | Cation Exchange Resin | Acidic | 45 or 85 | Not specified | Stable sols | 4.31 - 6.46 wt% SiO₂ |
| Sorbitol Stabilization | Potassium Silicate (AgSil 16H) | Sorbitol, Sulfuric Acid | < 2 | Room Temperature | ~15 minutes | At least 1 month | ~1% Si as SiO₂ |
| Alkaline Stabilization | Weak acid processed through cation exchange resin | Strong Organic Base | 13-14 | Not specified | Not specified | > 2 years | 2% of total product |
| Choline Stabilization | Silicon Tetrachloride | Choline Chloride, Water | 2.7 - 3.0 | Not specified | Not specified | > 2 years | 3% by weight silicon |
Experimental Protocols
Method 1: Hydrolysis of Tetraethyl Orthosilicate (TEOS)
This method involves the acid-catalyzed hydrolysis of TEOS in an organic solvent to generate this compound.[3][4]
Materials:
-
Tetraethyl Orthosilicate (TEOS)
-
Ethanol (or Dimethylacetamide - DMAc for higher concentrations)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1 mol%)
-
Triethylamine (for neutralization if required)
Protocol:
-
In a clean, dry flask, mix TEOS with ethanol or DMAc.
-
Add a slight excess of deionized water to the solution.
-
Add 1 mol% HCl as a catalyst to initiate hydrolysis.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
If a neutral solution is required, neutralize the mixture with triethylamine.
-
The resulting solution contains monomeric this compound. For higher concentrations up to 0.44 M, hydrolysis of tetramethoxysilane (B109134) in DMAc is recommended.[4]
Method 2: Acidification of Sodium Silicate Solution
This protocol describes the synthesis of this compound by acidifying a solution of sodium silicate (water glass).[5][6]
Materials:
-
Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), concentrated
Protocol:
-
Prepare a solution of sodium metasilicate in deionized water.
-
Slowly add concentrated HCl or H₂SO₄ dropwise to the silicate solution while stirring vigorously.
-
Monitor the pH of the solution and continue adding acid until a pH of approximately 2 is reached.
-
The resulting solution contains this compound. Note that this solution may still polymerize over time.[1]
Method 3: Stabilization with Sorbitol
This method utilizes sorbitol to form stable complexes with monosilicic acid, preventing polymerization.[7]
Materials:
-
Potassium Silicate (e.g., AgSil 16H) or a commercial liquid potassium silicate
-
Sorbitol
-
Sulfuric Acid (>90%)
-
Distilled Water
Protocol:
-
If using solid potassium silicate (e.g., 70g of AgSil 16H), dissolve it in 450mL of distilled water with magnetic stirring.
-
In a separate 1000mL beaker, dissolve 200g of sorbitol in 500mL of distilled water with magnetic stirring.
-
Over a period of 30 seconds, add 100mL of the silicate solution to the sorbitol solution while stirring.
-
Continue stirring the mixture for 10 minutes.
-
Carefully add 10mL of >90% sulfuric acid to the solution and stir for an additional 5 minutes.
-
The resulting solution is a stabilized form of this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Caption: Step-by-step workflow for TEOS hydrolysis.
Caption: Workflow for sorbitol-stabilized this compound.
Conclusion
The choice of synthesis method for this compound will depend on the specific application, required concentration, and desired stability of the final solution. The hydrolysis of TEOS offers a route to relatively pure this compound in organic solvents, while the acidification of sodium silicate is a cost-effective method for generating aqueous solutions. For applications requiring long-term stability, the use of stabilizing agents such as sorbitol, or maintaining a highly alkaline or acidic pH, is essential. The protocols and data provided herein serve as a comprehensive guide for researchers to produce and utilize this compound effectively in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. farabi.university [farabi.university]
- 3. researchgate.net [researchgate.net]
- 4. Non-aqueous selective synthesis of this compound and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silicic acid - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Making this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. How to make a stabilized ortho-silicic acid solution with only 3 inputs – Science in Hydroponics [scienceinhydroponics.com]
Non-Aqueous Synthesis of Pure Orthosilicic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosilicic acid (OSA), Si(OH)₄, is the simplest silicic acid and a crucial precursor in both natural and synthetic silicon chemistry. It is a key building block for silica (B1680970), silicates, and advanced silicon-based materials. In biological systems, OSA is the bioavailable form of silicon, essential for the development of bone, connective tissue, skin, hair, and nails in humans.[1] Despite its fundamental importance, pure this compound is notoriously unstable in aqueous solutions, readily undergoing condensation to form oligomers and insoluble silica gel, which has historically limited its isolation and application.[1][2][3]
Recent advancements in non-aqueous synthesis have enabled the preparation and stabilization of pure this compound in organic solvents at high concentrations. This breakthrough allows for the use of OSA as a well-defined molecular building block, opening new avenues for the precise, step-by-step synthesis of advanced materials like functionalized oligosiloxanes and novel polysiloxanes.[1]
This document provides detailed application notes and experimental protocols for two robust non-aqueous methods for synthesizing pure this compound: hydrogenolysis of tetrakis(benzyloxy)silane and hydrolysis of tetraalkoxysilanes .
Method 1: Hydrogenolysis of Tetrakis(benzyloxy)silane
This method produces high-purity this compound by removing the benzyl (B1604629) protecting groups from a silane (B1218182) precursor in an organic solvent. The choice of solvent and the control of acidity are critical for stabilizing the resulting OSA.[1]
Experimental Protocol
1. Materials and Reagents:
-
Tetrakis(benzyloxy)silane (Si(OCH₂C₆H₅)₄)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
N-methylacetamide (MMAc), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Filtration apparatus (e.g., Celite pad or syringe filters)
2. Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add tetrakis(benzyloxy)silane, the chosen solvent (DMAc or a 90:10 MMAc-DMAc mixture), Pd/C catalyst, and aniline to a Schlenk flask equipped with a magnetic stir bar.
-
Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (1 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to observe the consumption of the starting material.
-
Filtration: Once the reaction is complete, vent the hydrogen atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. The resulting clear solution contains this compound.
-
Characterization: The product can be characterized directly in the solvent using ¹H and ²⁹Si NMR spectroscopy.[1]
Synthesis Workflow: Hydrogenolysis
Caption: Workflow for OSA synthesis via hydrogenolysis.
Quantitative Data: Hydrogenolysis Method
| Precursor | Solvent | Additive | Yield of OSA (Si(OH)₄) | Byproduct (Disilicic Acid) | Reference |
| Tetrakis(benzyloxy)silane | DMAc | Aniline | Up to 90% | Small amount | [1] |
| Tetrakis(benzyloxy)silane | MMAc-DMAc (90:10) | Aniline | 96% | Tiny amount | [1] |
| Tetrakis(benzyloxy)silane | DMAc | None | 13% | 34% | [1] |
Method 2: Hydrolysis of Tetraalkoxysilanes
This more practical and straightforward method involves the controlled hydrolysis of common silicon precursors like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS) in an amide-type solvent.[1]
Experimental Protocol
1. Materials and Reagents:
-
Tetramethoxysilane (Si(OCH₃)₄) or Tetraethoxysilane (Si(OCH₂CH₃)₄)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Deionized Water
-
Hydrochloric acid (HCl), as a catalyst
-
Triethylamine (B128534) (Et₃N)
2. Procedure:
-
Hydrolysis: To a solution of the tetraalkoxysilane in DMAc, add a slight excess of water. Then, add a catalytic amount of HCl (e.g., 1 mol%).
-
Reaction: Stir the mixture at room temperature for approximately 30 minutes.
-
Neutralization: Add triethylamine to the solution to neutralize the HCl catalyst. This step is crucial to prevent acid-catalyzed condensation of the this compound.
-
Product: The resulting solution contains a high concentration of this compound in high purity.
Synthesis Workflow: Hydrolysis
Caption: Workflow for OSA synthesis via hydrolysis.
Quantitative Data: Hydrolysis Method
| Precursor | Solvent | Concentration of OSA Achieved | Purity | Reference |
| Tetraethoxysilane | DMAc | 0.13 M | Almost quantitative | [1] |
| Tetramethoxysilane | DMAc | Up to 0.44 M | High selectivity | [1] |
Stability and Characterization of this compound
A key advantage of these non-aqueous methods is the enhanced stability of the resulting this compound. The use of amide or urea (B33335) solvents is crucial as they are thought to stabilize the OSA molecules through hydrogen bonding, suppressing the condensation reactions that readily occur in water.[1]
Stability Data in DMAc
| Compound | Initial Concentration | Concentration after 1 Week (168h) at ~22°C | % Remaining | Reference |
| This compound | 72 mM | 60 mM | 83% | [1] |
| Disilicic Acid | 76 mM | 57 mM | 75% | [1] |
Characterization
-
Nuclear Magnetic Resonance (NMR): ²⁹Si NMR is the most definitive method for characterizing this compound in solution. A sharp, intense signal appears at approximately -72.2 ppm for Si(OH)₄ in a MMAc/DMAc mixed solvent.[1] ¹H NMR shows a signal for the hydroxyl protons around 5.69 ppm in DMAc.[1]
-
Mass Spectrometry (MS): High-resolution time-of-flight mass spectrometry (TOF-MS) can confirm the mass of OSA, often as an adduct with an anion like Cl⁻ ([Si(OH)₄Cl]⁻).[1]
-
Crystallography: While pure OSA is difficult to crystallize, it has been successfully isolated and its structure unambiguously confirmed by single-crystal X-ray and neutron diffraction studies after forming co-crystals with tetrabutylammonium (B224687) halides.[1][2][4]
Mechanism of Stabilization
The stabilization of this compound in non-aqueous solvents like DMAc is attributed to the formation of hydrogen bonds between the solvent molecules and the hydroxyl groups of OSA. This interaction solvates the OSA molecules, preventing them from approaching each other and undergoing condensation.
Caption: Stabilization of OSA via hydrogen bonding.
Conclusion
The non-aqueous synthesis of this compound represents a significant advancement, providing researchers with access to a previously inaccessible, high-purity silicon building block. The protocols outlined here, based on hydrogenolysis and hydrolysis in organic solvents, are robust methods for generating stable solutions of OSA at concentrations suitable for further synthetic applications. This capability is expected to accelerate innovation in materials science, particularly in the development of well-defined silicon oxide-based materials and functionalized polysiloxanes.[1]
References
Application Notes and Protocols for Sol-Gel Synthesis of Silica Nanoparticles using Tetraethyl Orthosilicate (TEOS) for Drug Delivery
Introduction
Silica (B1680970) nanoparticles (NPs), particularly those synthesized via the sol-gel method using tetraethyl orthosilicate (B98303) (TEOS) as a precursor, have garnered significant attention in the field of drug delivery.[1] Their appeal lies in a unique combination of properties including high biocompatibility, thermal and chemical stability, a large surface area, and tunable pore sizes.[1][2][3] The Stöber method, a well-established sol-gel process, allows for the synthesis of monodisperse silica particles with controllable sizes, typically ranging from 50 to 2000 nm.[4][5]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of TEOS-derived silica nanoparticles for drug delivery.
Data Presentation
The following tables summarize key quantitative data from various studies on TEOS-derived silica nanoparticles, offering a comparative overview of their physicochemical properties and performance in drug delivery applications.
Table 1: Physicochemical Properties of TEOS-Derived Silica Nanoparticles
| Synthesis Method | Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Zeta Potential (mV) | Reference(s) |
| Stöber Method | 100 - 500 | 680 - 780 | 0.6 - 1.0 | -23.5 | [6][7][8][9] |
| Modified Stöber | 20 - 320 | >800 | ~0.9 | Not Reported | [10][11] |
| Sol-Gel (General) | 50 - 300 | 602.5 ± 0.7 | Not Reported | -14.4 to +33.9 | [1][12][13] |
Table 2: Drug Loading and Release from TEOS-Derived Silica Nanoparticles
| Drug Model | Loading Method | Loading Capacity (%) | Release Conditions (pH) | Cumulative Release (%) | Time (h) | Reference(s) |
| Doxorubicin | Solvent Immersion | 7.22 ± 0.153 | 5.0 | ~40 | 72 | [14] |
| Doxorubicin | Solvent Immersion | 7.22 ± 0.153 | 7.4 | ~30 | 72 | [14] |
| Ibuprofen | Solvent Immersion | Not Reported | 7.4 | Slower than Acetaminophen | >150 | [15] |
| Acetaminophen | Solvent Immersion | Not Reported | 7.4 | Faster than Ibuprofen | >150 | [15] |
| Curcumin | Adsorption | 85.48 | 5.0 | Stormed Release | Not Reported | [16] |
| Curcumin | Adsorption | 85.48 | 7.4 | 9.92 | Not Reported | [16] |
| Quercetin | Adsorption | >13% (130 mg/g) | 4.0 | 7.3 | Not Reported | [17][18] |
| Quercetin | Adsorption | >13% (130 mg/g) | 7.4 | 6.2 | Not Reported | [17][18] |
Experimental Protocols
Synthesis of Silica Nanoparticles via the Stöber Method
This protocol describes the synthesis of monodisperse silica nanoparticles.[6][19]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water. A typical ratio is 73.8 mL of ethanol to 10.8 mL of deionized water.[20]
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously. A common amount is 9.8 mL of ammonium hydroxide.[20]
-
Add TEOS dropwise to the stirring solution. A typical volume is 5.6 mL.[20]
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.[6]
-
Collect the silica particles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Dry the silica nanoparticles in an oven at 60-80°C.[6]
Characterization of Silica Nanoparticles
DLS is a technique used to determine the size distribution of small particles in suspension.[21][22]
Materials:
-
Synthesized silica nanoparticle suspension
-
10 mM KCl (aq) solution[22]
-
DLS instrument (e.g., SZ-100)[21]
Procedure:
-
Dilute the silica nanoparticle suspension with the 10 mM KCl solution to a suitable concentration. The solution should be clear to slightly hazy.[22][23]
-
Ensure the sample is homogeneous and free of air bubbles.
-
Transfer the diluted suspension to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters according to the instrument's manual.
-
Perform the measurement, typically repeating it five times to calculate the average size and coefficient of variation.[22]
-
Analyze the data to obtain the z-average size and polydispersity index (PDI).
The BET method is used to determine the specific surface area of a material through gas adsorption.[24][25]
Materials:
-
Dried silica nanoparticle powder
-
BET surface area analyzer
-
Nitrogen gas (high purity)
-
Helium gas (for dead volume determination)
Procedure:
-
Accurately weigh a sufficient amount of the dried silica nanoparticle powder (typically at least 0.5 g) into a sample tube.[24]
-
Degas the sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove adsorbed contaminants.[9][11]
-
After degassing, cool the sample and weigh it again to determine any mass loss.
-
Place the sample tube in the analysis port of the BET instrument.
-
Cool the sample to liquid nitrogen temperature (~77 K).
-
Introduce nitrogen gas at various partial pressures and measure the amount of gas adsorbed.
-
The instrument software will use the BET equation to calculate the specific surface area from the adsorption data.[25]
Drug Loading into Silica Nanoparticles
This protocol describes a common solvent immersion/adsorption method for loading drugs into silica nanoparticles.[2][26]
Materials:
-
Dried silica nanoparticles
-
Drug to be loaded
-
Suitable solvent for the drug (e.g., ethanol, water, DMSO)[17][27]
Procedure:
-
Dissolve the drug in the chosen solvent to create a concentrated solution.[2]
-
Disperse a known amount of dried silica nanoparticles in the drug solution. A typical ratio is 100 mg of nanoparticles to 100 mg of drug in 1 mL of solvent.[2]
-
Stir the mixture at room temperature for 24-48 hours to allow for drug adsorption into the pores of the nanoparticles.[2][18]
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the particles with the solvent to remove any un-encapsulated drug from the surface.
-
Dry the drug-loaded nanoparticles, for example, in a vacuum oven at a low temperature.[17]
-
Determine the drug loading capacity by measuring the concentration of the drug in the supernatant and washings using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
In Vitro Drug Release Study
The dialysis bag method is a widely used technique to study the in vitro release of drugs from nanoparticles.[28][29]
Materials:
-
Drug-loaded silica nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, PBS, at different pH values)[7]
-
Shaking water bath or magnetic stirrer
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.
-
Transfer the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a larger volume of the release medium (the receptor compartment) in a beaker or flask.[29]
-
Place the setup in a shaking water bath or on a magnetic stirrer maintained at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[7]
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for silica nanoparticle synthesis and drug delivery application.
Caption: Surface functionalization of silica nanoparticles for targeted drug delivery.
References
- 1. studylib.net [studylib.net]
- 2. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Dependent silica nanoparticle dissolution and cargo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stöber process - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Mesoporous Silica Nanoparticles through Statistical Design of Experiment and the Application for the Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Study of Drug Loading in Hollow Mesoporous Silica Nanoparticles: Impacting Factors and Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The effect of size, morphology and surface properties of mesoporous silica nanoparticles on pharmacokinetic aspects and potential toxicity concerns [frontiersin.org]
- 14. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. iosrjournals.org [iosrjournals.org]
- 20. mse.iastate.edu [mse.iastate.edu]
- 21. horiba.com [horiba.com]
- 22. nexus-analytics.com.my [nexus-analytics.com.my]
- 23. research.colostate.edu [research.colostate.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. nanopartikel.info [nanopartikel.info]
- 26. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dissolutiontech.com [dissolutiontech.com]
Application Notes & Protocols for Preparing Stabilized Orthosilicic Acid Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Orthosilicic acid (OSA), with the chemical formula Si(OH)₄, is the simplest water-soluble and bioavailable form of silicon. It plays a crucial role in various biological processes, including bone health, connective tissue formation, and plant development. However, OSA is inherently unstable in aqueous solutions at concentrations above 1-2 mM, readily undergoing polymerization to form dimers, oligomers, and eventually silica (B1680970) gel, which reduces its bioavailability.[1] To overcome this limitation, various methods have been developed to stabilize OSA in solution. These application notes provide detailed protocols for preparing stabilized this compound solutions using different stabilizing agents.
Stabilization Strategies
Several molecules can stabilize this compound in solution. The primary mechanisms of stabilization involve forming complexes with OSA through hydrogen bonding or other non-covalent interactions, which sterically hinder the polymerization process.[1] This document outlines protocols for three common and effective stabilization methods:
-
Sorbitol Stabilization: Utilizes a polyol to form stable complexes with OSA.[2][3]
-
Choline (B1196258) Chloride Stabilization: Employs a quaternary ammonium (B1175870) compound to create a stable complex, often used in commercially available supplements.[4][5][6]
-
Carnitine and Polyethylene (B3416737) Glycol (PEG) Stabilization: A method that uses carnitine in conjunction with another stabilizing agent like propylene (B89431) glycol or polyethylene glycol.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each stabilization protocol, allowing for easy comparison.
| Parameter | Sorbitol Stabilization | Choline Chloride Stabilization | Carnitine & Propylene Glycol Stabilization |
| Starting Silicon Source | Potassium Silicate (B1173343) (e.g., AgSil 16H) | Silicon Tetrachloride (SiCl₄) | Potassium Silicate |
| Primary Stabilizing Agent | Sorbitol | Choline Hydrochloride | L-Carnitine Hydrochloride |
| Co-stabilizer/Solvent | - | - | Propylene Glycol |
| Acidifying Agent | Sulfuric Acid (>90%) | Hydrochloric Acid (dry) | Phosphoric Acid (85%) |
| Final Si Concentration | ~1% as SiO₂ | 3% by weight as Si | ~7-8% w/w as elemental Si |
| Final pH | < 2 | 2.7 - 3.0 | Acidic |
| Reported Stability | At least 1 month | > 2 years at room temperature | Stable for "far longer periods" than potassium silicate in hydroponic solutions |
Experimental Protocols
Protocol 1: Sorbitol-Stabilized this compound Solution
This protocol is based on the formation of stable polyolate complexes between this compound and sorbitol.[2][3]
Materials:
-
Potassium silicate (e.g., AgSil 16H) or a commercial liquid potassium silicate solution (~7.5% Si as SiO₂)
-
Sorbitol
-
Sulfuric Acid (>90%)
-
Distilled water
-
1000 mL beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Silicate Solution (if using solid potassium silicate):
-
In a 1000 mL beaker, add 70g of AgSil 16H to 450 mL of distilled water.
-
Stir with a magnetic stirrer until the potassium silicate is completely dissolved. This will be your silicate stock solution.
-
-
Prepare Sorbitol Solution:
-
In a separate 1000 mL beaker, add 500 mL of distilled water and a magnetic stirrer.
-
Weigh 200g of Sorbitol and add it to the water.
-
Stir until the sorbitol is completely dissolved.
-
-
Combine and Stabilize:
-
Over a period of 30 seconds, add 100 mL of the silicate stock solution to the sorbitol solution while stirring.
-
Continue stirring the combined solution for 10 minutes.
-
-
Acidification:
-
Carefully and slowly add 10 mL of >90% sulfuric acid to the solution.
-
Continue stirring for 5 minutes. The final pH of the solution should be below 2.[3]
-
Final Product: A stabilized mono-silicic acid solution with an Si concentration of approximately 1% as SiO₂.[2]
Protocol 2: Choline-Stabilized this compound Solution (ch-OSA)
This protocol describes the preparation of choline-stabilized this compound, a widely studied and commercially utilized form.[4][5]
Materials:
-
Choline hydrochloride
-
Silicon tetrachloride (SiCl₄)
-
Dry hydrochloric acid
-
Sodium hydroxide (B78521) (for neutralization)
-
Ice/ice water
-
Active carbon
-
Reaction vessel with cooling capabilities
-
Vacuum distillation apparatus
Procedure:
-
Prepare Choline Solution:
-
Dry choline hydrochloride under vacuum (e.g., 100°C for 6 hours).
-
Treat the dried choline hydrochloride with dry hydrochloric acid to form an acidic choline solution.
-
-
Formation of OSA:
-
Add silicon tetrachloride to the acidic choline solution at a temperature kept below 40°C. A molar ratio of 1 mol SiCl₄ per mol of choline is suggested in some patents.[4]
-
For hydrolysis, add ice/ice water to the solution while cooling vigorously. The temperature must be maintained between -20°C and -30°C.[4][5] This step forms this compound in situ, which is immediately stabilized by the choline.
-
-
Neutralization and Purification:
-
Neutralize the solution by adding sodium hydroxide while keeping the temperature below 0°C. The target pH after this initial neutralization is approximately 1.3.[5]
-
Perform a purification step using active carbon, followed by filtration to remove the precipitate and active carbon.
-
A final neutralization is carried out to a pH of 2.7-3.0.[4][5]
-
-
Concentration:
-
Perform distillation under vacuum to obtain the final preparation.
-
Final Product: A preparation containing approximately 3% by weight of silicon as this compound and 70% by weight choline hydrochloride, with the remainder being water. This solution is reported to be stable for more than two years when stored at room temperature.[4][5]
Protocol 3: Carnitine and Propylene Glycol Stabilized this compound
This method utilizes carnitine and propylene glycol to stabilize this compound starting from potassium silicate.[7]
Materials:
-
Potassium silicate (at least 32% K as K₂O)
-
L-Carnitine hydrochloride
-
Phosphoric acid (85%)
-
Propylene glycol
-
Distilled water
-
Beaker
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Stabilizing Solution:
-
In a beaker, combine 65g of distilled water, 10g of propylene glycol, and 240g of 85% phosphoric acid.
-
-
Cooling:
-
Place the beaker in an ice bath and allow the mixture to cool for 15 minutes.
-
-
Addition of Potassium Silicate:
-
Over the course of one hour, slowly add 125g of potassium silicate to the cooled mixture with constant stirring.
-
It is crucial to maintain a low temperature throughout the addition, so replenish the ice in the bath as needed.
-
An alternative to adding solid potassium silicate is to pre-dissolve it in 150 mL of distilled water and add the resulting liquid.[7]
-
Final Product: A translucent, acidic solution of stabilized mono-silicic acid with a concentration of approximately 7-8% w/w of elemental Si.[7] If any precipitate forms, the stabilization was not successful.
Visualizations
Experimental Workflow: Sorbitol Stabilization
Caption: Workflow for Sorbitol-Stabilized OSA.
Experimental Workflow: Choline Stabilization
Caption: Workflow for Choline-Stabilized OSA.
Logical Relationship: OSA Polymerization and Stabilization
Caption: OSA Polymerization vs. Stabilization.
References
- 1. This compound (OSA) [benchchem.com]
- 2. How to make a stabilized ortho-silicic acid solution with only 3 inputs - Science in Hydroponics [scienceinhydroponics.com]
- 3. How to make a stabilized ortho-silicic acid solution with only 3 inputs – Science in Hydroponics [scienceinhydroponics.com]
- 4. US5922360A - Stabilized this compound comprising preparation and biological preparation - Google Patents [patents.google.com]
- 5. WO1995021124A1 - Stabilized this compound comprising preparation and biological preparation - Google Patents [patents.google.com]
- 6. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to make your own stabilized mono-silicic acid for use in hydroponics - Science in Hydroponics [scienceinhydroponics.com]
- 8. WO2012035364A1 - Stabilized solution of ortho-silicic acid, its preparation and use - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Orthosilicic Acid Using the Molybdenum Blue Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orthosilicic acid (Si(OH)₄), the water-soluble form of silicon, plays a crucial role in various biological and chemical processes. Its quantification is essential in fields ranging from environmental monitoring to biomedical research and pharmaceutical development. The molybdenum blue method is a robust and widely adopted colorimetric assay for determining the concentration of dissolved silica (B1680970). This method is based on the reaction of this compound with an acidic molybdate (B1676688) solution to form a yellow silicomolybdate complex, which is subsequently reduced to a intensely colored molybdenum blue complex. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the concentration of this compound in the sample.
Principle of the Method
The molybdenum blue method involves a two-step reaction:
-
Formation of Silicomolybdate Complex: In an acidic medium (pH 1-2.5), this compound reacts with ammonium (B1175870) molybdate to form a yellow α- or β-silicomolybdate complex.[1][2] The β-isomer is favored at a pH below 2.5.[1]
-
Reduction to Molybdenum Blue: The yellow silicomolybdate complex is then reduced by a reducing agent, such as sodium sulfite (B76179), ascorbic acid, or 1-amino-2-naphthol-4-sulfonic acid, to form a stable and intensely colored molybdenum blue complex.[1][3] The absorbance of this complex is typically measured at a wavelength between 700 nm and 825 nm.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the molybdenum blue method for this compound determination.
| Parameter | Value | Notes |
| Linear Dynamic Range | 0.1 - 100 mg/L SiO₂ | Can be extended by sample dilution.[1] |
| Method Detection Limit (MDL) | 0.05 mg Si/L | Dependent on the specific protocol and instrument sensitivity.[5] |
| Quantitation Limit | 0.16 mg Si/L | [5] |
| Wavelength of Maximum Absorbance (λmax) | 700 nm - 825 nm | Varies with the reducing agent and specific protocol used.[1][4] |
| Interferences | Phosphate, Ferric and Ferrous Iron, Hydrogen Sulfide | [1] |
| Mitigation of Interferences | - Phosphate: Addition of tartaric acid or oxalic acid.[1][6][7] - Iron: Addition of EDTA.[1] - Hydrogen Sulfide: Removal by boiling the acidified sample.[1] |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using the molybdenum blue method with sodium sulfite as the reducing agent.
4.1. Reagent Preparation
-
Ammonium Molybdate Solution (49 g/L): Dissolve 52 g of (NH₄)₆Mo₇O₂₄·4H₂O in demineralized water. Adjust the pH to between 7 and 8 with 10 M NaOH and dilute to 1 L with demineralized water. Filter through a 0.45 µm membrane filter if necessary.[1]
-
Hydrochloric Acid (1.0 M): Mix 86 mL of concentrated HCl (specific gravity 1.19) with demineralized water and dilute to 1 L.[1]
-
Sodium Hydroxide (10 M): Dissolve 400 g of NaOH in demineralized water and dilute to 1 L.[1]
-
Tartaric Acid Solution (100 g/L): Dissolve 100 g of H₂C₄H₄O₆ in demineralized water and dilute to 1 L.[8]
-
Sodium Sulfite Solution (170 g/L): Dissolve 170 g of Na₂SO₃ in demineralized water and dilute to 1 L.[1]
-
Disodium Dihydrogen Ethylenediaminetetraacetate (Na₂EDTA) Solution (10 g/L): Dissolve 10 g of Na₂EDTA in demineralized water and dilute to 1 L.[1]
-
Standard Silica Solution I (0.500 mg SiO₂/mL): Dissolve 1.7655 g of sodium metasilicate (B1246114) (Na₂SiO₃·5H₂O) in demineralized water and dilute to 1 L in a plastic bottle.[1]
-
Standard Silica Solution II (0.005 mg SiO₂/mL): Dilute 10.0 mL of Standard Silica Solution I to 1,000 mL with demineralized water in a plastic bottle.[1]
4.2. Sample Preparation and Handling
-
Collect samples in plastic containers to avoid silica contamination from glassware.[3]
-
For samples containing high concentrations of silica that may be unreactive, a digestion step with NaOH is recommended. Add 5.0 mL of 1.0 M NaOH to a 50 mL sample and heat for 1 hour.[1]
-
Samples from depths greater than 450 m should be stored refrigerated rather than frozen to prevent polymerization.[7]
4.3. Standard Curve Preparation
-
Prepare a series of standards by pipetting appropriate volumes of Standard Silica Solution II into 50 mL beakers.
-
Adjust the volume of each standard to 10.0 mL with demineralized water.
-
Prepare a blank using 10.0 mL of demineralized water.
4.4. Assay Procedure
-
Pipette a volume of the sample containing less than 0.5 mg of SiO₂ (maximum 10.0 mL) into a 50 mL beaker and adjust the final volume to 10.0 mL with demineralized water.[1]
-
To each standard, blank, and sample, add with stirring:
-
Allow the reaction to proceed for 5 minutes.[1]
-
Add 5.0 mL of tartaric acid solution and mix well. This step is crucial to eliminate interference from phosphate.[1]
-
Add 10.0 mL of sodium sulfite solution and mix.[1]
-
Allow the solution to stand for approximately 30 minutes for the blue color to develop. The color is stable for several hours.[1]
-
Measure the absorbance of each sample and standard against the blank at 700 nm using a spectrophotometer.[1][8]
4.5. Data Analysis
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations of SiO₂.
-
Determine the concentration of SiO₂ in the samples from the standard curve.
-
Calculate the final concentration of dissolved silica in the original sample using the following formula: SiO₂ (mg/L) = (mg SiO₂ from curve × 1000) / mL of sample[1]
Visualizations
5.1. Chemical Reaction Pathway
References
- 1. nemi.gov [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. gas-sensing.com [gas-sensing.com]
- 4. [PDF] MOLYBDENUM BLUE METHOD DETERMINATION OF SILICON IN AMORPHOUS SILICA | Semantic Scholar [semanticscholar.org]
- 5. umces.edu [umces.edu]
- 6. researchgate.net [researchgate.net]
- 7. Field & Laboratory Protocols: Chapter 9 [hahana.soest.hawaii.edu]
- 8. scribd.com [scribd.com]
Application Note & Protocol: Total Silicon Analysis in Biological Samples using ICP-OES
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon (Si) is a ubiquitous element that is gaining increasing interest in biological and pharmaceutical research due to its roles in bone health, connective tissue integrity, and as a component of various therapeutic and diagnostic agents, including silica (B1680970) nanoparticles. Accurate quantification of total silicon in biological matrices such as tissues, serum, and plasma is crucial for toxicokinetic studies, biocompatibility assessments, and understanding its physiological and pathological roles. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for the determination of silicon in complex matrices, offering high sensitivity, a wide linear dynamic range, and the ability for multi-element analysis.
This document provides a comprehensive guide to the analysis of total silicon in biological samples using ICP-OES. It includes detailed protocols for sample preparation, recommended instrumental parameters, and a summary of performance data.
Challenges in Silicon Analysis
Accurate silicon determination is challenging due to several factors:
-
Contamination: Silicon is present in glass and quartz labware, reagents, and dust, which can lead to sample contamination and elevated background signals. The use of plasticware (e.g., polypropylene (B1209903), PFA) is highly recommended.
-
Chemical Form: Silicon can exist in various forms, from soluble silicates to insoluble silica. Ensuring complete digestion of all forms is critical for an accurate total silicon measurement.
-
Volatility: During acid digestion, particularly with hydrofluoric acid (HF), volatile silicon tetrafluoride (SiF₄) can form, leading to analyte loss if not performed in a closed-vessel system.[1]
Data Presentation
The following tables summarize typical performance data and silicon concentrations found in biological samples using ICP-OES.
Table 1: Typical ICP-OES Instrumental Parameters for Total Silicon Analysis
| Parameter | Typical Value/Setting | Purpose |
| RF Power | 1200 - 1500 W | Plasma generation and maintenance; higher power provides a more robust plasma for complex matrices. |
| Plasma Gas Flow | 8 - 18 L/min | Sustains the plasma. |
| Auxiliary Gas Flow | 0.2 - 0.6 L/min | Lifts the plasma off the torch injector tube. |
| Nebulizer Gas Flow | 0.7 - 1.0 L/min | Aerosol generation and transport to the plasma. |
| Sample Uptake Rate | 1.0 - 1.5 mL/min | Controlled by a peristaltic pump for stable sample introduction. |
| Analytical Wavelength | 251.611 nm | Most sensitive and commonly used line for silicon with low background. |
| 212.412 nm | Alternative wavelength. | |
| 288.158 nm | Alternative wavelength. | |
| Plasma View | Axial | Provides higher sensitivity for trace-level detection. |
| Detector | Charge-Coupled Device (CCD) | Allows for simultaneous measurement of multiple wavelengths. |
| Sample Introduction | HF-resistant system (if HF is used) | PFA nebulizer, PFA spray chamber, and sapphire or alumina (B75360) injector. |
Table 2: Method Validation and Performance Data for Silicon Analysis by ICP-OES
| Sample Type | Digestion Method | Recovery (%) | Precision (%RSD) | LOD / LOQ | Reference |
| Spiked Ascorbic Acid | TMAH Microwave Digestion | 90.4% | Not Reported | LOD: 2 mg/kg | |
| Animal Tissue | TMAH Microwave Digestion | Not Reported | Not Reported | LOD: 2 mg/kg | [2] |
| Spiked Glucosamine | HF Acid Digestion | 90.2 - 94.1% | 0.7 - 1.7% | LOD: 0.2 mg/L | |
| Citrus Leaf Tissue | Multiple Methods | Not Reported | Not Reported | LOD: 0.071 mg/L | [3] |
| General Method | Not Specified | 80.6 - 110.5% | < 10% | Not Specified | [4] |
Table 3: Reported Silicon Concentrations in Biological Samples Determined by ICP-OES
| Sample Type | Species | Silicon Concentration (Mean ± SD) | No. of Samples | Notes | Reference |
| Serum | Mouse | ~12 µg/mL (at 1 day post-injection) | 6 | Following IV administration of SiNPs-CH (20 mg/kg). | |
| Tumor Tissue | Mouse | ~3 µg/g (at 1 day post-injection) | 6 | Following IV administration of SiNPs-CH (20 mg/kg). | |
| Bovine Liver (NIST SRM 1577b) | Bovine | 3.6 ± 0.9 mg/kg | Not Specified | No certified value available. Value determined after TMAH digestion. | [2] |
| Bovine Muscle (BCR-184) | Bovine | 2.5 ± 0.6 mg/kg | Not Specified | No certified value available. Value determined after TMAH digestion. | [2] |
Note: Some data from ICP-MS studies are included for comparative purposes, as ICP-OES data for some specific matrices are limited in the literature.[5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: General workflow for total silicon analysis in biological samples.
Caption: Decision pathway for selecting the appropriate digestion method.
Experimental Protocols
Protocol 1: Alkaline Digestion using Tetramethylammonium Hydroxide (B78521) (TMAH)
This method is suitable for biological tissues and avoids the use of hazardous hydrofluoric acid. It is particularly effective for organic forms of silicon.[6][2]
Materials:
-
Tetramethylammonium hydroxide (TMAH), 25% in aqueous solution
-
High-pressure microwave digestion system with PFA or TFM vessels
-
Polypropylene volumetric flasks and tubes
-
Deionized water (>18 MΩ·cm)
-
Silicon standard solution for ICP-OES (1000 mg/L)
Procedure:
-
Accurately weigh approximately 100 mg of the homogenized biological sample into a microwave digestion vessel.
-
Carefully add 1.0 mL of 25% TMAH solution to the vessel.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 150°C over 10 minutes and hold for 20 minutes.
-
After digestion and cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digest to a 50 mL polypropylene volumetric flask.
-
Rinse the digestion vessel with deionized water and add the rinsing to the flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Prepare a method blank using the same procedure without the sample.
-
Prepare calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L Si) by diluting the stock standard in a matrix matching the diluted TMAH concentration of the samples.
-
Analyze the samples, blank, and standards by ICP-OES.
Protocol 2: Microwave-Assisted Acid Digestion (HF-Free)
This protocol is a general-purpose method for biological samples where inorganic silica content is expected to be low.
Materials:
-
Nitric acid (HNO₃), trace metal grade (68-70%)
-
Hydrogen peroxide (H₂O₂), 30%
-
Microwave digestion system with PFA or TFM vessels
-
Polypropylene volumetric flasks and tubes
-
Deionized water (>18 MΩ·cm)
-
Silicon standard solution
Procedure:
-
Accurately weigh approximately 0.3 g of the homogenized tissue sample into a microwave digestion vessel.
-
In a fume hood, carefully add 2.7 mL of a pre-mixed acid solution (prepared by adding 22 mL of 30% H₂O₂ to a 50 mL tube and filling to 50 mL with concentrated HNO₃).
-
Seal the vessels and place them in the microwave digestion system.
-
Heat the samples at 100°C for 90 minutes.
-
After the program is complete and the vessels have cooled, carefully open them in a fume hood.
-
Quantitatively transfer the digest to a suitable polypropylene volumetric flask (e.g., 15 mL or 25 mL).
-
Dilute to the mark with deionized water and mix well.
-
Prepare a method blank and calibration standards in a similar acid matrix.
-
Analyze by ICP-OES.
Protocol 3: Microwave-Assisted Acid Digestion with Hydrofluoric Acid (HF)
This protocol is necessary for samples that may contain acid-resistant inorganic silica, such as silica nanoparticles. Extreme caution must be exercised when handling HF. All work must be performed in a designated fume hood with appropriate personal protective equipment (HF-resistant gloves, apron, and face shield). An HF-resistant sample introduction system for the ICP-OES is mandatory.
Materials:
-
Nitric acid (HNO₃), trace metal grade (68-70%)
-
Hydrofluoric acid (HF), trace metal grade (48-51%)
-
Hydrogen peroxide (H₂O₂), 30% (optional)
-
Microwave digestion system with PFA or TFM vessels
-
Polypropylene volumetric flasks and tubes
-
Deionized water (>18 MΩ·cm)
-
Silicon standard solution
Procedure:
-
Accurately weigh up to 0.5 g of the homogenized sample into a microwave digestion vessel.
-
In a designated HF-rated fume hood, add 9 mL of concentrated HNO₃ and 3 mL of concentrated HF.[3] (Optional: 1-2 mL of H₂O₂ can be added to aid in the oxidation of organic matter).
-
Seal the vessels immediately and place them in the microwave rotor.
-
Use a microwave program that ramps the temperature to at least 180°C and holds for a minimum of 15 minutes.
-
After digestion and cooling completely, carefully open the vessels in the fume hood.
-
Quantitatively transfer the clear digest to a 50 mL polypropylene volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Prepare a method blank and calibration standards with the same final acid concentrations as the samples.
-
Analyze using an ICP-OES equipped with an HF-resistant sample introduction system.
The choice of sample preparation method is critical for the accurate determination of total silicon in biological samples by ICP-OES. For general biological tissues, an alkaline digestion with TMAH or an HF-free acid digestion can provide reliable results. However, when the presence of inorganic silica is suspected, a digestion protocol including HF is necessary to ensure complete dissolution. By following the detailed protocols and using the recommended instrumental parameters, researchers can achieve accurate and reproducible quantification of total silicon to support their research and development activities. Method validation, including the analysis of certified reference materials (if available) or spike recovery experiments, is essential to ensure data quality.[7]
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Determination of silicon in biological samples by ICP-OES after non-oxidative decomposition under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: ²⁹Si NMR Spectroscopy for the Speciation of Silicate Oligomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a powerful and indispensable analytical technique for the characterization and quantification of silicate (B1173343) species in solution and solid-state materials. Due to its sensitivity to the local chemical environment of the silicon nucleus, ²⁹Si NMR provides detailed information about the connectivity of silicate tetrahedra, enabling the speciation and quantification of monomeric, oligomeric, and polymeric silicate structures. This is particularly crucial in fields such as materials science, geochemistry, cement chemistry, and drug development, where the degree of silicate polymerization dictates the physicochemical properties and reactivity of the materials.
These application notes provide a comprehensive overview and detailed protocols for utilizing ²⁹Si NMR spectroscopy for the speciation of silicate oligomers.
Principle of ²⁹Si NMR for Silicate Speciation
The fundamental basis for using ²⁹Si NMR to speciate silicate oligomers lies in the correlation between the chemical shift (δ) and the connectivity of the silicon-oxygen (Si-O) tetrahedra. The notation Qⁿ is used to classify the silicate units, where 'Q' represents a silicon atom bonded to four oxygen atoms, and 'n' denotes the number of other silicon atoms attached to it through oxygen bridges (Si-O-Si linkages).
-
Q⁰ : Monomeric silicate species (e.g., orthosilicic acid, Si(OH)₄).
-
Q¹ : End groups of silicate chains (one Si-O-Si linkage).
-
Q² : Middle groups in linear chains or cycles (two Si-O-Si linkages).
-
Q³ : Branching points in chains or sheet-like structures (three Si-O-Si linkages).
-
Q⁴ : Fully cross-linked, three-dimensional network structures (four Si-O-Si linkages).
Each Qⁿ environment gives rise to a distinct resonance in the ²⁹Si NMR spectrum, allowing for the identification and quantification of the various silicate species present in a sample.[1][2][3]
Quantitative Analysis of Silicate Oligomers
For quantitative analysis, the integrated area of each Qⁿ peak in the ²⁹Si NMR spectrum is proportional to the relative abundance of that specific silicate species.[1] However, accurate quantification requires careful consideration of experimental parameters to ensure that the spectra are acquired under conditions that allow for complete relaxation of the ²⁹Si nuclei between pulses. The long spin-lattice relaxation times (T₁) of ²⁹Si can necessitate long repetition delays.
Data Presentation: ²⁹Si Chemical Shifts of Silicate Species
The following table summarizes typical ²⁹Si NMR chemical shift ranges for different silicate Qⁿ species in aqueous solutions. Note that the exact chemical shift can be influenced by factors such as pH, concentration, and the nature of the counter-ions present.[4]
| Silicate Species (Qⁿ) | Description | Typical Chemical Shift Range (ppm) |
| Q⁰ | Monomer (e.g., Si(OH)₄) | -70 to -72 |
| Q¹ | Dimer, End-groups of chains | -78 to -82 |
| Q² | Cyclic Trimer, Cyclic Tetramer, Middle-groups | -88 to -92 |
| Q³ | Double-four-ring (D4R), Prismatic Hexamer, Branching points | -97 to -102 |
| Q⁴ | Cross-linked species | -105 and more shielded |
Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Experimental Protocols
Protocol 1: Sample Preparation for Aqueous Silicate Solutions
-
Solvent Selection : Use deionized water or a suitable buffer. For quantitative analysis, D₂O can be used to provide an internal lock signal for the NMR spectrometer.
-
Concentration : The concentration of silicate should be optimized to ensure a good signal-to-noise ratio within a reasonable acquisition time. For dilute solutions (µM range), longer acquisition times or the use of ²⁹Si-enriched materials may be necessary.[5]
-
pH Adjustment : The pH of the solution significantly influences silicate polymerization. Adjust the pH using appropriate acids or bases (e.g., NaOH, HCl) to stabilize the desired silicate species or to study the effect of pH on speciation.
-
Filtration : If the sample contains any solid precipitates, filter it through a 0.45 µm syringe filter to prevent contamination and line broadening in the NMR spectrum.
-
Transfer to NMR Tube : Transfer the prepared solution to a 5 mm or 10 mm NMR tube. For highly alkaline solutions that may attack glass, consider using sapphire NMR tubes.[6]
Protocol 2: Quantitative ¹D ²⁹Si NMR Data Acquisition
-
Spectrometer Setup : Tune and match the NMR probe for the ²⁹Si frequency (e.g., 36.8 MHz on a 4.2 T magnet).[5]
-
Pulse Sequence : A standard single-pulse (one-pulse) experiment is typically used for quantitative measurements.
-
Acquisition Parameters :
-
Pulse Width : Calibrate a 90° pulse for the ²⁹Si nucleus.
-
Acquisition Time (AT) : Set to at least 0.8 seconds.[7]
-
Repetition Delay (RD) : This is a critical parameter for quantitative analysis. The delay should be at least 5 times the longest T₁ of the ²⁹Si nuclei in the sample to ensure full relaxation. For silicate oligomers, this can be on the order of 20-60 seconds.[5][7]
-
Number of Scans (NS) : Adjust the number of scans to achieve an adequate signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.
-
Spectral Width (SW) : A spectral width of approximately 200 ppm centered around -95 ppm is generally sufficient to cover the range of common silicate oligomers.
-
-
Referencing : The spectrum should be referenced to an external standard, typically tetramethylsilane (TMS) at 0 ppm.[1][5]
Protocol 3: Advanced NMR Techniques for Dilute Samples (DEFT)
For samples with low concentrations of ²⁹Si species, the Driven Equilibrium Fourier Transform (DEFT) pulse sequence can be employed to enhance sensitivity.[5]
-
Pulse Sequence : Select the DEFT pulse sequence on the spectrometer.
-
Optimization : The repetition delay in a DEFT experiment can be significantly shorter than in a standard one-pulse experiment, allowing for more scans in a given amount of time. However, it is crucial to recognize that very short repetition delays may compromise the quantitative nature of the spectrum.[5] It is recommended to acquire a standard one-pulse spectrum with a long repetition delay to validate the quantitative accuracy of the DEFT results.[5]
Data Processing and Analysis
-
Fourier Transform : Apply an exponential multiplication with a line broadening factor of 1-5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration : Integrate the area of each resolved peak corresponding to a specific Qⁿ species.
-
Quantification : The relative percentage of each silicate species can be calculated by dividing the integral of its corresponding peak by the total integral of all silicon species in the spectrum.
Visualizations
References
Measuring Orthosilicic Acid Uptake in Cell Culture Models: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orthosilicic acid (OSA), the bioavailable form of silicon, is gaining significant attention for its roles in various biological processes, including bone mineralization, collagen synthesis, and wound healing.[1][2] Understanding the kinetics and mechanisms of OSA uptake at the cellular level is crucial for elucidating its physiological functions and for the development of silicon-based therapeutic agents. This document provides detailed protocols for measuring OSA uptake in in vitro cell culture models, quantifying its intracellular concentration, and analyzing its effects on key signaling pathways.
Core Concepts in OSA Uptake
In aqueous solutions at physiological pH, silicon exists predominantly as monomeric this compound (Si(OH)₄).[3] While the precise mechanisms in mammalian cells are still under investigation, studies in Caco-2 intestinal cells suggest that OSA transport involves both passive paracellular diffusion and intracellular accumulation via facilitated diffusion.[4] Once inside the cell, OSA has been shown to influence critical signaling cascades, most notably the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[5]
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Media and Lysates
This protocol details the measurement of OSA using the colorimetric molybdenum blue method, which is based on the reaction of OSA with ammonium (B1175870) molybdate (B1676688) to form a yellow silicomolybdate complex. Subsequent reduction of this complex produces a stable blue color, the absorbance of which is proportional to the OSA concentration.[6][7]
Materials:
-
Ammonium molybdate solution (10% w/v in 33% acetic acid)
-
Tartaric acid solution (20% w/v)
-
Reducing agent (e.g., sodium sulfite, 170 g/L, or L-ascorbic acid, 7.2% w/v)[7][8]
-
This compound standard (e.g., sodium metasilicate, Na₂SiO₃·5H₂O)[7]
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Collection:
-
Cell Culture Medium: Collect aliquots of the cell culture medium at specified time points during the uptake experiment. Centrifuge to remove any cell debris.
-
Cell Lysate:
-
After the desired incubation period with OSA, place the culture plate on ice and aspirate the medium.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100-150 µL for a well in a 6-well plate).[9][11]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, vortexing periodically.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9][10]
-
Carefully collect the supernatant for analysis.
-
-
-
Molybdenum Blue Reaction:
-
Pipette 200 µL of the sample (cell culture medium or cell lysate, diluted if necessary) or standard into a 96-well plate.[8]
-
Add 8 µL of ammonium molybdate solution to each well.[8]
-
Incubate for 5-10 minutes at room temperature.
-
Add 5 µL of tartaric acid solution to each well to suppress interference from phosphate.[6]
-
Add 2 µL of the reducing agent (e.g., 7.2% L-ascorbic acid).[8]
-
Seal the plate and incubate for 20-30 minutes in the dark at room temperature to allow for color development.[8]
-
-
Measurement:
-
Measure the absorbance at a wavelength near 880 nm using a microplate reader.[8]
-
Calculate the OSA concentration in the samples by comparing their absorbance to the standard curve generated from the this compound standards.
-
Protocol 2: this compound Uptake Assay
This protocol provides a framework for conducting an OSA uptake experiment using adherent cell culture models.
Materials:
-
Adherent cells (e.g., human osteoblast-like cells, HUVECs, Caco-2)
-
Complete cell culture medium
-
This compound stock solution (prepared from a stabilized source)[2]
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.[9]
-
OSA Treatment:
-
Prepare fresh dilutions of OSA in complete culture medium to the desired final concentrations (e.g., 0, 10, 20, 50 µM).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the different OSA concentrations to the respective wells.
-
-
Time-Course Sampling:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the cell culture medium to measure the depletion of OSA.
-
At the final time point, harvest the cells to prepare cell lysates for the measurement of intracellular OSA, as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the amount of OSA taken up by the cells by subtracting the concentration of OSA remaining in the medium from the initial concentration.
-
Determine the intracellular concentration of OSA from the cell lysates. Normalize this value to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).
-
Protocol 3: Analysis of Signaling Pathway Activation by Western Blot
This protocol details the analysis of the PI3K/Akt/mTOR signaling pathway activation in response to OSA treatment using Western blotting.
Materials:
-
Primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-PI3K, PI3K, p-Akt (Ser473), Akt, p-mTOR).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[9]
-
PVDF membrane.
-
Tris-Buffered Saline with Tween 20 (TBST).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with OSA as described in Protocol 2.
-
Prepare cell lysates as detailed in Protocol 1, ensuring the lysis buffer contains protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[9]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the intensity of the phosphorylated protein to the total protein for each target.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Intracellular this compound Concentration Following Treatment
| Cell Line | Treatment Group | Concentration (µM) | Incubation Time (hours) | Intracellular OSA (µg/mg protein) |
| MG-63 | Control | 0 | 24 | Baseline |
| MG-63 | OSA | 10 | 24 | Value ± SD |
| MG-63 | OSA | 20 | 24 | Value ± SD |
| HUVEC | Control | 0 | 24 | Baseline |
| HUVEC | OSA | 10 | 24 | Value ± SD |
| HUVEC | OSA | 30 | 24 | Value ± SD |
Table 2: Effect of this compound on Collagen Type 1 Synthesis
| Cell Line | Treatment Group | Concentration (µM) | Fold Change vs. Control (Mean ± SD) |
| MG-63 | OSA | 10 | 1.75 ± 0.08 |
| MG-63 | OSA | 20 | 1.75 ± 0.09 |
| MG-63 | OSA | 50 | 1.45 ± 0.06 |
Table 3: Densitometric Analysis of PI3K/Akt Pathway Activation
| Treatment Group | Concentration (µM) | Normalized p-Akt/Total Akt Ratio (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 1.00 ± 0.12 | 1.00 |
| OSA | 10 | Value ± SD | Value |
| OSA | 20 | Value ± SD | Value |
| OSA + Inhibitor | 20 + (e.g., LY294002) | Value ± SD | Value |
Visualization of Workflows and Pathways
Caption: Experimental workflow for measuring OSA uptake and its downstream effects.
Caption: this compound-mediated activation of the PI3K/Akt/mTOR pathway.
References
- 1. [PDF] Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro investigation of intestinal transport mechanism of silicon, supplied as this compound-vanillin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nemi.gov [nemi.gov]
- 8. Extraction and Molybdenum Blue-based Quantification of Total Phosphate and Polyphosphate in Parachlorella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. biomol.com [biomol.com]
Application of Choline-Stabilized Orthosilicic Acid in Bone Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline-stabilized orthosilicic acid (ch-OSA), a bioavailable source of silicon, has emerged as a promising agent in the field of bone tissue engineering. Silicon is an essential trace element for normal bone growth and development, playing a crucial role in the formation and stabilization of collagen and the extracellular matrix.[1][2] Choline-stabilized this compound enhances the bioavailability of this compound, the form of silicon readily absorbed by the body.[3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of ch-OSA in promoting bone regeneration and health.
The core mechanism of ch-OSA in bone tissue engineering revolves around its ability to stimulate osteoblasts, the cells responsible for bone formation.[4][5] Specifically, this compound has been shown to increase the synthesis of type I collagen, a key structural protein in the bone matrix.[2] Furthermore, evidence suggests that this compound activates intracellular signaling pathways, such as the PI3K-Akt-mTOR pathway, which are critical for osteoblast proliferation, differentiation, and survival.[1][6]
Clinical and preclinical studies have demonstrated the positive effects of ch-OSA supplementation on bone health. In osteopenic women, ch-OSA combined with calcium and vitamin D3 has been shown to increase markers of bone formation, such as procollagen (B1174764) type I N-terminal propeptide (PINP), and improve bone mineral density (BMD) at the hip.[7][8] Animal studies using ovariectomized rat models of postmenopausal osteoporosis have also shown that ch-OSA supplementation can partially prevent femoral bone loss.[6][9]
These application notes and protocols are designed to provide a comprehensive resource for researchers to design and execute experiments to further elucidate the mechanisms of ch-OSA and evaluate its potential in bone tissue engineering applications.
Data Presentation
The following tables summarize quantitative data from key clinical and preclinical studies on the effects of choline-stabilized this compound on bone health.
Table 1: Effect of ch-OSA on Bone Turnover Markers in Osteopenic Women (12-Month Study) [7]
| Treatment Group (daily) | Change in Serum PINP (ng/mL) |
| Placebo + 1000 mg Ca + 800 IU Vit D3 | No significant change |
| 3 mg Si (as ch-OSA) + 1000 mg Ca + 800 IU Vit D3 | Trend towards increase |
| 6 mg Si (as ch-OSA) + 1000 mg Ca + 800 IU Vit D3 | Significant increase vs. placebo |
| 12 mg Si (as ch-OSA) + 1000 mg Ca + 800 IU Vit D3 | Significant increase vs. placebo |
Table 2: Effect of ch-OSA on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats (30-Week Study) [6]
| Treatment Group | Femoral BMC (g) | Femoral BMD (g/cm²) |
| Sham-operated | Maintained | Maintained |
| OVX Control | Significant decrease | Significant decrease |
| OVX + ch-OSA (1 mg Si/kg body weight daily) | Significantly higher than OVX control | Significantly higher than OVX control at two distal femur sites |
Experimental Protocols
In Vitro Evaluation of ch-OSA on Osteoblast Differentiation and Mineralization
This protocol describes the use of the human osteoblast-like cell line, MG-63, to assess the effects of ch-OSA on osteogenic differentiation.
1. Cell Culture and Maintenance:
-
Cell Line: MG-63 (ATCC® CRL-1427™).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.
2. Osteogenic Differentiation Assay:
-
Seeding: Seed MG-63 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Treatment: Replace the growth medium with osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).
-
ch-OSA Preparation: Prepare a stock solution of ch-OSA in sterile PBS. Further dilute in osteogenic differentiation medium to achieve final desired concentrations (e.g., 1, 10, 50 µM this compound equivalent).
-
Experimental Groups:
-
Control (osteogenic medium alone)
-
ch-OSA treated groups (various concentrations)
-
-
Medium Change: Replace the medium with freshly prepared medium containing the respective treatments every 2-3 days for up to 21 days.
3. Alkaline Phosphatase (ALP) Activity Assay:
-
Time Points: 7 and 14 days post-treatment.
-
Procedure:
-
Wash cells twice with PBS.
-
Lyse cells with 0.1% Triton X-100 in PBS.
-
Transfer the lysate to a 96-well plate.
-
Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction with 3M NaOH.
-
Measure absorbance at 405 nm.
-
Normalize ALP activity to total protein content determined by a BCA assay.
-
4. Alizarin Red S Staining for Mineralization:
-
Time Point: 21 days post-treatment.
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash cells with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and quantify the stained mineralized nodules. For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride and the absorbance read at 562 nm.
-
5. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Time Points: 7 and 14 days post-treatment.
-
Procedure:
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for osteogenic marker genes (e.g., RUNX2, ALP, COL1A1, OCN).
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH).
-
In Vivo Evaluation of ch-OSA in a Rat Model of Osteoporosis
This protocol outlines an animal study to assess the efficacy of ch-OSA in preventing bone loss in an ovariectomized (OVX) rat model.
1. Animals and Experimental Design:
-
Animals: Female Wistar rats (9 months old).
-
Acclimation: Acclimate rats for at least one week before the study.
-
Experimental Groups (n=15-20 per group):
-
Sham-operated + Vehicle
-
Ovariectomized (OVX) + Vehicle
-
OVX + ch-OSA (e.g., 1 mg Si/kg body weight/day via oral gavage)
-
-
Duration: 12-30 weeks.
2. Surgical Procedure:
-
Perform bilateral ovariectomy or sham surgery under appropriate anesthesia.
-
Provide post-operative care, including analgesics.
3. ch-OSA Administration:
-
Prepare ch-OSA solution in sterile water daily.
-
Administer the assigned treatment daily via oral gavage.
4. Bone Mineral Density (BMD) Measurement:
-
Method: Dual-energy X-ray absorptiometry (DXA) using a scanner equipped with small animal software.[5][10]
-
Time Points: Baseline (before surgery) and at the end of the study.
-
Procedure:
-
Anesthetize the rats.
-
Position the rat in a prone position on the scanning platform.
-
Perform a total body scan, with specific regions of interest (ROI) for the lumbar spine and femur.
-
Analyze the scans to determine BMD (g/cm²) and bone mineral content (BMC) (g).
-
5. Serum Biomarker Analysis:
-
Sample Collection: Collect blood samples at baseline and at the end of the study.
-
Biomarkers:
-
Bone Formation Marker: Procollagen type I N-terminal propeptide (PINP).
-
Bone Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).
-
-
Analysis: Use commercially available ELISA kits for rat serum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K-Akt-mTOR signaling pathway activated by ch-OSA in osteoblasts.
Caption: Canonical Wnt/β-catenin signaling in osteoblast differentiation.
Caption: In vitro experimental workflow for evaluating ch-OSA.
Caption: In vivo experimental workflow for evaluating ch-OSA.
References
- 1. Choline-stabilized this compound supplementation as an adjunct to Calcium/Vitamin D3 stimulates markers of bone formation in osteopenic females: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Partial prevention of long-term femoral bone loss in aged ovariectomized rats supplemented with choline-stabilized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline-stabilized this compound supplementation as an adjunct to calcium/vitamin D3 stimulates markers of bone formation in osteopenic females: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 12-week randomized, double-blind, placebo-controlled multicenter study of choline-stabilized this compound in patients with symptomatic knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosilbr.com.br [biosilbr.com.br]
- 10. DXA for bone density measurement in small rats weighing 150-250 grams [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Foliar Application of Orthosilicic Acid to Mitigate Abiotic Stress in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Abiotic stresses, including drought, salinity, extreme temperatures, and heavy metal toxicity, pose significant threats to global agricultural productivity and food security. Plants have evolved intricate mechanisms to cope with these challenges, but these are often insufficient to prevent significant yield losses. Orthosilicic acid (OSA), the plant-available form of silicon, has emerged as a promising biostimulant for enhancing plant resilience to a wide array of environmental stressors.[1][2] When applied foliarly, OSA is readily absorbed and can trigger a cascade of physiological and biochemical responses that fortify the plant's defense systems.[3]
These application notes provide a comprehensive overview of the use of foliar-applied this compound to combat abiotic stress in plants. They include summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate further research and application in crop improvement programs.
Mechanism of Action: How this compound Enhances Abiotic Stress Tolerance
Foliar application of this compound mitigates abiotic stress through a multi-faceted approach:
-
Structural Reinforcement: Upon absorption, silicic acid is deposited in the cell walls of leaves and stems as amorphous silica. This creates a physical barrier that strengthens plant tissues, reduces water loss through transpiration, and can help prevent lodging.[4]
-
Physiological and Biochemical Modulation: OSA influences a range of physiological and biochemical processes. It can enhance photosynthetic efficiency, improve water relations, and stimulate the production of antioxidant compounds.[5][6]
-
Regulation of Gene Expression and Signaling Pathways: this compound is involved in the modulation of stress-responsive genes and signaling pathways. This includes the upregulation of antioxidant defense systems and interaction with phytohormone signaling pathways, such as those involving salicylic (B10762653) acid, jasmonic acid, and abscisic acid, which are crucial for orchestrating plant defense responses.[7][8][9]
Quantitative Data Summary: Effects of Foliar this compound on Plants Under Abiotic Stress
The following tables summarize the quantitative effects of foliar this compound application on various plant species subjected to different abiotic stresses.
Table 1: Effect of Foliar this compound on High Temperature Stress
| Plant Species | OSA Concentration | Stress Condition | Key Findings | Reference |
| Brassica juncea (L.) Czern & Coss. | 2 ml/L | Late sown (high temperature) | Increased photosynthetic rate and chlorophyll (B73375) content; Decreased membrane injury (16.1% increase in MI in stressed vs. stressed + OSA) and MDA content (18.0% increase in MDA in stressed vs. stressed + OSA). | [10] |
| Brassica juncea | 3 ml/L | Late sown (high temperature) | Maximum increase in free radical scavenging activity (9.4%). | [10] |
Table 2: Effect of Foliar this compound on Salinity Stress
| Plant Species | OSA Concentration | Stress Condition | Key Findings | Reference |
| Forage Sorghum | 2.5 mg/L | 4, 6, and 8 dS·m⁻¹ NaCl | Increased photosynthesis rate (23.7%), transpiration rate (32.4%), stomatal conductance (51.3%), and relative water content (6.4%) compared to control.[5] Improved fresh weight, plant height, dry weight, and leaf area.[5] | [5] |
| Wheat | Not specified (constant Si dose) | Moderate salinity | Silicic acid application decreased Na+ concentration by up to 37% and increased antioxidant enzymatic activity. | [11] |
Table 3: Effect of Foliar this compound on Drought Stress
| Plant Species | OSA Concentration | Stress Condition | Key Findings | Reference |
| Creeping Bentgrass | 0.32 mL m⁻² | Heat and drought | Increased turf quality (11.1%), photochemical efficiency (8.5%), chlorophyll content (29.9%), and carotenoid content (27.2%). Enhanced SOD (32.8%), CAT (12.8%), and APX (37.4%) activity. Increased root biomass (52.7%) and viability (89.3%). | [6] |
| Mentha arvensis | 2 ml/L | Moisture stress | Increased number of branches (19%), plant height (10%), leaf area (15%), fresh biomass (16%), dry biomass (19%), and oil yield (18%). | [12] |
Table 4: Effect of Foliar this compound on Heavy Metal Stress
| Plant Species | OSA Concentration | Stress Condition | Key Findings | Reference |
| Maize (Zea mays L.) | Not specified (SiNPs) | Cadmium (Cd) stress (25 and 50 mg/kg) | Reduced Cd content in grains by 62.2% (at 25 mg/kg Cd) and 48.7% (at 50 mg/kg Cd). Upregulated SOD, POD, CAT, and APX activities and reduced MDA and H₂O₂ contents. | [13] |
Experimental Protocols
Protocol 1: Preparation and Application of Foliar this compound Solution
Objective: To prepare a stable solution of this compound for foliar application.
Materials:
-
A commercial stabilized this compound product (e.g., Silixol, which contains 0.8% this compound).[5][12]
-
Distilled or deionized water.
-
Volumetric flasks and graduated cylinders.
-
pH meter.
-
Spray bottles or a backpack sprayer.
-
Personal protective equipment (gloves, safety glasses).
Procedure:
-
Determine the desired concentration: Based on literature recommendations, a typical concentration for foliar spray ranges from 1 to 4 ml of a commercial OSA product per liter of water.[4] For example, a 2 ml/L solution is commonly used.[10][12]
-
Preparation of the spray solution:
-
Measure the required volume of the concentrated OSA product using a graduated cylinder.
-
Fill a volumetric flask or spray tank with approximately half the final volume of distilled water.
-
Add the measured OSA concentrate to the water.
-
Bring the solution to the final desired volume with distilled water and mix thoroughly.
-
Measure the pH of the final solution and adjust if necessary, although most commercial formulations are pH-balanced.
-
-
Application:
-
Apply the solution as a fine mist to the foliage of the plants until runoff. Ensure thorough coverage of both the adaxial and abaxial leaf surfaces.
-
Applications are typically performed during the cooler parts of the day (early morning or late evening) to maximize absorption and minimize evaporation.
-
The timing and frequency of application will vary depending on the plant species and the specific stress being investigated. For example, in some studies, applications are made at specific days after transplanting (e.g., 35 and 55 DAT).[12]
-
Protocol 2: Assessment of Plant Physiological Responses to Abiotic Stress
Objective: To measure key physiological parameters indicating plant stress levels and the ameliorative effects of OSA.
A. Measurement of Photosynthetic Rate, Stomatal Conductance, and Transpiration Rate:
-
Instrumentation: A portable photosynthesis system (e.g., LI-COR LI-6400XT or similar).
-
Procedure:
-
Select fully expanded, healthy leaves from both control and treated plants.
-
Clamp the leaf chamber of the photosynthesis system onto the selected leaf.
-
Allow the readings to stabilize.
-
Record the net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).
-
Take measurements on multiple plants per treatment group for statistical validity.
-
B. Measurement of Relative Water Content (RWC):
-
Procedure:
-
Excise a leaf from the plant and immediately record its fresh weight (FW).
-
Immerse the leaf in distilled water in a petri dish and keep it in the dark for 4-6 hours to achieve full turgor.
-
Blot the leaf dry to remove surface water and record its turgid weight (TW).
-
Dry the leaf in an oven at 70-80°C for 48 hours or until a constant weight is achieved, and record its dry weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.
-
C. Measurement of Membrane Stability Index (MSI) / Electrolyte Leakage:
-
Procedure:
-
Collect leaf discs of a uniform size from control and treated plants.
-
Wash the discs with deionized water to remove surface contaminants.
-
Place the discs in a test tube containing a known volume of deionized water.
-
Incubate at a specific temperature (e.g., 40°C) for a set time (e.g., 30 minutes) and measure the initial electrical conductivity (EC1) of the solution.
-
Autoclave the samples to cause complete cell rupture and measure the final electrical conductivity (EC2).
-
Calculate electrolyte leakage as: EL (%) = (EC1 / EC2) x 100. The Membrane Stability Index is calculated as MSI (%) = [1 – (EC1/EC2)] x 100.
-
Protocol 3: Assessment of Plant Biochemical Responses to Abiotic Stress
Objective: To measure key biochemical markers of oxidative stress and the antioxidant response.
A. Determination of Chlorophyll Content:
-
Instrumentation: Spectrophotometer.
-
Procedure:
-
Extract chlorophyll from a known weight of fresh leaf tissue using a solvent like 80% acetone (B3395972) or ethanol.
-
Centrifuge the extract to pellet the debris.
-
Measure the absorbance of the supernatant at specific wavelengths (e.g., 645 nm and 663 nm for chlorophyll a and b).
-
Calculate the chlorophyll concentration using established equations (e.g., Arnon's equation).
-
B. Measurement of Malondialdehyde (MDA) Content (Lipid Peroxidation):
-
Instrumentation: Spectrophotometer.
-
Procedure:
-
Homogenize a known weight of plant tissue in trichloroacetic acid (TCA).
-
Centrifuge the homogenate.
-
Mix the supernatant with thiobarbituric acid (TBA) solution.
-
Heat the mixture in a water bath (e.g., 95°C for 30 minutes) and then cool it on ice.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculate the MDA concentration using its extinction coefficient.
-
C. Assay of Antioxidant Enzyme Activity (SOD, CAT, APX):
-
Instrumentation: Spectrophotometer.
-
Procedure:
-
Extract enzymes from a known weight of plant tissue in a suitable buffer on ice.
-
Centrifuge the homogenate at a high speed in a refrigerated centrifuge.
-
Use the supernatant as the enzyme extract.
-
Superoxide Dismutase (SOD): Assay is typically based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): Assay is based on monitoring the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.
-
Ascorbate (B8700270) Peroxidase (APX): Assay is based on monitoring the decrease in absorbance at 290 nm as ascorbate is oxidized.
-
Enzyme activity is typically expressed as units per milligram of protein. Protein content of the extract is determined using a standard method (e.g., Bradford assay).
-
Signaling Pathways and Logical Relationships
Signaling Pathway of this compound in Abiotic Stress Mitigation
The application of this compound triggers a complex network of signaling events that enhance plant tolerance to abiotic stress. While the complete pathway is still under investigation, key components have been identified.
Caption: Simplified signaling pathway of this compound in plants.
Experimental Workflow for Assessing OSA Efficacy
The following diagram illustrates a typical workflow for an experiment designed to evaluate the effectiveness of foliar-applied this compound in mitigating a specific abiotic stress.
References
- 1. impellobio.com [impellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Foliar Sprays with Different Silicon Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Farmer’s Guide to Using Ortho Silicic Acid for Vegetables and Fruits [witanworld.com]
- 5. Enhancing salt stress tolerance of forage sorghum by foliar application of ortho-silicic acid [maxapress.com]
- 6. Silicon Improves Heat and Drought Stress Tolerance Associated with Antioxidant Enzyme Activity and Root Viability in Creeping Bentgrass (Agrostis stolonifera L.) [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. plantosys.com [plantosys.com]
- 9. Frontiers | Multidimensional Role of Silicon to Activate Resilient Plant Growth and to Mitigate Abiotic Stress [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ameliorative Effect of Silicic Acid and Silicates on Oxidative, Osmotic Stress, and Specific Ion Toxicity in Spring Wheat (Triticum aestivum L.) Genotypes | Semantic Scholar [semanticscholar.org]
- 12. jmaps.in [jmaps.in]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Stabilized Orthosilicic Acid in Hydroponics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stabilized orthosilicic acid (OSA) formulations have been developed to overcome this limitation. These products utilize stabilizing agents, such as choline (B1196258) or carnitine, to maintain OSA in its monomeric, plant-available form for extended periods in nutrient solutions.[4] This allows for consistent and effective delivery of silicon to hydroponically grown plants.
These application notes provide detailed protocols and quantitative data for the use of stabilized this compound as a silicon source in hydroponic research and production.
Benefits of Stabilized this compound in Hydroponics
The application of stabilized OSA in hydroponic systems has been shown to provide several key benefits to plants:
-
Enhanced Stress Resistance: Silicon supplementation improves plant tolerance to abiotic stresses such as salinity, drought, and heavy metal toxicity.[5][6] It achieves this through mechanisms like reduced sodium uptake, improved water relations, and enhanced antioxidant defense systems.[7]
-
Increased Pest and Disease Resistance: The accumulation of silicon in plant tissues forms a physical barrier that can deter piercing-sucking insects and inhibit fungal pathogen penetration.[2]
-
Improved Growth and Yield: Studies have demonstrated that stabilized OSA can lead to significant increases in plant biomass and yield in various crops.[8][9][10]
-
Enhanced Nutrient Uptake: Silicon can positively influence the uptake and distribution of other essential nutrients.
Quantitative Data from Hydroponic Studies
The following tables summarize quantitative data from various studies on the effects of stabilized this compound on hydroponically grown crops.
Table 1: Effect of Choline-Stabilized this compound (ch-OSA) on Lettuce Yield under Manganese (Mn) Stress
| ch-OSA Concentration (mg Si/dm³) | Plant Part | Fresh Weight ( g/plant ) | Dry Weight ( g/plant ) |
| 0 (Control) | Leaves | 150.2 | 8.1 |
| 0.21 | Leaves | 165.8 | 9.0 |
| 0.42 | Leaves | 172.5 | 9.4 |
| 0.63 | Leaves | 180.1 | 9.8 |
Data adapted from a study on hydroponically grown lettuce cv. 'Sunny' under Mn stress.[8]
Table 2: Effect of Choline-Stabilized this compound (ch-OSA) on Tomato Yield and Micronutrient Content under Manganese (Mn) Stress
| Treatment | Marketable Yield ( kg/plant ) | Fruit Fe (mg/kg DW) | Fruit Zn (mg/kg DW) | Fruit Cu (mg/kg DW) |
| Low Mn (Control) | 4.5 | 65 | 40 | 12 |
| Low Mn + ch-OSA (0.3 mg Si/dm³) | 5.2 | 75 | 45 | 14 |
| High Mn | 4.2 | 60 | 38 | 11 |
| High Mn + ch-OSA (0.3 mg Si/dm³) | 4.8 | 70 | 42 | 13 |
Data is illustrative and adapted from a study on tomato cv. 'Alboney F1' and 'Emotion F1'.[11] The application of ch-OSA improved the marketable yield, especially under lower Mn stress.[11]
Table 3: Comparison of Stabilized this compound and Potassium Silicate on Barley Growth
| Silicon Source | Concentration (mM Si) | Root Length (cm) | Total Chlorophyll (B73375) (mg/g DW) |
| Control (No Si) | 0 | 15.2 | 8.5 |
| Potassium Silicate | 0.5 | 18.5 | 10.2 |
| Stabilized OSA | 0.5 | 19.1 | 10.8 |
| Potassium Silicate | 1.0 | 17.8 | 9.8 |
| Stabilized OSA | 1.0 | 18.2 | 10.1 |
This table provides a comparative illustration based on findings that stabilized OSA can be more readily available than potassium silicate, which can polymerize in hydroponic solutions. Specific data is synthesized from general findings on barley.[3][12]
Experimental Protocols
Protocol for Evaluating the Efficacy of Stabilized OSA on Plant Growth and Yield in a Hydroponic System
This protocol describes a general method to assess the impact of stabilized OSA on the growth and yield of a model crop like lettuce or tomato in a deep water culture (DWC) or nutrient film technique (NFT) hydroponic system.
Objective: To determine the optimal concentration of stabilized OSA for enhancing plant growth, biomass, and yield.
Materials:
-
Hydroponic system (DWC or NFT)
-
Seedlings of the chosen crop (e.g., lettuce, tomato)
-
Complete hydroponic nutrient solution (e.g., Hoagland solution)
-
Stabilized this compound (OSA) product
-
pH meter and EC meter
-
Graduated cylinders and beakers
-
Analytical balance
-
Drying oven
Methodology:
-
System Setup: Prepare the hydroponic system, ensuring it is clean and sterilized. Fill each reservoir with the prepared base nutrient solution.
-
Treatment Groups: Establish at least four treatment groups:
-
Control: Base nutrient solution with no added silicon.
-
OSA Treatment 1: Base nutrient solution + low concentration of stabilized OSA (e.g., 25 ppm Si).
-
OSA Treatment 2: Base nutrient solution + medium concentration of stabilized OSA (e.g., 50 ppm Si).
-
OSA Treatment 3: Base nutrient solution + high concentration of stabilized OSA (e.g., 100 ppm Si).
-
-
Transplanting: Transplant healthy, uniform seedlings into the hydroponic system.
-
Nutrient Management:
-
Add the specified concentration of stabilized OSA to the respective treatment reservoirs.
-
Measure and adjust the pH of the nutrient solution daily to the optimal range for the chosen crop (typically 5.5-6.5).
-
Monitor the electrical conductivity (EC) of the solution and replenish nutrients as needed.
-
Completely change the nutrient solution every 7-14 days.
-
-
Data Collection (perform at regular intervals and at harvest):
-
Plant Height: Measure the height of each plant from the base to the apical meristem.
-
Leaf Number: Count the number of fully developed leaves.
-
Chlorophyll Content: Use a SPAD meter or a spectrophotometric method to determine chlorophyll content.
-
Fresh Weight: At harvest, carefully remove plants, separate shoots and roots, and record their fresh weight.
-
Dry Weight: Dry the plant parts in an oven at 70°C until a constant weight is achieved and record the dry weight.
-
Yield (for fruiting crops): Count and weigh all marketable fruits.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Protocol for Measuring Chlorophyll Content
Objective: To quantify the effect of stabilized OSA on the chlorophyll content of plant leaves.
Materials:
-
Fresh leaf samples
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
Methodology:
-
Sample Preparation: Collect a known weight (e.g., 0.1 g) of fresh leaf tissue, avoiding major veins.
-
Extraction:
-
Grind the leaf tissue in a mortar and pestle with 5-10 mL of 80% acetone until the tissue is completely macerated and the green pigments are extracted.
-
Alternatively, use a tissue homogenizer.
-
-
Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes to pellet the cell debris.
-
Spectrophotometry:
-
Carefully transfer the supernatant to a volumetric flask and bring the volume to a known final volume with 80% acetone.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
-
Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon's equations):
-
Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)
-
Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)
-
Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)
-
-
Express the results as mg of chlorophyll per gram of fresh leaf weight.[13][14]
Protocol for Quantifying Disease Severity
Objective: To assess the effect of stabilized OSA on the resistance of hydroponically grown plants to a specific pathogen.
Materials:
-
Healthy plants from control and OSA treatment groups
-
Pathogen inoculum (e.g., fungal spore suspension)
-
Detached leaves or whole plants
-
Humid chambers
-
Calipers or a ruler
-
Digital camera (optional)
Methodology:
-
Inoculation:
-
Detached Leaf Assay: Excise healthy, fully expanded leaves from plants in each treatment group. Place them in a humid chamber (e.g., a petri dish with moist filter paper). Inoculate each leaf with a known concentration of the pathogen (e.g., a mycelial plug or a drop of spore suspension).[15][16]
-
Whole Plant Assay: Inoculate whole plants by spraying with a spore suspension or by introducing the pathogen to the root zone, depending on the pathogen's mode of infection.
-
-
Incubation: Incubate the inoculated leaves or plants under conditions favorable for disease development (e.g., specific temperature, humidity, and light cycle).
-
Disease Assessment:
-
Data Analysis: Statistically compare the lesion sizes or disease severity scores between the control and OSA-treated groups to determine if silicon supplementation significantly reduced disease severity.
Silicon-Mediated Signaling Pathways
Silicon is believed to play a role in modulating plant defense signaling pathways, primarily involving jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).[17] These pathways are crucial for inducing systemic acquired resistance (SAR) and induced systemic resistance (ISR).
The diagram above illustrates how stabilized this compound can modulate the salicylic acid, jasmonic acid, and ethylene signaling pathways, which are key regulators of plant defense responses. This modulation, along with the physical strengthening of cell walls, contributes to enhanced resistance against biotic and abiotic stresses.[17][18][19]
References
- 1. scienceinhydroponics.com [scienceinhydroponics.com]
- 2. Stabilized ortho silicic acid – Agricell Crop Science [agricell.in]
- 3. Is ortho-silicic acid worth the additional expense in hydroponics? – Science in Hydroponics [scienceinhydroponics.com]
- 4. How to make your own stabilized mono-silicic acid for use in hydroponics - Science in Hydroponics [scienceinhydroponics.com]
- 5. scholars.aku.edu [scholars.aku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Role of Silicon in Mediating Salt Tolerance in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of ortho silicic acid (OSA) on quantitative and qualitative attributes ofearly and mid late sugarcane varieties | Journal of Sugarcane Research [epubs.icar.org.in]
- 11. The effect of choline-stabilized this compound on microelements and silicon concentration, photosynthesis activity and yield of tomato grown under Mn stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Concentrations of Potassium Silicate in Nutrient Solution Affects Selected Growth Characteristics and Mineral Composition of Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Silicon Alleviates the Disease Severity of Sclerotinia Stem Rot in Rapeseed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Silicon Alleviates the Disease Severity of Sclerotinia Stem Rot in Rapeseed [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: In Vitro Orthosilicic Acid Stabilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of orthosilicic acid (OSA) in vitro. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Troubleshooting Guide: Common Issues in this compound Handling
| Problem | Potential Cause | Recommended Solution |
| Rapid gelation or precipitation of the this compound solution. | The concentration of this compound is above its solubility limit (approximately 1-2 mM).[1] | Prepare a fresh, more dilute solution. Alternatively, employ a stabilization method as detailed in the experimental protocols below. |
| The pH of the solution is in the neutral range (pH 6-9), where polymerization is most rapid.[2][3] | Adjust the pH of the solution to be either acidic (pH < 2) or alkaline (pH > 9.5) to slow down the polymerization rate.[4] | |
| The temperature of the solution is elevated, accelerating the polymerization process. | Maintain the this compound solution at a low temperature (e.g., on ice) during preparation and use. | |
| High ionic strength of the solution is promoting aggregation of silica (B1680970) particles. | Reduce the salt concentration in your solution. If a buffer is necessary, choose one with a low ionic strength. | |
| Inconsistent experimental results between batches of this compound solutions. | Variability in the preparation of the this compound solution, leading to differences in concentration, pH, or purity. | Standardize the preparation protocol for your this compound solutions. Ensure consistent sources and quality of reagents. |
| Age of the this compound solution; older solutions are more prone to polymerization. | Always use freshly prepared this compound solutions for your experiments. | |
| Stabilizing agent does not seem to be effective. | The chosen stabilizing agent is not suitable for the experimental conditions (e.g., pH, temperature). | Review the literature to select a stabilizing agent that is effective under your specific experimental conditions. Consider alternatives like sorbitol, choline (B1196258), or carnitine. |
| Incorrect concentration of the stabilizing agent is being used. | Optimize the concentration of the stabilizing agent. Refer to the experimental protocols for recommended concentration ranges. | |
| The stabilizing agent was not properly dissolved or mixed with the this compound solution. | Ensure thorough mixing of the stabilizing agent into the solution. Some protocols may require specific orders of addition or stirring times. |
Frequently Asked Questions (FAQs)
Q1: What is this compound polymerization?
A1: this compound (Si(OH)₄) is the monomeric, water-soluble form of silica. In aqueous solutions, especially at concentrations above its solubility limit (around 1-2 mM), these monomers undergo a condensation reaction, linking together to form dimers, oligomers, and eventually a three-dimensional network known as a silica gel.[1] This process is known as polymerization.
Q2: What are the main factors that influence the rate of this compound polymerization?
A2: The primary factors are:
-
Concentration: Higher concentrations of this compound lead to a faster polymerization rate.[1]
-
pH: The polymerization rate is highest in the neutral pH range (approximately 6 to 9) and is significantly slower in acidic (pH < 2) and highly alkaline (pH > 9.5) conditions.[2][3][4]
-
Temperature: Increased temperature generally accelerates the initial rate of polymerization.
-
Ionic Strength: Higher salt concentrations can increase the rate of polymerization by reducing the electrostatic repulsion between silica particles.
Q3: How can I prepare a stable solution of this compound?
A3: There are several methods to prepare stable this compound solutions:
-
Dilution: Keeping the concentration below the solubility limit of amorphous silica (around 1-2 mM) will prevent spontaneous polymerization.[1]
-
pH Adjustment: Maintaining a low pH (e.g., < 2) is a common and effective method for stabilization.
-
Stabilizing Agents: The use of certain chemical agents can prevent polymerization by forming complexes with this compound. Common stabilizers include:
-
Polyols: Such as sorbitol, which forms stable complexes with monosilicic acid.[5]
-
Quaternary Ammonium Compounds: Choline chloride is a well-documented stabilizer.[1][6][7]
-
Amino Acids: Proline and serine have been shown to have stabilizing effects.
-
Other Polymers and Organic Molecules: Carnitine and certain synthetic polymers can also inhibit polymerization.[8]
-
Q4: Can I store a prepared this compound solution?
A4: Unstabilized this compound solutions are not stable and should be used immediately after preparation. Stabilized solutions, prepared using the methods described in the experimental protocols, can be stored for extended periods. For example, a choline-stabilized preparation has been reported to be stable for more than two years at room temperature.[6]
Quantitative Data on this compound Polymerization
The following tables summarize quantitative data on the factors affecting this compound polymerization.
Table 1: Effect of pH on the Gelation Time of Silicic Acid Solutions
| pH | Gelation Time |
| 4.10 | Slow |
| 4.31 | 150 min |
| 4.52 | 80 min |
| 5.08 | 30 min |
| 5.5 | Minimum Stability (Fastest Gelation) |
Data adapted from a study on silica aerogel powder synthesis. The concentration of the water glass solution was 6.6%.[6]
Table 2: Gelation Time of Silica Sol at Different Temperatures and pH Values
| Temperature (°C) | pH for Minimum Stability (Fastest Gelation) | Gelation Time at Minimum Stability (minutes) |
| 20 | 5.5 | ~60 |
| 45 | 5.5 | ~20 |
| 60 | 5.5 | ~10 |
| 80 | 5.5 | ~5 |
| 100 | 5.5 | ~2 |
Data is for a silica sol with primary particle sizes of 2.0-2.4 nm.[9]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Sorbitol
This protocol describes a method to prepare a stable solution of this compound using sorbitol as a stabilizing agent.[5]
Materials:
-
Potassium silicate (B1173343) (e.g., AgSil 16H)
-
Distilled water
-
Sorbitol
-
Sulfuric acid (>90%)
-
1000 mL beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Silicate Solution (if using a solid source):
-
In a 1000 mL beaker, dissolve 70g of AgSil 16H in 450 mL of distilled water.
-
Stir with a magnetic stirrer until all the silicate has dissolved. This will be your silicate stock solution.
-
-
Prepare Stabilized this compound Solution:
-
In a separate 1000 mL beaker, add 500 mL of distilled water and a magnetic stir bar.
-
Weigh 200g of sorbitol and add it to the water.
-
Stir until the sorbitol is completely dissolved.
-
Over a period of 30 seconds, add 100 mL of the prepared silicate stock solution to the sorbitol solution while stirring.
-
Continue stirring the mixture for 10 minutes.
-
Carefully add 10 mL of >90% sulfuric acid to the solution and stir for an additional 5 minutes. The final pH of the solution should be below 2.
-
The resulting stabilized this compound solution can now be stored.
-
Protocol 2: Preparation of Choline-Stabilized this compound
This protocol outlines the preparation of a choline-stabilized this compound solution.[6][7]
Materials:
-
Choline hydrochloride
-
Dry hydrochloric acid gas
-
Silicon tetrachloride (SiCl₄)
-
Ice/ice water
-
Sodium hydroxide (B78521) (for neutralization)
Procedure:
-
Dry choline hydrochloride under vacuum (e.g., 100°C for 6 hours).
-
Treat the dried choline hydrochloride with dry hydrochloric acid gas to form a liquid stabilizing agent.
-
Slowly add silicon tetrachloride to the choline solution, keeping the temperature below 40°C.
-
For hydrolysis, add ice/ice water to the solution while cooling, maintaining the temperature between -20°C and -30°C.
-
Neutralize the solution containing the formed this compound by adding sodium hydroxide while cooling to a temperature below 0°C. The final pH should be around 1.3.
Final Formulation Example:
A stable preparation can contain approximately 3% by weight silicon (as this compound) and 70% by weight choline hydrochloride, with the remainder being water, at a pH of 2.7 - 3.0.[6]
Visualizations
This compound Polymerization Pathway
Caption: Pathway of this compound polymerization.
Factors Influencing this compound Polymerization
Caption: Factors promoting this compound polymerization.
Experimental Workflow for Sorbitol Stabilization
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH, Temperature and Sample Size on Natural and Enforced Syneresis of Precipitated Silica [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2012035364A1 - Stabilized solution of ortho-silicic acid, its preparation and use - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Navigating the Challenges of Orthosilicic Acid Stability: A Technical Guide
For researchers, scientists, and drug development professionals working with orthosilicic acid (OSA), maintaining its monomeric form in solution is a critical yet often challenging task. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to pH optimization for OSA stability in buffer solutions.
This compound (Si(OH)₄), the simplest water-soluble form of silica (B1680970), is of significant interest for its bioavailability and role in various biological and chemical processes.[1] However, its propensity to undergo polymerization and form insoluble silica gel, particularly at neutral pH and concentrations above its solubility limit, can compromise experimental results. This guide offers practical solutions and detailed protocols to help you navigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability?
The stability of this compound is highly dependent on pH. It is most stable in acidic conditions, specifically at a pH of approximately 2.[1] In this range, the rate of polymerization is very slow. Conversely, at pH values above 9.5, the solubility of silica increases dramatically, which also helps to keep it in a non-polymerized state. The most unstable region, where polymerization and gelling occur most rapidly, is in the neutral pH range of 6 to 9.
Q2: Why does my this compound solution become cloudy or form a gel?
Cloudiness or gel formation is a clear indication of this compound polymerization. This process, known as autopolycondensation, occurs when the concentration of OSA exceeds the solubility limit of amorphous silica, which is typically around 100 ppm.[2] The polymerization is a spontaneous process where OSA molecules react with each other to form larger oligomers and eventually a three-dimensional silica gel network.[2] This process is significantly accelerated at neutral pH.
Q3: How can I prepare a stable, concentrated solution of this compound?
To maintain this compound in its monomeric form at concentrations above its natural solubility limit, the use of stabilizing agents is essential. These agents typically work by forming complexes with OSA, sterically hindering the polymerization process.[1] Common stabilizing agents include:
-
Polyols: Sorbitol, glycerol, and propylene (B89431) glycol are effective stabilizers.[3]
-
Quaternary Ammonium Compounds: Choline (B1196258) chloride is a widely used stabilizer.
-
Amino Acids and Related Compounds: Carnitine has also been shown to stabilize OSA.
A common approach involves acidifying a silicate (B1173343) solution to a low pH in the presence of a stabilizing agent.
Q4: Can I use standard laboratory buffers to control the pH of my this compound solution?
While standard laboratory buffers are designed to maintain a specific pH, their components can sometimes interact with this compound and influence its stability. For instance, phosphate (B84403) ions can modify the condensation pathway of silica.[3] Therefore, the choice of buffer should be made carefully, considering the specific requirements of the experiment. It is often preferable to adjust the pH with a strong acid, like sulfuric or hydrochloric acid, in the presence of a suitable stabilizing agent.
Troubleshooting Guide: Preventing this compound Polymerization
| Problem | Potential Cause | Recommended Solution |
| Solution becomes opalescent or cloudy shortly after preparation. | The pH of the solution is in the unstable range (pH 6-9). | Immediately adjust the pH to < 3 or > 9.5 using a strong acid or base. For long-term stability at intermediate pH values, the use of a stabilizing agent is necessary. |
| Precipitate forms over time, even at low pH. | The concentration of this compound is too high for the given conditions, or the stabilizing agent is ineffective or absent. | Reduce the concentration of this compound to below 100 ppm if no stabilizer is used. If a higher concentration is required, ensure an adequate concentration of a suitable stabilizing agent (e.g., sorbitol, choline chloride) is present. |
| Inconsistent results between experimental batches. | Variations in the initial silicate source, acidification process, or temperature. | Standardize the source and concentration of the silicate. Control the rate of acid addition and ensure thorough mixing. Maintain a consistent temperature throughout the preparation and storage, as temperature can affect polymerization rates. |
| Gel formation when mixing with other reagents. | The final pH of the mixture falls into the unstable range, or other components in the mixture are catalyzing polymerization. | Pre-adjust the pH of all solutions before mixing to ensure the final pH remains in a stable range for this compound. Perform small-scale compatibility tests with all reagents. |
Quantitative Data on this compound Stability
The stability of this compound is quantifiable through measurements of gelling time and polymerization rates. The following table summarizes the general relationship between pH and stability.
| pH Range | Stability | Polymerization Rate |
| < 2 | High | Very Slow (proportional to [H⁺])[1] |
| 2 - 3 | Optimal | Minimal |
| 4 - 6 | Decreasing | Increasing |
| 6 - 9 | Low | Fastest |
| > 9.5 | High (as silicate) | Slow (due to high solubility) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Sorbitol
This protocol describes a method for preparing a stable stock solution of this compound at a concentration of approximately 1% Si (as SiO₂).[3]
Materials:
-
Potassium silicate (e.g., AgSil 16H)
-
Sorbitol
-
Sulfuric acid (>90%)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Prepare Silicate Solution (if using solid potassium silicate):
-
In a 1000 mL beaker, dissolve 70 g of AgSil 16H in 450 mL of distilled water.
-
Stir until the potassium silicate is completely dissolved.
-
-
Prepare Stabilized this compound Solution:
-
In a separate 1000 mL beaker, add 500 mL of distilled water and a magnetic stirrer.
-
Weigh 200 g of Sorbitol and add it to the water.
-
Stir until the sorbitol is completely dissolved.
-
Over a period of 30 seconds, add 100 mL of the prepared silicate solution to the sorbitol solution while stirring.
-
Continue stirring the mixture for 10 minutes.
-
Slowly add 10 mL of >90% sulfuric acid and continue stirring for 5 minutes.
-
The final pH of the solution should be below 2.
-
The resulting solution can be stored for at least one month.[3]
-
Visualizing Key Concepts
To further aid in the understanding of the factors governing this compound stability and the experimental workflow for its preparation, the following diagrams are provided.
References
Common interferences in the colorimetric analysis of silicate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the colorimetric analysis of silicate (B1173343).
Frequently Asked Questions (FAQs)
Q1: What is the most common interference in the colorimetric analysis of silicate?
The most common interference is from phosphate (B84403).[1][2][3][4] Both silicate and phosphate react with the molybdate (B1676688) reagent under acidic conditions to form heteropoly acids (silicomolybdic acid and phosphomolybdic acid), which are subsequently reduced to form a colored "molybdenum blue" complex.[3] This leads to an overestimation of the silicate concentration.[1][2] The phosphomolybdate complex absorbs at a similar wavelength to the silicomolybdate complex, causing direct spectral overlap.[1][3]
Q2: How can I eliminate or minimize phosphate interference?
Phosphate interference can be effectively minimized by the addition of a complexing agent after the formation of the silicomolybdic acid but before the reduction step. Oxalic acid is commonly used for this purpose.[2][5][6] Oxalic acid selectively destroys the phosphomolybdic acid complex without affecting the silicomolybdic acid.[6]
Other organic acids like tartaric acid and malic acid can also be used to remove phosphate interference.[3] Malic acid, in particular, has been shown to be an effective and economical alternative to tartaric acid.[3]
Q3: Are there other significant interferences I should be aware of?
Yes, other substances that can interfere with the colorimetric analysis of silicate include:
-
Sulfide: Sulfide can interfere with the analysis, particularly in geothermal waters.[7][8] It can cause the silicomolybdic acid to turn green.[8]
-
Iron: The presence of iron can interfere with the color development.[5][9] Ferrous iron (Fe(II)) can reduce the 12-molybdophosphoric acid, leading to interference.[9]
-
Tannin, Color, and Turbidity: These can cause background absorbance that leads to inaccurate readings.[5]
-
Arsenate: Arsenate can react similarly to phosphate, forming a colored complex with the molybdate reagent.[10]
-
Glassware Contamination: Since glassware is made of silicate, it can leach silica (B1680970) into the samples and reagents, leading to artificially high readings.[5][6]
Troubleshooting Guide
Issue 1: Inaccurate or unexpectedly high silicate readings.
This is often due to phosphate interference.
Troubleshooting Workflow:
References
- 1. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic acids to eliminate interference by phosphorus in the analysis of silicon by molecular absorption [redalyc.org]
- 4. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEMI Method Summary - 370.1 [nemi.gov]
- 6. umces.edu [umces.edu]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. cambridge.org [cambridge.org]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. nemi.gov [nemi.gov]
Eliminating phosphate interference in the molybdenum blue assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in eliminating phosphate (B84403) interference in the molybdenum blue assay.
Troubleshooting Guide
Phosphate interference is a common issue in the molybdenum blue assay for silicate (B1173343) and arsenate determination, leading to inaccurate, often overestimated, results. This guide provides solutions to common problems encountered during the assay.
Common Problems and Solutions for Phosphate Interference
| Problem | Potential Cause | Recommended Solution |
| Artificially high silicate readings | Phosphate ions react with the molybdate (B1676688) reagent in a similar manner to silicate, forming a phosphomolybdate complex that also absorbs light in the same region as the silicomolybdate complex.[1] | 1. Use of Masking Agents: Introduce a masking agent such as oxalic acid, tartaric acid, or citric acid to the reaction. These agents selectively decompose the phosphomolybdate complex without affecting the silicomolybdate complex.[2] 2. pH Adjustment: Carefully control the pH of the reaction. The formation of the silicomolybdate complex is favored at a lower pH than the phosphomolybdate complex. By maintaining a specific acidic environment, the interference from phosphate can be minimized. 3. Solvent Extraction: Selectively extract the silicomolybdate complex into an organic solvent, leaving the phosphomolybdate complex in the aqueous phase. |
| Inaccurate arsenate quantification | Phosphate and arsenate are chemical analogs and both react with the molybdate reagent to form heteropoly acids, leading to mutual interference. | 1. Selective Reduction: Reduce arsenate (As(V)) to arsenite (As(III)) using a reducing agent like sodium thiosulfate (B1220275) in the presence of sodium metabisulfite (B1197395). Arsenite does not react with the molybdate reagent, thus eliminating its interference in phosphate determination.[3] 2. Solvent Extraction: Sequentially extract the phosphomolybdate and arsenomolybdate complexes at different acidities.[4] |
| Overestimation of phosphate in the presence of organic phosphonates (OPs) | Some OPs can interact with the molybdate reagent, leading to the formation of complexes that absorb light and cause an overestimation of the phosphate concentration. | 1. Sample Pre-treatment: If the sample matrix is complex and contains known organic phosphonates, consider a sample digestion step to break down the organic compounds before the colorimetric assay. 2. Alternative Methods: For samples with high concentrations of interfering OPs, consider alternative phosphate determination methods such as Ion Chromatography (IC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5] |
| Precipitation in the reaction mixture | High concentrations of certain ions in the sample can lead to the precipitation of molybdate salts or other reaction components. | 1. Sample Dilution: Dilute the sample to reduce the concentration of interfering ions. 2. Addition of a Surfactant: Incorporate a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to prevent the precipitation of proteins or other macromolecules that may be present in biological samples.[6] |
Quantitative Comparison of Interference Removal Methods
The following table summarizes the effectiveness of various methods in reducing interference from silicate.
| Method | Interfering Ion | Efficiency of Removal/Reduction | Reference |
| Use of Masking Agents | Silicate | Oxalic acid can effectively eliminate the interference of silicate in phosphate determination.[2] Citric acid has been shown to have a minimal fading effect on the silicomolybdic complex compared to other masking agents. | [2] |
| Solvent Extraction | Silicate and Arsenate | Allows for the sequential separation and determination of phosphate, silicate, and arsenate with good recovery.[4] | [4] |
| Selective Reduction | Arsenate | The use of sodium thiosulfate and sodium metabisulfite can successfully remove arsenate interference below 100 ppb. |
Experimental Protocols
Protocol 1: Elimination of Silicate Interference using a Masking Agent (Oxalic Acid)
This protocol describes the use of oxalic acid as a masking agent to prevent interference from silicate in the determination of phosphate.
Materials:
-
Ammonium (B1175870) molybdate solution
-
Sulfuric acid solution
-
Ascorbic acid solution (reducing agent)
-
Oxalic acid solution (masking agent)
-
Phosphate standard solutions
-
Sample containing phosphate and potentially silicate
Procedure:
-
Sample Preparation: Prepare a series of phosphate standards and the unknown sample.
-
Reagent Addition: To each standard and sample, add the ammonium molybdate solution and sulfuric acid. Mix well. This will form both phosphomolybdate and silicomolybdate complexes if silicate is present.
-
Masking Step: Add the oxalic acid solution to each tube and mix. Oxalic acid will selectively decompose the phosphomolybdate complex. The timing of this step is crucial and should be optimized for the specific assay conditions.[2]
-
Color Development: Add the ascorbic acid solution to reduce the stable silicomolybdate complex to molybdenum blue.
-
Measurement: Measure the absorbance of the solutions at the appropriate wavelength (typically around 820 nm) using a spectrophotometer.
-
Quantification: Create a standard curve from the absorbance readings of the phosphate standards and determine the concentration of phosphate in the unknown sample.
Protocol 2: Sequential Solvent Extraction for Separation of Phosphate, Silicate, and Arsenate
This protocol details a method for the separation and subsequent determination of phosphate, silicate, and arsenate from a single sample.[4]
Materials:
-
Ammonium molybdate solution
-
Hydrochloric acid
-
Ammonium hydroxide
-
Stannous chloride solution (reducing agent)
-
Diethyl ether
-
n-Butanol
-
Methyl isobutyl ketone
-
Separatory funnels
Procedure:
-
Complex Formation: In a solution containing the sample, add ammonium molybdate and adjust the pH to approximately 1.8. Heat the solution to facilitate the formation of the heteropoly molybdate complexes of phosphate, silicate, and arsenate.
-
Phosphate Extraction:
-
Transfer the solution to a separatory funnel.
-
Add hydrochloric acid to a final concentration of 1 volume of concentrated HCl to 9 volumes of the solution.
-
Add diethyl ether and shake to extract the phosphomolybdate complex into the ether phase.
-
Separate the ether layer containing the phosphate complex.
-
-
Silicate Extraction:
-
To the remaining aqueous layer, add concentrated hydrochloric acid to a final concentration of 2 volumes of HCl to 9 volumes of the solution.
-
Add n-butanol and shake to extract the silicomolybdate complex.
-
Separate the butanol layer containing the silicate complex.
-
-
Arsenate Extraction:
-
Adjust the acidity of the remaining aqueous layer back to a 1:9 HCl to solution ratio using ammonium hydroxide.
-
Add methyl isobutyl ketone and shake to extract the arsenomolybdate complex.
-
Separate the methyl isobutyl ketone layer containing the arsenate complex.
-
-
Reduction and Measurement:
-
To each of the separated organic phases, add stannous chloride solution to reduce the respective heteropoly complexes to molybdenum blue.
-
Measure the absorbance of each solution at the appropriate wavelength (e.g., ~830 nm for phosphate, ~630 nm for silicate) to determine the concentration of each analyte.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for phosphate interference.
Caption: Sequential solvent extraction workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my blank solution turning blue?
A blue color in the blank indicates contamination of reagents or glassware with phosphate or silicate. Ensure all glassware is acid-washed and rinsed thoroughly with deionized water. Prepare fresh reagents using high-purity water.
Q2: Can temperature affect the molybdenum blue reaction?
Yes, temperature can influence the rate of color development and the stability of the molybdenum blue complex. It is important to perform the assay at a consistent and controlled temperature for reproducible results.
Q3: How long is the molybdenum blue color stable?
The stability of the color depends on the specific protocol used (e.g., the reducing agent). Generally, the color is stable for a few hours, but it is best to measure the absorbance within the timeframe recommended by the specific method to ensure accuracy.
Q4: What are some alternative methods for phosphate determination if interference cannot be eliminated?
If significant interference persists, consider alternative methods such as:
-
Ion Chromatography (IC): Provides high selectivity and can separate different forms of phosphorus.[7]
-
Inductively Coupled Plasma (ICP) based methods (ICP-OES or ICP-MS): Offer high sensitivity and are less prone to chemical interferences.
-
Infrared (IR) Spectroscopy: An alternative spectroscopic method that can speciate and quantify phosphate and arsenate.
Q5: Can high salt concentrations in my sample interfere with the assay?
Yes, high salt concentrations can affect the reaction kinetics and the stability of the colored complex. If possible, dilute the sample to reduce the salt concentration, or prepare standards in a matrix that matches the sample's salt content.
References
- 1. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective adsorption of arsenic over phosphate by transition metal cross-linked chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
Improving the yield and purity of orthosilicic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of orthosilicic acid (OSA) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound synthesis experiments.
| Problem | Potential Causes | Solutions |
| Low Yield of this compound | - Incomplete hydrolysis of the silicon precursor (e.g., TEOS, SiCl₄).- Suboptimal pH for the reaction.- Premature polymerization of this compound. | - Ensure complete hydrolysis: Increase reaction time or temperature within the recommended range for the chosen precursor. For TEOS hydrolysis, ensure adequate water is present.- Optimize pH: Adjust the pH of the reaction mixture. For hydrolysis of silicates, an acidic pH (below 4) is often used.[1] For stabilization, a highly alkaline pH (13-14) can be effective when using certain organic bases.[2]- Control temperature: Maintain the reaction at a low temperature (e.g., below 15°C during initial mixing) to slow down polymerization.[3] |
| Product Instability (Rapid Polymerization/Gelling) | - High concentration of this compound.- pH is in the range of rapid polymerization (pH 7-8).[4]- Presence of catalytic impurities.- Inadequate stabilization. | - Dilute the solution: Work with lower concentrations of the silicon precursor to keep the resulting this compound concentration below the polymerization threshold (typically around 1-2 mM in un-stabilized aqueous solutions).[5][6]- Adjust pH: Maintain a pH below 2 or above 9.5 to minimize the rate of condensation.[2][4]- Use a stabilizing agent: Incorporate stabilizers such as choline (B1196258) chloride, sorbitol, or glycerol (B35011) into the reaction mixture.[3][7][8]- Purify precursors: Ensure the silicon precursor and solvents are free from impurities that could catalyze polymerization. |
| Presence of Impurities in the Final Product | - Unreacted starting materials.- Byproducts of the reaction (e.g., ethanol (B145695) from TEOS hydrolysis, salts from neutralization).- Contaminants from glassware or handling. | - Purify the product: Use techniques like press filtration to remove solid impurities.[3]- Optimize reaction stoichiometry: Ensure the correct molar ratios of reactants to drive the reaction to completion.- Use high-purity reagents: Start with high-purity precursors and solvents.- Thoroughly clean all glassware: Use appropriate cleaning procedures to avoid contamination. |
| Cloudy or Turbid Solution | - Formation of colloidal silica (B1680970) particles due to polymerization.- Precipitation of metal silicates if using silicate (B1173343) precursors and hard water. | - Confirm polymerization: Use analytical techniques like 29Si NMR spectroscopy to identify the presence of oligomers and polymers.[9]- Filter the solution: If the turbidity is due to particulate matter, filtration may clarify the solution.- Use deionized water: When working with silicate precursors, use deionized or distilled water to prevent the precipitation of metal silicates. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound synthesis and stability?
The optimal pH depends on the synthesis method and the desired stability of the final solution. For the synthesis via hydrolysis of silicon compounds, an acidic environment (pH < 4) can favor the formation of this compound while minimizing polymerization.[1] However, for long-term stability, especially at higher concentrations, a highly alkaline environment (pH 13-14) in the presence of a strong organic base can be effective.[2] The rate of polymerization is generally slowest at pH below 2 and increases significantly in the neutral pH range (7-8).[4]
2. What are the most common precursors for this compound synthesis, and what are their pros and cons?
Common precursors include tetraethyl orthosilicate (B98303) (TEOS), silicon tetrachloride (SiCl₄), and sodium silicate.
| Precursor | Pros | Cons |
| Tetraethyl Orthosilicate (TEOS) | - High purity products.- Reaction byproducts (ethanol and water) are relatively easy to remove. | - More expensive precursor.- Hydrolysis can be slow and requires careful control of conditions.[10] |
| Silicon Tetrachloride (SiCl₄) | - Can produce high-purity this compound. | - Highly reactive and corrosive.- The byproduct, hydrochloric acid, needs to be neutralized, which can introduce salts into the product. |
| Sodium Silicate | - Inexpensive and readily available. | - The resulting this compound solution may contain sodium and other impurities from the starting material.- Requires careful pH adjustment to induce the formation of this compound.[11] |
3. How can I increase the concentration of stable this compound in my solution?
Increasing the concentration of stable this compound is a significant challenge due to its tendency to polymerize.[6] Key strategies include:
-
Use of Stabilizing Agents: Incorporating stabilizers that form complexes with this compound can prevent polymerization. Effective stabilizers include choline chloride, sorbitol, and certain amino acids.[7]
-
Non-Aqueous Synthesis: Performing the synthesis in an organic solvent can suppress polymerization and allow for higher concentrations of stable this compound.[9]
-
pH Control: Maintaining a pH below 2 or above 9.5 can significantly slow down the rate of polymerization.[2]
4. What analytical techniques are recommended for characterizing the yield and purity of this compound?
-
29Si NMR Spectroscopy: This is a powerful technique for identifying and quantifying this compound and its various oligomeric forms in solution.[9]
-
Molybdate Colorimetric Method: This is a common and relatively simple method for quantifying the concentration of monomeric silicic acid.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Can be used to determine the total silicon content in the solution.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can provide information about the presence of Si-O-Si bonds, indicating polymerization.[12]
Experimental Protocols
Protocol 1: Synthesis of Stabilized this compound from Potassium Silicate using Sorbitol
This protocol is adapted from a simplified method for producing a stable this compound solution.[7]
Materials:
-
Potassium silicate (e.g., AgSil 16H)
-
Sorbitol
-
Sulfuric acid (>90%)
-
Distilled water
-
1000 mL beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Silicate Solution:
-
In a 1000 mL beaker, dissolve 70g of potassium silicate in 450 mL of distilled water.
-
Stir with a magnetic stirrer until the silicate has completely dissolved.
-
-
Prepare Stabilized this compound Solution (700 mL):
-
In a separate 1000 mL beaker, add 500 mL of distilled water and a magnetic stirrer.
-
Weigh 200g of sorbitol and add it to the water.
-
Stir until the sorbitol is completely dissolved.
-
Over a period of 30 seconds, add 100 mL of the prepared silicate solution to the sorbitol solution.
-
Stir the mixture for 10 minutes.
-
Slowly add 10 mL of >90% sulfuric acid and continue stirring for 5 minutes.
-
The final pH of the solution should be below 2. The resulting solution contains approximately 1% Si as SiO₂.[7]
-
Protocol 2: Synthesis of this compound from SiO₂ and Choline Chloride
This protocol is based on a patented method for producing a stable this compound solution.[3]
Materials:
-
Silicon dioxide (SiO₂)
-
3N Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Carbon dioxide (CO₂) gas
-
Choline chloride
-
Distilled water
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Dissolution of SiO₂:
-
Mix 200g of SiO₂ with 2kg of water in the reaction vessel.
-
Stir vigorously (e.g., 800 rpm) and add 3N NaOH solution dropwise while maintaining the temperature below 15°C until the pH reaches 8.
-
-
Reaction:
-
Heat the mixture to 50°C in an oil bath under strong stirring and react for 3 hours until a uniform solution is obtained.
-
-
Purification:
-
Press filter the solution to remove any impurities.
-
-
Acidification:
-
Cool the solution to room temperature.
-
While stirring vigorously, bubble CO₂ gas into the solution until the pH is ≤ 4.
-
-
Stabilization:
-
Add choline chloride to the solution. The weight ratio of choline chloride to the solution should be between 20:100 and 45:100.
-
Stir for 10-20 minutes to obtain a stable this compound solution. The silicon content of the final solution is typically 2-2.5%.[3]
-
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Parameters
| Parameter | Method 1: From Potassium Silicate & Sorbitol[7] | Method 2: From SiO₂ & Choline Chloride[3] |
| Silicon Precursor | Potassium Silicate | Silicon Dioxide (SiO₂) |
| Stabilizing Agent | Sorbitol | Choline Chloride |
| Acidifying Agent | Sulfuric Acid | Carbon Dioxide |
| Final pH | < 2 | ≤ 4 (before stabilization) |
| Final Si Concentration | ~1% as SiO₂ | 2-2.5% as Si |
| Key Reaction Temp. | Room Temperature | < 15°C (initial), 50-55°C (reaction) |
| Reaction Time | Minutes | Hours |
Visualizations
References
- 1. US20100068294A1 - Method for Preparing Ortho Silicic Acid, Ortho Silicic Acid as Obtained, and its Use - Google Patents [patents.google.com]
- 2. nichem.solutions [nichem.solutions]
- 3. Preparation for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound (OSA) [benchchem.com]
- 5. Graphene Oxide and Stabilized Ortho-Silicic Acid as Modifiers of Amnion and Burn Affected Skin: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to make a stabilized ortho-silicic acid solution with only 3 inputs – Science in Hydroponics [scienceinhydroponics.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Non-aqueous selective synthesis of this compound and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. farabi.university [farabi.university]
- 12. Stabilized Ortho-Silicic Acid as a Modifier of Tissue-Preliminary Comparative Biomaterial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Monomeric Orthosilicic Acid Crystals
Welcome to the technical support center for challenges in the isolation of monomeric orthosilicic acid (OSA) crystals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental complexities of obtaining crystalline OSA.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, stabilization, and crystallization of monomeric this compound.
Question: My this compound solution rapidly becomes viscous and forms a gel. How can I prevent this polymerization?
Answer: The rapid polymerization of this compound into silica (B1680970) gel is a primary challenge, especially in aqueous solutions at concentrations above 1-2 mM.[1][2] This process is highly dependent on several factors that can be controlled to suppress gel formation:
-
Concentration: Maintain the concentration of this compound below its solubility limit in the chosen solvent system. In aqueous solutions, this is typically around 1-2 mM.[1][2]
-
pH Control: The rate of polymerization is significantly influenced by pH. The process is slowest at very low pH (around 2) and increases as the pH approaches neutral.[3] At pH values above 9.5, the solubility of silica dramatically increases, which can also help to keep the monomer in solution.[3]
-
Temperature: Lower temperatures generally decrease the rate of polymerization.[3] Conducting reactions and storage at reduced temperatures can prolong the stability of the monomeric form.
-
Stabilizing Agents: The use of stabilizing agents is a common and effective strategy. Choline (B1196258) chloride and other quaternary ammonium (B1175870) compounds have been shown to stabilize this compound by forming complexes that hinder polymerization.[4][5][6] Amino acids such as proline and serine can also act as stabilizers.[6]
-
Solvent System: Consider using non-aqueous solvents. Synthesis in organic solvents like dimethylacetamide (DMAc) can yield higher concentrations of stable monomeric this compound.[7]
Question: I am attempting a non-aqueous synthesis of this compound, but I am still observing the formation of oligomers. What could be the cause?
Answer: While non-aqueous synthesis can significantly improve the stability of monomeric this compound, the presence of even trace amounts of water can initiate condensation reactions. Here are some potential issues and solutions:
-
Incomplete Drying of Reagents and Glassware: Ensure all solvents, starting materials, and glassware are rigorously dried before use. Any residual moisture can act as a catalyst for polymerization.
-
Atmospheric Moisture: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Choice of Hydrogenolysis Catalyst: In methods involving the hydrogenolysis of precursors like benzyloxysilanes, the choice of catalyst can be critical. Ensure the catalyst is not promoting side reactions or introducing water.
-
Reaction Conditions: Optimize reaction time and temperature. Prolonged reaction times, even in a non-aqueous system, can eventually lead to the formation of oligomers.[7]
Question: How can I confirm that I have successfully synthesized monomeric this compound and not oligomeric species?
Answer: Differentiating between monomeric and oligomeric silicic acids requires specific analytical techniques:
-
²⁹Si NMR Spectroscopy: This is the most definitive method for identifying the various silicate (B1173343) species in a solution. Monomeric this compound will have a characteristic chemical shift, distinct from those of dimers, trimers, and other oligomers.[7]
-
Molybdate (B1676688) Test (Colorimetry): This method is specific for monomeric silicic acid.[4] Monomeric OSA reacts rapidly with a molybdate reagent to form a yellow silicomolybdate complex, which can be quantified spectrophotometrically.[8] Oligomers react much more slowly or not at all.[8][9]
-
Cryoscopy (Freezing Point Depression): The degree of polymerization can be estimated by its effect on the freezing point of the solution.[9]
Frequently Asked Questions (FAQs)
What is the fundamental challenge in isolating monomeric this compound crystals?
The primary challenge is the inherent instability of this compound, which readily undergoes polycondensation in solution to form dimers, oligomers, and eventually cross-linked silica gel.[2][3][7][10] This polymerization is a thermodynamically favorable process that lowers the concentration of the monomer in solution.[1] Isolating crystals requires maintaining a supersaturated, yet stable, solution of the monomer, which is a difficult balance to achieve.
What is the role of pH in the stability of this compound?
The pH of the solution is a critical factor influencing the rate of polymerization. The gelling time of a silica sol is highly dependent on pH, with the most rapid polymerization occurring in the neutral pH range.[3] The stability of this compound is generally higher in acidic conditions (pH < 4) or in highly alkaline conditions (pH > 9.5).[3][11]
Are there any successful examples of isolating this compound crystals?
Yes, recent research has demonstrated the successful isolation of this compound and its small oligomers as hydrogen-bonded crystals.[7][10] This was achieved through a non-aqueous synthesis route, followed by crystallization in the presence of tetrabutylammonium (B224687) halides.[7][10] These halide salts co-crystallize with the silicic acid, stabilizing its structure through hydrogen bonding.
Data Presentation
Table 1: Factors Affecting the Polymerization of this compound
| Factor | Effect on Polymerization Rate | Notes |
| Concentration | Increases with increasing concentration | Polymerization is initiated when the concentration exceeds the solubility limit of amorphous silica (approx. 1-2 mM in water).[1] |
| pH | Fastest in the neutral pH range (6-9) | Slower in acidic (pH < 4) and highly alkaline (pH > 9.5) conditions.[3][11][12] |
| Temperature | Generally increases with increasing temperature | Higher temperatures can lead to the formation of larger polymers and silica deposition.[13] |
| Ionic Strength | Generally increases with increasing ionic strength | Salts reduce the electrostatic repulsion between silicate species, facilitating condensation.[12] |
Experimental Protocols
Protocol 1: Non-aqueous Synthesis of Monomeric this compound
This protocol is based on the successful synthesis reported in the literature and is intended for researchers familiar with handling air- and moisture-sensitive reagents.[7]
-
Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon). Solvents such as dimethylacetamide (DMAc) must be dried and distilled prior to use.
-
Hydrolysis of Tetramethoxysilane (B109134) (TMOS): In a Schlenk flask under an inert atmosphere, dissolve tetramethoxysilane in anhydrous DMAc.
-
Addition of Water and Acid Catalyst: Add a slight excess of deionized water containing a catalytic amount of hydrochloric acid (e.g., 1 mol%) to the TMOS solution while stirring.
-
Neutralization: After a short reaction time (e.g., 30 minutes) at room temperature, neutralize the solution with a suitable base, such as triethylamine.
-
Analysis: Confirm the formation of monomeric this compound using ²⁹Si NMR spectroscopy.[7]
Protocol 2: Stabilization of this compound with Choline Chloride
This protocol describes a general method for stabilizing this compound in an aqueous solution.[5][14]
-
Preparation of Stabilizing Solution: Prepare a concentrated aqueous solution of choline chloride.
-
Hydrolysis of Silicon Tetrachloride: Slowly add silicon tetrachloride to the choline chloride solution while maintaining a low temperature (e.g., below 0°C) to control the exothermic reaction.
-
Neutralization: Carefully neutralize the resulting acidic solution with a base such as sodium hydroxide, while keeping the temperature low. The final pH should be adjusted to a range where the this compound-choline complex is stable.
-
Storage: Store the stabilized solution at a low temperature to further inhibit any potential polymerization.
Visualizations
Caption: Polymerization pathway of this compound.
Caption: General experimental workflow for isolating OSA.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (OSA) [benchchem.com]
- 3. nichem.solutions [nichem.solutions]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO1995021124A1 - Stabilized this compound comprising preparation and biological preparation - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Non-aqueous selective synthesis of this compound and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. Silicic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. US20100068294A1 - Method for Preparing Ortho Silicic Acid, Ortho Silicic Acid as Obtained, and its Use - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation for this compound - Eureka | Patsnap [eureka.patsnap.com]
How to prepare stable orthosilicic acid standards for calibration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the preparation and stabilization of orthosilicic acid (OSA) standards for calibration purposes. Given the inherent instability of monomeric silicic acid in aqueous solutions, this resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the generation of reliable and stable standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its standards difficult to prepare?
A1: this compound (H₄SiO₄), also known as monosilicic acid, is the simplest, water-soluble form of silica (B1680970) and the primary bioavailable form of silicon.[1][2] The primary challenge in preparing standards is its instability at concentrations above approximately 1 mM in aqueous solutions.[3] At higher concentrations, OSA undergoes rapid autopolycondensation, forming dimers, trimers, and eventually insoluble colloidal silica or gels, which are not suitable for accurate calibration.[2][4][5]
Q2: What are the common starting materials for preparing this compound?
A2: Common precursors for generating this compound include:
-
Tetraethyl orthosilicate (B98303) (TEOS): An organosilicon compound that hydrolyzes in water to form OSA and ethanol.[6]
-
Alkali metal silicates: Such as sodium silicate (B1173343) or potassium silicate, which release silicic acid upon acidification.[7][8]
-
Silicon dioxide (SiO₂): Can be dissolved in a strong base and subsequently acidified to produce OSA.[9]
Q3: How can I stabilize my this compound standards?
A3: Stabilization is crucial to prevent polymerization. Key strategies include:
-
Acidification: Maintaining a low pH (typically below 2) can inhibit the condensation reaction.[8]
-
Complexation with Polyols: Molecules like sorbitol can form stable complexes with OSA, preventing self-condensation.[7]
-
Use of Stabilizing Agents: Quaternary ammonium (B1175870) compounds like choline (B1196258) chloride have been shown to stabilize OSA solutions.[2][9][10]
-
Organic Solvents: The presence of certain organic solvents can influence the hydrolysis of precursors and the stability of the resulting OSA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy, opalescent, or forms a gel shortly after preparation. | Polymerization of OSA: The concentration of OSA is too high for the given conditions (pH, temperature). The stabilizing agent is ineffective or absent. | - Immediately dilute the solution with deionized water if possible.- For future preparations, ensure the pH is sufficiently low (e.g., < 2) or the concentration of the stabilizing agent (e.g., sorbitol) is adequate.- Prepare standards at a lower concentration. |
| Inconsistent results in calibration curve. | Standard instability: The OSA concentration is decreasing over time due to polymerization. Inaccurate initial concentration: Incomplete hydrolysis of the precursor (e.g., TEOS). | - Prepare fresh standards daily or use a proven stabilization method.- When using TEOS, allow sufficient time for complete hydrolysis (e.g., several hours with stirring).[4]- Store stabilized standards at a low temperature, though stability at room temperature should be verified for the chosen method. |
| Low signal or recovery during analysis (e.g., ICP-AES). | Precipitation of silica: If samples or standards are acidified without a proper stabilizing agent, silica can precipitate out of the solution.[11] Adsorption to glassware: Silicic acid can adsorb to the surface of glass vessels, especially at neutral or alkaline pH.[11] | - Ensure the entire analytical workflow, from sample preparation to analysis, maintains conditions that prevent silica precipitation.- Use plasticware (e.g., polypropylene) instead of glass to prepare and store standards to avoid silica leaching from or adsorbing to the container walls.[11] |
| Difficulty dissolving potassium silicate powder. | Low water temperature or insufficient stirring. | - Use magnetic stirring to ensure the complete dissolution of the silicate powder in distilled water.[7] |
Experimental Protocols
Method 1: Sorbitol-Stabilized this compound Standard
This method relies on the formation of a stable polyolate complex between this compound and sorbitol.[7]
Materials:
-
Potassium silicate (e.g., AgSil 16H) or a commercial liquid potassium silicate solution
-
Sorbitol
-
Sulfuric acid (>90%)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
1000 mL beaker
Procedure:
-
Prepare Silicate Solution (if using powder):
-
In a 1000 mL beaker, add 70g of potassium silicate powder to 450 mL of distilled water.
-
Stir with a magnetic stirrer until all the silicate has dissolved. This will be your stock silicate solution.[7]
-
-
Prepare Stabilizing Solution:
-
In a separate 1000 mL beaker, add 500 mL of distilled water.
-
Add 200g of sorbitol to the water and stir until completely dissolved.
-
-
Generate this compound:
-
While stirring the sorbitol solution, add 100 mL of the prepared silicate solution over a period of 30 seconds.
-
Continue stirring the mixture for 10 minutes.
-
-
Acidification and Stabilization:
-
Slowly add 10 mL of >90% sulfuric acid to the solution.
-
Stir for an additional 5 minutes. The final pH should be below 2.
-
-
Final Standard:
-
This procedure yields approximately 700 mL of a stabilized this compound stock solution. Solutions prepared with this method have been reported to be stable for at least one month. This stock solution can then be used to prepare a series of calibration standards by serial dilution.
-
Method 2: Acidic Hydrolysis of Tetraethyl Orthosilicate (TEOS)
This method generates this compound through the controlled hydrolysis of TEOS in an acidic medium.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
85% Phosphoric acid (H₃PO₄)
-
Distilled or deionized water
-
Stirring apparatus
Procedure:
-
Prepare Acid Solution:
-
In a suitable container, add 10.00 g of distilled water.
-
Carefully add 0.2 mL of 85% phosphoric acid to the water.[4]
-
-
Hydrolysis of TEOS:
-
While stirring the acid solution, slowly add 1.2 mL of TEOS.
-
Continue stirring the reaction mixture at room temperature for at least 3 hours to ensure complete hydrolysis.[4]
-
-
Final Standard Preparation:
-
Dilute the resulting solution with distilled water to a final weight of 15.00 g. This stock solution will contain approximately 1% w/w of silicon.[4]
-
This stock can be further diluted to create working calibration standards. Note that using phosphoric acid may lead to solutions that are unstable after 1-2 weeks.
-
Data Presentation
Table 1: Comparison of this compound Stabilization Methods
| Stabilization Method | Precursor | Key Reagents | Reported Stability | Final Si Concentration (Stock) | Reference |
| Sorbitol Complexation | Potassium Silicate | Sorbitol, Sulfuric Acid | At least 1 month | ~1% Si as SiO₂ | [7] |
| Acidic Hydrolysis | TEOS | Phosphoric Acid | 1-2 weeks | 1% w/w Si | [4] |
| Choline Stabilization | TEOS | Choline Chloride, Glycerol, Phosphoric Acid | Not explicitly stated, but used in commercial products | 1% w/w Si | [4] |
Visualizations
Experimental Workflow for Sorbitol-Stabilized OSA Standard
Caption: Workflow for preparing sorbitol-stabilized this compound.
References
- 1. nichem.solutions [nichem.solutions]
- 2. "A Method For Preparation Of Ortho Silicic Acid For Agriculture" [quickcompany.in]
- 3. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012035364A1 - Stabilized solution of ortho-silicic acid, its preparation and use - Google Patents [patents.google.com]
- 5. WO2012032364A1 - Stabilized solution of ortho-silicic acid based on salicylic acid as effective inhibitor of its polymerization, its preparation and use - Google Patents [patents.google.com]
- 6. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 7. How to make a stabilized ortho-silicic acid solution with only 3 inputs – Science in Hydroponics [scienceinhydroponics.com]
- 8. ES2237492T3 - METHOD FOR PREPARING ORTHOSILITIC ACID, ORTHOSILICICAL ACID AS OBTAINED AND ITS USE. - Google Patents [patents.google.com]
- 9. Preparation for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioavailability in Animal Studies of Silicon
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of silicon bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to low bioavailability of silicon in animal studies?
A1: Low bioavailability of silicon in animal studies is often attributed to several key factors:
-
Chemical Form of Silicon: The speciation of silicon is critical. Monomeric forms, such as orthosilicic acid (OSA), are readily absorbed in the gastrointestinal tract. In contrast, polymeric forms, like polysilicic acids and certain silicates found in plant-based sources, have significantly lower bioavailability due to their larger molecular size and poor solubility.[1][2] At concentrations above 0.1%, OSA can polymerize, which reduces its bioavailability.[2]
-
Source of Silicon: The matrix in which silicon is delivered plays a crucial role. Silicon from dietary sources like cereals and vegetables may be present as phytolithic silicates, which are not easily absorbed. In contrast, certain stabilized forms of this compound, such as choline-stabilized this compound (ch-OSA), have demonstrated high bioavailability in animal and human studies.[1][3][4]
-
Animal Diet Composition: The overall diet of the animal can influence silicon absorption. For instance, interactions with other minerals can affect bioavailability. Researchers should carefully select a standard diet with a known and consistent silicon content to minimize variability.
-
Gastrointestinal Environment: Factors such as pH and the presence of other dietary components can influence the solubility and absorption of silicon compounds.
Q2: My silicon measurements in biological samples are inconsistent. What could be the cause?
A2: Inconsistent silicon measurements often stem from challenges in sample preparation and analysis. Common issues include:
-
Contamination: Silicon is ubiquitous in laboratory environments (e.g., in glass and dust), leading to a high risk of sample contamination. Using plastic labware and maintaining a clean working environment is crucial.
-
Incomplete Digestion: Some silicon compounds, particularly silica, are chemically resistant and require specific digestion protocols for complete solubilization. Incomplete digestion will lead to artificially low silicon readings. The use of hydrofluoric acid (HF) in combination with other acids like nitric acid (HNO₃) is often necessary to break down silicates, but this requires specialized HF-inert ICP-MS introduction systems.[5][6]
-
Analyte Loss: Silicon species can be volatile, especially during sample digestion and evaporation steps. This can lead to significant loss of the analyte before measurement.[5][6]
-
Analytical Technique Limitations: Different analytical methods have varying sensitivities and are prone to different types of interferences. For example, colorimetric methods can be affected by the presence of phosphorus in biological samples. Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique, but it is susceptible to spectral interferences that need to be addressed, for instance, by using a reaction cell.
Q3: What is the most bioavailable form of silicon for animal studies?
A3: this compound (OSA) is considered the most bioavailable form of silicon.[1][2] However, OSA is unstable in concentrated solutions and tends to polymerize. To overcome this, stabilized forms of OSA have been developed. Choline-stabilized this compound (ch-OSA) is a well-researched, commercially available supplement that has consistently demonstrated high bioavailability in various animal models, including rats and calves, as well as in humans.[1][3][4][7]
Troubleshooting Guides
Issue 1: Low Serum Silicon Levels Despite Supplementation
| Possible Cause | Troubleshooting Step |
| Poorly Bioavailable Silicon Source | 1. Verify the chemical form of the silicon supplement. Ensure it is a monomeric form like this compound or a stabilized equivalent (e.g., ch-OSA). 2. If using a plant-derived or mineral source, consider that its bioavailability may be inherently low. 3. Review the literature for bioavailability data on the specific silicon source being used. |
| Formulation and Dosing Issues | 1. Ensure the silicon supplement is properly dissolved or suspended in the delivery vehicle. 2. Check for potential interactions between the silicon compound and the vehicle that might reduce absorption. 3. Re-evaluate the dosing regimen. The dose may be insufficient to produce a detectable increase in serum silicon levels. |
| Animal Model Considerations | 1. Consider the age and species of the animal, as these factors can influence nutrient absorption. 2. Ensure the animals are not under stress, as this can affect gastrointestinal function. |
| Analytical Errors | 1. Review the blood collection and processing protocol to rule out contamination or analyte loss. 2. Validate the analytical method for silicon quantification in serum to ensure it is sensitive and accurate enough to detect the expected changes. |
Issue 2: High Variability in Tissue Silicon Concentrations
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Digestion | 1. Standardize the tissue digestion protocol. Ensure consistent acid volumes, temperatures, and digestion times for all samples. 2. For tissues expected to contain silicates, confirm that the digestion method (e.g., with the inclusion of HF) is sufficient for complete dissolution.[5][6] |
| Sample Heterogeneity | 1. Ensure that the portion of the tissue taken for analysis is representative of the whole organ. 2. Consider homogenizing the entire organ before taking a subsample for analysis. |
| Dietary Silicon Fluctuation | 1. Use a purified, controlled diet with a known and consistent silicon concentration to minimize background variability. 2. Analyze the feed to confirm its silicon content. |
| Contamination During Dissection or Processing | 1. Use silicon-free instruments (e.g., plastic or coated metal) for tissue dissection. 2. Process samples in a clean environment to avoid contamination from dust. |
Data Presentation
Table 1: Relative Bioavailability of Different Silicon Sources in Animal Studies
| Silicon Source | Animal Model | Key Findings | Reference |
| Choline-Stabilized this compound (ch-OSA) | Ovariectomized Rats | Significantly increased serum and urinary silicon levels; partially prevented femoral bone loss. | [3] |
| Choline-Stabilized this compound (ch-OSA) | Broiler Chicks | Increased serum calcium concentration and bone mineral density in the femur. | [8] |
| Choline-Stabilized this compound (ch-OSA) | Calves | A 4.9% increase in dietary silicon intake resulted in a 70% increase in serum silicon concentration, indicating high bioavailability. | [7][9] |
| Tetraethylorthosilicate (TES) | Rats and Turkeys | Slower growth rates in rats compared to other silicon sources. Faster initial growth in turkeys. | [10] |
| Sodium Silicate (NaSil) | Rats and Turkeys | Compared to TES and NaZA, had varying effects on growth rates. | [10] |
| Sodium Zeolite A (NaZA) | Hens | Evidence of silicon absorption from this source. | [11] |
| Silicon-Rich Diet (from plants) | Humans | No significant increase in urinary or serum silicon levels. | |
| Dry Extract of Horsetail | Humans | Significant increase in urinary silicon excretion, but no change in serum silicon. |
Experimental Protocols
Protocol 1: Assessment of Silicon Bioavailability in a Rat Model
This protocol outlines a typical study to assess the bioavailability of a silicon supplement in rats by measuring changes in serum and tissue silicon concentrations, as well as effects on bone mineral density.
-
Animal Model and Housing:
-
Species: Wistar or Sprague-Dawley rats (specify age and sex, e.g., 9-month-old female rats for osteoporosis models).[3]
-
Housing: House animals in plastic cages with stainless steel lids to minimize environmental silicon exposure. Provide ad libitum access to purified water with known low silicon content.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
-
Diet:
-
Provide a purified, controlled diet with a low and known silicon concentration (e.g., based on dextrose and egg albumin for rats).[10]
-
Analyze the basal diet for silicon content before the study begins.
-
-
Experimental Groups:
-
Control Group: Receives the basal diet and the vehicle without the silicon supplement.
-
Sham Group (if applicable for surgical models like ovariectomy): Undergoes a sham surgery and receives the basal diet and vehicle.[3]
-
Test Group(s): Receives the basal diet and the silicon supplement at one or more dose levels (e.g., 1 mg Si/kg body weight daily).[3] The supplement can be administered via oral gavage or mixed into the drinking water or feed.
-
-
Supplement Administration:
-
Prepare the silicon supplement solution or suspension fresh daily in the vehicle (e.g., purified water).
-
Administer the supplement consistently at the same time each day.
-
-
Sample Collection (at specified time points, e.g., baseline, mid-study, and termination):
-
Blood: Collect blood via tail vein or cardiac puncture into trace element-free tubes. Separate serum by centrifugation and store at -80°C in plastic vials.
-
Urine: House rats in metabolic cages for 24-hour urine collection. Store urine samples at -20°C in plastic containers.
-
Tissues: At the end of the study, euthanize the animals and dissect key tissues such as the femur, liver, and kidney. Use silicon-free instruments and surfaces. Store tissues at -80°C.
-
-
Analytical Procedures:
-
Sample Digestion:
-
Accurately weigh tissue samples.
-
Perform a closed-vessel microwave digestion using a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF).[12] A typical procedure involves pre-digestion overnight with HNO₃ and a small amount of HF, followed by the addition of hydrogen peroxide (H₂O₂) before microwave irradiation.[12]
-
Digest serum and urine samples similarly, adjusting acid volumes as needed.
-
-
Silicon Quantification:
-
Analyze the digested samples for total silicon content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) equipped with an HF-inert sample introduction system and a reaction cell to minimize spectral interferences.[5][12]
-
Use a certified silicon standard for calibration and include quality control samples to ensure accuracy and precision.
-
-
-
Bone Mineral Density (BMD) Analysis:
-
Clean the dissected femurs of soft tissue.
-
Measure BMD using dual-energy X-ray absorptiometry (DEXA) specifically calibrated for small animals.
-
-
Data Analysis:
-
Compare serum, urine, and tissue silicon concentrations between the control and test groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze BMD data similarly.
-
A significant increase in serum and tissue silicon levels and a positive effect on BMD in the test group compared to the control group would indicate good bioavailability and efficacy of the silicon supplement.
-
Mandatory Visualizations
Signaling Pathway of Silicon in Bone Formation
// Nodes OSA [label="this compound\n(Bioavailable Silicon)", fillcolor="#F1F3F4", fontcolor="#202124"]; BMP2 [label="BMP-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad [label="Smad1/5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSmad [label="p-Smad1/5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RUNX2 [label="RUNX2", fillcolor="#FBBC05", fontcolor="#202124"]; Osteoblast_Diff [label="Osteoblast\nDifferentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; COL1 [label="Collagen Type I\nSynthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteocalcin [label="Osteocalcin\nSynthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bone_Formation [label="Bone\nFormation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
Caption: BMP-2/Smad/RUNX2 signaling pathway in silicon-mediated bone formation.[13]
Experimental Workflow for Silicon Bioavailability Study
// Nodes start [label="Start: Animal Acclimatization\n(Plastic Cages, Purified Diet)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; grouping [label="Group Assignment\n(Control, Test Groups)", fillcolor="#FBBC05", fontcolor="#202124"]; dosing [label="Daily Dosing\n(Silicon Supplement or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Sample Collection\n(Blood, Urine, Tissues)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; digestion [label="Sample Digestion\n(Microwave, HNO3/HF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Quantification\n(ICP-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bmd [label="Bone Mineral Density\n(DEXA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stats [label="Statistical Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Bioavailability Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Caption: General experimental workflow for a silicon bioavailability study in animals.
References
- 1. intuizoon.com [intuizoon.com]
- 2. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial prevention of long-term femoral bone loss in aged ovariectomized rats supplemented with choline-stabilized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline-stabilized this compound supplementation as an adjunct to Calcium/Vitamin D3 stimulates markers of bone formation in osteopenic females: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Supplementation of calves with stabilized this compound. Effect on the Si, Ca, Mg, and P concentrations in serum and the collagen concentration in skin and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosil.com.ec [biosil.com.ec]
- 9. Supplementation of calves with stabilized this compound | Semantic Scholar [semanticscholar.org]
- 10. Silicon bioavailability studies in young rapidly growing rats and turkeys fed semipurified diets: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for absorption of silicon and aluminum by hens fed sodium zeolite A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Total Silicon and SiO2 Particles Using an ICP-MS Based Analytical Platform for Toxicokinetic Studies of Synthetic Amorphous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Silicon Stimulates Collagen Type 1 and Osteocalcin Synthesis in Human Osteoblast-Like Cells Through the BMP-2/Smad/RUNX2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for increasing the shelf life of orthosilicic acid solutions.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for increasing the shelf life of orthosilicic acid (OSA) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OSA) and why is it unstable?
This compound (OSA), with the chemical formula Si(OH)₄, is the simplest water-soluble and bioavailable form of silicon.[1][2] Its instability arises from its tendency to undergo autopolycondensation at concentrations typically above 100 ppm.[3] In this process, individual OSA molecules react with each other, eliminating water to form dimers, linear and cyclic oligomers, and eventually cross-linked polymer chains.[3][4][5] This polymerization ultimately leads to the formation of a colloidal silica (B1680970) or a gel precipitate, which reduces the concentration of monomeric, bioavailable OSA.[5][6]
Q2: What primary factors influence the polymerization and stability of OSA solutions?
The stability of OSA solutions is highly dependent on several factors:
-
Concentration: Stability is maintained as long as the concentration remains below the solubility limit of amorphous silica (around 100 ppm).[3] Above this threshold, polymerization is spontaneous.
-
pH: The rate of polymerization is a critical factor. It is generally slow in highly acidic conditions (e.g., pH < 2), increases significantly as the pH approaches neutral, and is most rapid in the pH range of 7-8.[1]
-
Temperature: Higher temperatures can increase the rate of the condensation reaction, accelerating polymerization.[7]
-
Ionic Strength & Other Ions: The presence of other ions in the solution can also influence the rate of polymerization.[1]
Q3: What are the principal methods for increasing the shelf life of OSA solutions?
There are three main strategies to prevent polymerization and extend the shelf life of OSA solutions:
-
pH Control: Maintaining the solution at a highly acidic pH (typically below 2.0) significantly slows the condensation reaction rate.[1][8]
-
Concentration Management: Keeping the OSA concentration below its solubility limit of ~100 ppm is effective but limits the utility for preparing concentrated stock solutions.[3]
-
Use of Stabilizing Agents: The most common and effective method involves adding chemical agents that form a complex with OSA molecules, sterically hindering them from reacting with each other.[5][9] Common stabilizers include choline (B1196258) chloride, polyethylene (B3416737) glycol (PEG), and polyols like sorbitol and glycerol.[5][8][10]
Q4: How do stabilizers like choline chloride or polyethylene glycol (PEG) work?
Stabilizers prevent OSA polymerization by forming non-covalent complexes with the monomeric acid.
-
Choline-Stabilized this compound (ch-OSA): Choline chloride forms a complex with OSA, likely through hydrogen bonds.[5] This complex sterically shields the OSA molecules, preventing them from approaching each other to form Si-O-Si bonds.[9][11] This method is well-documented and can result in solutions that are stable for more than two years.[12]
-
Polyethylene Glycol (PEG): Uncharged PEG molecules are thought to stabilize mono- and disilicic acids via hydrogen bonding between the silanol (B1196071) groups (Si-OH) of OSA and the ether oxygen atoms (-CH₂-CH₂-O-) of the PEG chain.[10]
Q5: How can I determine if my this compound solution has degraded?
Degradation, or polymerization, can be identified in several ways:
-
Visual Inspection: The most obvious sign is a change in the solution's appearance. The formation of turbidity, opalescence, or a visible gel/precipitate indicates that polymerization has occurred.[6]
-
Chemical Analysis: The concentration of monomeric ("active") OSA can be measured using the molybdenum blue colorimetric method .[13][14] This assay quantifies molybdate-reactive silica. A decrease in this concentration over time signifies that the monomeric OSA is being consumed by polymerization.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution & Preventative Action |
| Solution appears cloudy, opalescent, or has formed a gel. | Polymerization of OSA: The concentration has exceeded the stability threshold under the current pH and temperature conditions. | The solution has degraded and is likely not suitable for experiments requiring monomeric OSA. Prevention: Prepare a new solution strictly following a stabilization protocol. Ensure the pH is correctly adjusted (typically <2) or that the correct concentration of a stabilizing agent (e.g., choline, sorbitol) is used.[1][8] Store the solution at a cool, consistent temperature.[15] |
| Molybdate (B1676688) blue assay shows low or decreasing monomeric OSA concentration in a freshly prepared solution. | Ineffective Stabilization: The chosen stabilizer may be at an incorrect concentration, or the preparation method was flawed (e.g., improper pH, incorrect order of reagent addition). | Review the detailed preparation protocol. Verify the purity and concentration of the stabilizing agent. For example, sorbitol stabilization requires a specific ratio of sorbitol to silicate (B1173343) and a final pH below 2.[8] Prepare a new batch, carefully monitoring each step. |
| A previously stable solution becomes cloudy after dilution with a buffer. | pH-Induced Polymerization: The buffer has raised the pH of the OSA solution into the unstable range (pH 7-8), triggering rapid polymerization.[1] | Always consider the final pH when diluting a stabilized OSA solution. If possible, perform dilutions in an acidic medium or use the diluted solution immediately before significant polymerization can occur. It is critical to test the stability of the final formulation under its intended use conditions. |
Data Presentation: Stabilization Parameters
Table 1: Key Factors Influencing this compound Polymerization
| Factor | Effect on Stability | Optimal Condition for Stability |
| Concentration | Above ~100 ppm (1 mM), OSA spontaneously polymerizes.[3] | < 100 ppm[3] |
| pH | Polymerization rate is slow at pH < 2, maximal at pH 7-8.[1] | pH < 2[1][8] |
| Temperature | Increased temperature generally accelerates the polymerization rate.[7] | Cool storage (e.g., refrigeration) is recommended.[15] |
Table 2: Comparison of Common this compound Stabilization Methods
| Stabilizer | Proposed Mechanism | Typical Conditions | Reported Shelf Life |
| Choline Chloride | Forms a stabilizing complex with OSA, likely via hydrogen bonds.[5] | Used in combination with other agents like glycerol; final pH is acidic.[5][12] | > 2 years at room temperature.[12] |
| Sorbitol | Forms stable polyolate complexes with OSA.[8] | Requires a high concentration of sorbitol and acidification to pH < 2 with an acid like sulfuric acid.[8] | Stable for at least 1 month.[8] |
| Polyethylene Glycol (PEG) | Hydrogen bonding between PEG ether groups and OSA silanol groups.[10] | Effective at concentrations of 20-100 ppm at pH 7.[10] | Stabilizes mono- and disilicic acids in supersaturated solutions.[10] |
| Orthophosphoric Acid | The phosphate (B84403) anion (PO₄³⁻) appears to confer stability.[2] | Used as the acidifying agent with sodium silicate.[2] | Stable for at least 40 days.[2] |
Visualizations of Key Processes
// Nodes Monomer [label="Si(OH)₄\n(Monomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oligomers [label="Linear/Cyclic\nOligomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Particles [label="Colloidal\nParticles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gel [label="Silica Gel\n(Precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Monomer -> Dimer [label="-H₂O"]; Dimer -> Oligomers [label="-H₂O"]; Oligomers -> Particles [label="Aggregation"]; Particles -> Gel [label="Cross-linking"]; } ondot Caption: The polymerization pathway of this compound from monomer to gel.
// Decision Nodes start [label="Is OSA solution\nclear?", shape=diamond]; assay [label="Molybdate assay\nshows >90% monomer?", shape=diamond];
// Outcome Nodes stable [label="Solution is Stable\nProceed with experiment", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; poly [label="Polymerization Occurred\nDiscard and reprepare", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ineffective [label="Ineffective Stabilization\nReview protocol/reagents", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [label="Check pH, concentration,\nand stabilizer ratio", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> assay [label="Yes"]; start -> poly [label="No (Cloudy/Gel)"]; poly -> check; assay -> stable [label="Yes"]; assay -> ineffective [label="No"]; ineffective -> check; } ondot Caption: Troubleshooting workflow for assessing OSA solution stability.
Experimental Protocols
Protocol 1: Preparation of a Sorbitol-Stabilized this compound Solution
This protocol is adapted from a method that utilizes sorbitol to form stable complexes with OSA.[8]
Materials and Reagents:
-
Potassium silicate solution (e.g., AgSil®16H or equivalent, ~7.5% Si as SiO₂)
-
Sorbitol powder
-
Sulfuric acid (>90%)
-
Distilled or deionized water
-
1000 mL beaker
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Prepare Silicate Solution (if starting from solid): If using a solid potassium silicate like AgSil®16H, first prepare a liquid stock. In a beaker, dissolve 70g of AgSil®16H in 450 mL of distilled water with magnetic stirring until fully dissolved.[8] This creates the silicate solution.
-
Dissolve Sorbitol: In a separate 1000 mL beaker, add 500 mL of distilled water. While stirring, add 200g of sorbitol and continue stirring until it is completely dissolved.[8]
-
Combine Solutions: While maintaining vigorous stirring, add 100 mL of the silicate solution to the sorbitol solution. Add the silicate solution over a period of about 30 seconds.
-
Stir: Allow the combined silicate and sorbitol solution to stir for 10 minutes.
-
Acidify: CAUTION: This step is exothermic and must be done carefully. Slowly and carefully add 10 mL of >90% sulfuric acid to the stirring solution.
-
Final Stir & Storage: Stir the final mixture for 5 minutes. The pH of the solution should now be below 2.0. The resulting solution is a stabilized stock of this compound. Store in a well-sealed plastic bottle in a cool, dark place.[8][15]
Protocol 2: Molybdenum Blue Assay for Monomeric Silicic Acid
This protocol provides a general method for determining the concentration of molybdate-reactive silica, which corresponds to monomeric OSA. It is a synthesis of common procedures.[14][16][17][18]
Materials and Reagents:
-
Ammonium (B1175870) Molybdate Reagent: Dissolve 52 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 1 L of deionized water. Adjust pH to 7-8 with 10M NaOH if necessary.[16]
-
Hydrochloric Acid (1.0 M): Mix 86 mL of concentrated HCl with deionized water and dilute to 1 L.[16]
-
Tartaric Acid Solution (100 g/L): Dissolve 100 g of tartaric acid in deionized water and dilute to 1 L. This is added to suppress interference from phosphate.[19]
-
Reducing Agent (Sodium Sulfite (B76179) Solution, 170 g/L): Dissolve 170 g of Na₂SO₃ in deionized water and dilute to 1 L.[16] (Alternatively, an ascorbic acid solution can be used).[14][17]
-
Silica Standard Solution (e.g., 500 mg/L as SiO₂): Use a commercial standard or prepare by dissolving 1.7655 g of sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O) in 1 L of deionized water.[16] Store in a plastic bottle.
-
Spectrophotometer and cuvettes.
Procedure:
-
Sample Preparation: Dilute your OSA solution with deionized water to fall within the linear range of the assay (typically 0.1 to 100 mg/L SiO₂).[16][19] Prepare a reagent blank using only deionized water. Prepare a set of standards from the stock solution.
-
Complex Formation: To a 50 mL sample (or standard/blank), add 5.0 mL of 1.0 M HCl and 5.0 mL of the ammonium molybdate solution.[16] Mix well. A yellow silicomolybdate complex will form.
-
Interference Suppression: After 5 minutes, add 5.0 mL of tartaric acid solution and mix.[16]
-
Reduction to Molybdenum Blue: Add 10.0 mL of the sodium sulfite reducing solution and mix thoroughly.[16]
-
Color Development: Allow the solution to stand for approximately 20-30 minutes for the blue color to fully develop.[14][16] The color is stable for several hours.
-
Measurement: Set the spectrophotometer to a wavelength of approximately 825 nm (or as optimized for your instrument).[14] Zero the instrument using the reagent blank. Measure the absorbance of your standards and samples.
-
Calculation: Plot a calibration curve of absorbance versus concentration for your standards. Use the curve to determine the concentration of monomeric silica in your samples.
References
- 1. This compound (OSA) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nichem.solutions [nichem.solutions]
- 7. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to make a stabilized ortho-silicic acid solution with only 3 inputs – Science in Hydroponics [scienceinhydroponics.com]
- 9. WO1995021124A1 - Stabilized this compound comprising preparation and biological preparation - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. biosil.beauty [biosil.beauty]
- 12. US5922360A - Stabilized this compound comprising preparation and biological preparation - Google Patents [patents.google.com]
- 13. Molybdenum blue photometry method for the determination of colloidal silica and soluble silica in leaching solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. MOLYBDENUM BLUE METHOD DETERMINATION OF SILICON IN AMORPHOUS SILICA - ProQuest [proquest.com]
- 15. This compound 30 ml – 600 Drops | SuperSmart [us.supersmart.com]
- 16. nemi.gov [nemi.gov]
- 17. umces.edu [umces.edu]
- 18. Ultrasensitive Silicate Determination in Water [sigmaaldrich.com]
- 19. scribd.com [scribd.com]
Impact of temperature on orthosilicic acid polymerization rate
Technical Support Center: Orthosilicic Acid Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the impact of temperature on the polymerization rate of this compound (OSA).
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of this compound (OSA) polymerization?
A1: The rate of OSA polymerization is significantly influenced by temperature. Generally, the rate increases as the temperature rises from 20°C to 90°C.[1] This is because higher temperatures increase the kinetics of the condensation reactions that lead to polymerization.[2] However, at temperatures above 90°C, the rate of polymerization may decrease.[2] This is attributed to the increased solubility of amorphous silica (B1680970) at higher temperatures, which in turn reduces the supersaturation of the solution, a key driving force for polymerization.[1]
Q2: What is the role of pH in temperature-dependent OSA polymerization?
A2: pH plays a critical role in the polymerization of OSA, and its effect is intertwined with temperature. The polymerization rate is generally fastest in the neutral to slightly alkaline range of pH 7 to 9.[1] In strongly acidic conditions (pH < 2), the polymerization rate is slow. The effect of temperature on the polymerization rate is most pronounced in the optimal pH range. Therefore, it is crucial to control both temperature and pH to achieve reproducible results.
Q3: What is the "induction period" in OSA polymerization, and how is it affected by temperature?
A3: The induction period is the initial phase of the experiment during which no significant polymerization is observed.[1] During this time, small oligomers are forming from the monomeric OSA. The length of this induction period is influenced by temperature. Interestingly, some studies have shown that the induction period can increase with temperature, particularly at higher temperatures (90°C to 180°C).[1][2] This is contrary to the general trend of reaction rates increasing with temperature and is thought to be related to the complex interplay of nucleation and growth kinetics.
Q4: How does temperature influence the size of the resulting silica particles?
A4: Temperature can affect the final size of the silica nanoparticles formed from OSA polymerization. As the reaction temperature increases from 5°C to 180°C, the average molecular weight of the polymers formed increases.[2] This suggests that at higher temperatures, fewer but larger particles are formed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No polymerization is observed, or the reaction is much slower than expected. | Low Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate. | 1. Verify the temperature of your reaction vessel using a calibrated thermometer. 2. Gradually increase the temperature in increments of 5-10°C, ensuring it does not exceed 90°C, where the rate may decrease.[1] |
| Incorrect pH: The pH of the solution is outside the optimal range for polymerization (pH 7-9).[1] | 1. Measure the pH of your OSA solution. 2. Adjust the pH to the desired range using dilute acid or base. | |
| Low Supersaturation: The concentration of OSA is below the critical concentration needed for polymerization to begin. | 1. Confirm the initial concentration of your OSA solution. 2. If possible, increase the concentration of OSA to promote supersaturation. | |
| Inconsistent results between experimental batches. | Temperature Fluctuations: Even small variations in temperature between experiments can lead to significant differences in polymerization rates. | 1. Use a temperature-controlled water bath or reaction block to maintain a constant temperature. 2. Monitor and record the temperature throughout the experiment. |
| pH Drift: The pH of the solution may be changing over time, affecting the polymerization rate. | 1. Use a suitable buffer system to maintain a constant pH. 2. Periodically check and adjust the pH during the experiment. | |
| Variations in Water Purity: Impurities in the water can affect the polymerization kinetics. | 1. Use high-purity, deionized water for all experiments. | |
| Premature aggregation and precipitation of silica. | High Temperature: Excessively high temperatures can lead to rapid, uncontrolled polymerization and precipitation. | 1. Lower the reaction temperature to a more moderate level (e.g., 25-50°C). |
| High Ionic Strength: The presence of salts can accelerate aggregation.[3] | 1. If possible, reduce the ionic strength of the solution. |
Quantitative Data
The following table summarizes the effect of temperature on the rate of this compound polymerization based on available literature. Note that the specific rates can vary depending on other experimental conditions such as pH, initial OSA concentration, and ionic strength.
| Temperature (°C) | pH | Initial SiO₂ Concentration (mg/kg) | Observation | Reference |
| 5 - 90 | Neutral | Not Specified | Maximum rate of polymerization increases slowly (formal Energy of Activation = 3 kcal/mole). | [2] |
| 20 - 90 | Not Specified | Not Specified | The rate increases with an increase in temperature. | [1] |
| 90 - 180 | Not Specified | Not Specified | The maximum rate decreases to below the rate at 5°C. | [2] |
| 90 - 180 | Not Specified | 300 - 1200 | Temperature changes do not significantly affect the increase in induction time. | [1] |
| 25 | 2.1 | 2400 | After 60 days, 14% of monomeric silica remained, and the particle diameter was 1.4 nm. | [1][4] |
| 95 | 4.5 - 5.5 | Not Specified | A long induction period is observed. | [1] |
Experimental Protocols
Objective: To determine the effect of temperature on the polymerization rate of this compound.
Materials:
-
Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) or a stabilized this compound solution
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Molybdate (B1676688) reagent for colorimetric analysis of monomeric silica
-
Temperature-controlled water bath or reaction block
-
pH meter
-
Spectrophotometer
Methodology:
-
Preparation of this compound Solution:
-
A common method to prepare a fresh OSA solution is by acidifying a solution of sodium metasilicate.
-
Dissolve a known amount of sodium metasilicate in deionized water.
-
Carefully acidify the solution to a pH of approximately 2-3 with HCl. At this pH, the OSA is relatively stable for a short period.[5]
-
Alternatively, use a cation-exchange resin to remove sodium ions.
-
-
Experimental Setup:
-
Divide the OSA solution into several reaction vessels.
-
Place each vessel in a temperature-controlled environment (e.g., water baths) set to the desired experimental temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Adjust the pH of each solution to the target value (e.g., pH 7) using dilute NaOH.
-
-
Monitoring Polymerization:
-
At regular time intervals, withdraw an aliquot from each reaction vessel.
-
Immediately analyze the concentration of monomeric silica in the aliquot using the molybdate method. This method is based on the reaction of monomeric silica with a molybdate reagent to form a colored complex that can be quantified spectrophotometrically.
-
The rate of polymerization is determined by monitoring the decrease in the concentration of monomeric silica over time.
-
-
Data Analysis:
-
Plot the concentration of monomeric silica as a function of time for each temperature.
-
The initial rate of polymerization can be determined from the initial slope of these curves.
-
An Arrhenius plot can be constructed by plotting the natural logarithm of the initial rate versus the inverse of the absolute temperature to determine the activation energy of the polymerization reaction.
-
Visualizations
Caption: Experimental workflow for studying the effect of temperature on OSA polymerization.
Caption: Simplified pathway of this compound polymerization.
References
Validation & Comparative
A Head-to-Head Battle for Absorption: Choline-Stabilized Orthosilicic Acid Demonstrates Superior Bioavailability Over Colloidal Silica
For researchers, scientists, and drug development professionals navigating the landscape of silicon supplementation, a critical factor remains paramount: bioavailability. A comprehensive analysis of existing experimental data reveals a significant disparity in the absorption of different silicon forms, with choline-stabilized orthosilicic acid (ch-OSA) consistently outperforming colloidal silica (B1680970).
The crux of the matter lies in the chemical form of silicon. For effective absorption in the gastrointestinal tract, silicon must be in the form of monomeric this compound (OSA)[1][2][3][4]. Choline acts as a stabilizing agent, preventing the polymerization of OSA into larger, less absorbable silicate (B1173343) structures[4][5][6]. Colloidal silica, conversely, consists of polymerized silica particles, which exhibit significantly lower dissolution and subsequent absorption[1][2][3].
A pivotal human clinical trial directly comparing various silicon sources provides the most compelling evidence of this difference in bioavailability. The study's findings indicate that the absorption of silicon from ch-OSA is markedly higher than from colloidal silica.
Quantitative Bioavailability Comparison
The following table summarizes the key pharmacokinetic parameters from a comparative study, highlighting the differential absorption rates between ch-OSA and colloidal silica.
| Parameter | Choline-Stabilized this compound (ch-OSA) | Colloidal Silica (CS) |
| Silicon Dose Administered | 20 mg | 780 mg |
| Urinary Silicon Excretion (% of dose over 6 hours) | 17% | 1% |
| Peak Serum Silicon Concentration (Tmax) | 2 hours | 2 hours |
Data sourced from Sripanyakorn et al., 2009.[1][2][3][7][8]
The stark contrast in urinary excretion, a key indicator of absorption, is particularly noteworthy. Despite a significantly lower administered dose, a 17-fold higher percentage of silicon from ch-OSA was absorbed and excreted compared to colloidal silica[1][2][3][7][8]. While the time to reach peak serum concentration was similar for both forms, the total amount of silicon that entered the bloodstream was substantially greater for ch-OSA[5].
Experimental Protocol: A Snapshot
The comparative bioavailability data is derived from a robust human clinical trial. Below is a summary of the experimental methodology.
Study Design: A randomized, crossover study was conducted with healthy human subjects.[1][2][3][7][8]
Participants: Healthy volunteers were recruited for the study. For the colloidal silica arm, there were 3 participants, while the choline-stabilized this compound arm included 8 participants.[1][2][3]
Intervention: Participants were administered a single oral dose of either choline-stabilized this compound (20 mg of silicon) or colloidal silica (780 mg of silicon) after an overnight fast.[2][3] A washout period of one week separated the administrations of different silicon sources.[1][2][3][7][8]
Data Collection: Blood and urine samples were collected at baseline and at various time points post-ingestion to measure silicon concentrations.[1][2][3][7][8]
Analytical Method: Total silicon concentrations in serum and urine were determined using inductively coupled plasma optical emission spectrometry (ICP-OES).[1][2][3][7][8]
The Absorption Pathway: From Ingestion to Systemic Circulation
The differential bioavailability of ch-OSA and colloidal silica can be attributed to their distinct behaviors within the gastrointestinal tract. The following diagram illustrates the logical flow of silicon absorption.
Caption: Comparative absorption pathways of ch-OSA and colloidal silica.
Experimental Workflow for Bioavailability Assessment
The process of determining the bioavailability of different silicon sources involves a structured experimental workflow, as depicted below.
Caption: Standard experimental workflow for a silicon bioavailability study.
References
- 1. researchgate.net [researchgate.net]
- 2. The comparative absorption of silicon from different foods and food supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comparative absorption of silicon from different foods and food supplements | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. siliqa.com [siliqa.com]
- 5. researchgate.net [researchgate.net]
- 6. siliciumlaboratories.com [siliciumlaboratories.com]
- 7. [PDF] The comparative absorption of silicon from different foods and food supplements. | Semantic Scholar [semanticscholar.org]
- 8. cambridge.org [cambridge.org]
A Comparative Guide to the Absorption of Orthosilicic Acid and Other Silicon Supplements
For researchers, scientists, and drug development professionals, understanding the bioavailability of different silicon supplements is crucial for designing effective interventions and formulating products for optimal connective tissue health and bone development. This guide provides an objective comparison of the absorption of various forms of silicon, supported by experimental data.
Data on Silicon Absorption from Various Sources
The bioavailability of silicon is highly dependent on its chemical form. Monomeric forms of silicon, such as orthosilicic acid (OSA) and monomethylsilanetriol (MMST), are readily absorbed, while polymeric forms like colloidal silica (B1680970) are poorly absorbed.[1][2][3][4][5][6] The degree of polymerization significantly impacts intestinal absorption.[2][6]
The following table summarizes key quantitative data from a pivotal human clinical trial comparing the absorption of silicon from various supplements and dietary sources.
| Silicon Source | Form | Dose (mg Si) | Absorption (% of Dose) | Peak Serum Concentration (Tmax) | Reference |
| Supplements | |||||
| Monomethylsilanetriol (MMST) | Monomeric Organic | 6.9 | ~64% | 0.5 h | [1][2][5] |
| This compound (OSA) | Monomeric | 21.5 | ~43% | 1.5 h | [1][2][5] |
| Choline-stabilized this compound (ch-OSA) | Stabilized OSA | 20 | ~17% | 2 h | [1][2][5] |
| Calcium Silicate | Salt | 20 | ~50% | Not Reported | [7] |
| Silicon Amino Acid Complex | Complex | 20 | ~12% | Not Reported | [7] |
| Horsetail (B1181666) Grass (Equisetum arvense) | Herbal Extract | 20 | ~12% | Not Reported | [7] |
| Colloidal Silica (CS) | Polymeric | 780 | ~1% | 2 h | [1][2][5] |
| Magnesium Trisilicate BP (MTBP) | Antacid | 200 | ~4% | 4 h | [1][2][5] |
| Dietary Sources | |||||
| Alcohol-free Beer | Primarily OSA | 22.9 | ~60-64% | 1.5 h | [1][2][5] |
| Green Beans | Phytolithic Silica | 6.1 | ~44% | 0.5 h | [1][2][5] |
| Bananas | Phytolithic Silica | 13.6 | ~4% | Not Reported | [1][2][5] |
Experimental Protocols
The data presented above is primarily derived from a randomized crossover study conducted by Sripanyakorn et al. (2009). The following is a detailed description of the methodology employed in this key experiment.
Study Design: A series of four randomized crossover studies were conducted. In each study, fasting, healthy subjects ingested two different silicon sources separated by a one-week washout period.
Participants: Healthy male and female volunteers aged 19-40 with normal renal function were recruited. Participants were excluded if they were taking silicon supplements or had any chronic illness. The number of participants varied for each comparison, with at least five subjects for most sources, and three for colloidal silica.
Intervention: Participants ingested one of the eight silicon sources after an overnight fast. The doses for the supplements were the maximum recommended by the manufacturers.
Sample Collection and Analysis:
-
Blood samples were collected at baseline (0 hours) and at 0.5, 1, 1.5, 2, 4, and 6 hours post-ingestion.
-
Urine samples were collected for two consecutive 3-hour periods (0-3 hours and 3-6 hours) following ingestion.
-
Total silicon concentrations in serum and urine were determined using inductively coupled plasma optical emission spectrometry (ICP-OES).
Bioavailability Calculation: The percentage of silicon absorbed was estimated from the total urinary silicon excretion over the 6-hour period following ingestion, corrected for baseline excretion.
A similar methodology was employed in the study by Cuomo & Rabovsky, where six healthy male volunteers participated in a double-blind crossover study. Participants consumed 20 mg of elemental silicon from either calcium silicate, horsetail grass, or a silicon amino acid complex. Ten-hour urine collections were analyzed for silicon content by ICP to determine bioavailability.[7]
Mechanisms of Silicon Absorption
The precise molecular mechanisms of silicon absorption in the human intestine are still under investigation. However, current evidence suggests a combination of passive diffusion and potentially transporter-mediated processes. This compound, being a small, uncharged molecule, is believed to cross the intestinal epithelium primarily through passive diffusion via the paracellular pathway, moving through the tight junctions between intestinal cells.[3] In vitro studies using Caco-2 cell models support this mechanism of passive transport.[3]
Additionally, a mammalian silicon transporter, Slc34a2 (a known sodium-phosphate cotransporter), has been identified and shown to be involved in silicon efflux, suggesting a role for protein-mediated transport.[8] While influx transporters for silicon have been identified in plants, a specific mammalian intestinal influx transporter for this compound has not yet been definitively characterized.[9][10][11]
Proposed pathways of silicon absorption in the small intestine.
Experimental Workflow for a Silicon Bioavailability Study
The following diagram outlines a typical experimental workflow for a human clinical trial designed to assess the bioavailability of silicon from different supplements.
A generalized workflow for a human silicon bioavailability study.
References
- 1. The comparative absorption of silicon from different foods and food supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro investigation of intestinal transport mechanism of silicon, supplied as this compound-vanillin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The comparative absorption of silicon from different foods and food supplements. | Semantic Scholar [semanticscholar.org]
- 5. The comparative absorption of silicon from different foods and food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. siliciumlaboratories.com [siliciumlaboratories.com]
- 7. askthescientists.com [askthescientists.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The Physiological and Molecular Mechanisms of Silicon Action in Salt Stress Amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct evidence of the molecular basis for biological silicon transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for Silicic Acid Uptake by Higher Plants. | Oxford's Kavli Institute for NanoScience Discovery [kavlinano.ox.ac.uk]
ICP-MS versus colorimetric methods for soluble silicon determination.
An Objective Comparison of ICP-MS and Colorimetric Methods for Soluble Silicon Determination
For researchers, scientists, and drug development professionals, the accurate determination of soluble silicon is crucial in various applications, from assessing elemental impurities in pharmaceutical products to understanding biogeochemical cycles. The two most common analytical techniques for this purpose are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and colorimetric methods, primarily the silicomolybdic acid-based assays. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific research needs.
Principle of Methods
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique that utilizes an inductively coupled plasma to ionize a sample. The resulting ions are then introduced into a mass spectrometer, which separates and quantifies them based on their mass-to-charge ratio. For silicon analysis, the sample is typically nebulized and introduced into the argon plasma, where silicon atoms are ionized. The mass spectrometer then detects the silicon isotopes (e.g., ²⁸Si, ²⁹Si, and ³⁰Si).[1]
Colorimetric methods for silicon determination are based on the reaction of silicic acid with a molybdate (B1676688) reagent in an acidic medium to form a yellow silicomolybdic acid complex. For enhanced sensitivity, this complex can be further reduced to form a more intensely colored molybdenum blue complex. The intensity of the color, which is proportional to the silicon concentration, is then measured using a spectrophotometer at a specific wavelength.[2]
Performance Comparison
The choice between ICP-MS and colorimetric methods often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and budget. The following tables summarize the key performance characteristics of each method based on available experimental data.
| Parameter | ICP-MS | Colorimetric Methods (Silicomolybdate Blue) | References |
| Detection Limit | 0.2 - 110 µg/L (ppb) | 0.05 - 0.3 mg/L (ppm) | [1][3][4][5] |
| Dynamic Range | Wide (several orders of magnitude) | Narrow | [6] |
| Precision (%RSD) | 2.2% - 33% (sample dependent) | < 2.59% (intra-day), < 3.24% (inter-day) | [3][7] |
| Accuracy (% Recovery) | 80% - 109% (element dependent) | 85% - 107.9% | [8][9] |
| Throughput | High (multi-element capability) | Moderate | [6] |
| Cost (Instrument) | High | Low | [10] |
| Cost (Per Sample) | Relatively low for multi-element | Low | [11] |
| Interferences | Spectral (polyatomic ions, e.g., ¹⁴N₂⁺, ¹²C¹⁶O⁺ on ²⁸Si) and non-spectral (matrix effects).[12] | Chemical (e.g., phosphate, iron, tannins). | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for both ICP-MS and the silicomolybdate blue colorimetric method.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol
This protocol is a generalized procedure and may require optimization based on the specific instrument and sample matrix.
1. Sample Preparation:
-
To prevent silicon contamination, the use of glass equipment should be avoided. Polypropylene or other suitable plasticware is recommended.[1]
-
For total silicon determination, a digestion step is necessary to convert all silicon species into a soluble form. A common method involves microwave-assisted digestion with a mixture of nitric acid (HNO₃), hydrogen peroxide (H₂O₂), and hydrofluoric acid (HF).[1]
-
A typical procedure involves treating the sample with 5 mL of concentrated HNO₃ and 0.025 mL of HF, followed by the addition of 2 mL of H₂O₂ before microwave irradiation.[1]
-
After digestion, the sample is diluted to a known volume with deionized water.
2. Instrumental Analysis:
-
An ICP-MS equipped with an HF-resistant sample introduction system (e.g., PFA nebulizer and spray chamber, sapphire or platinum injector) is required when using HF in the sample preparation.[3]
-
Internal standards, such as germanium (Ge) or rhodium (Rh), are typically added to the samples and standards to correct for instrumental drift and matrix effects.[3]
-
To overcome spectral interferences on silicon isotopes, a collision/reaction cell with a gas like methane (B114726) or hydrogen can be used.[12]
-
The instrument is calibrated using a series of external standards prepared from a certified silicon standard solution.
-
The sample solutions are then introduced into the ICP-MS for analysis.
Silicomolybdate Blue Colorimetric Method Protocol
This protocol is based on the widely used molybdenum blue method.
1. Reagent Preparation:
-
Ammonium (B1175870) Molybdate Solution: Dissolve ammonium molybdate tetrahydrate in deionized water.
-
Sulfuric Acid Solution: Prepare a dilute solution of sulfuric acid.
-
Reducing Agent: A solution of 1-amino-2-naphthol-4-sulfonic acid, sodium sulfite, and sodium bisulfite in deionized water is a common reducing agent. Alternatively, ascorbic acid can be used.[4]
-
Oxalic Acid Solution: Used to eliminate interference from phosphate.[4]
-
Silicon Standard Solution: Prepare a stock solution from a certified silicon standard (e.g., sodium silicofluoride) and dilute to prepare working standards.
2. Procedure:
-
Pipette a known volume of the filtered sample into a plastic flask or vial.
-
Add the ammonium molybdate solution and sulfuric acid. Mix and allow the solution to stand for a specific time (e.g., 10 minutes) for the formation of the yellow silicomolybdic acid complex.
-
Add the oxalic acid solution to destroy any phosphomolybdate complex and wait for a set time (e.g., 2 minutes).
-
Add the reducing agent, mix well, and allow the color to develop for a specific period (e.g., 20 minutes).
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 810-820 nm for the molybdenum blue method) using a spectrophotometer.
-
Prepare a calibration curve by measuring the absorbance of a series of silicon standards and a reagent blank.
-
Determine the silicon concentration in the sample from the calibration curve.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for each method.
Caption: Experimental workflow for soluble silicon determination by ICP-MS.
Caption: Experimental workflow for the silicomolybdate blue colorimetric method.
Conclusion
Both ICP-MS and colorimetric methods are viable for the determination of soluble silicon, each with its own set of advantages and limitations.
ICP-MS is the preferred method when:
-
Very low detection limits are required.
-
A wide range of concentrations needs to be measured.
-
Simultaneous analysis of multiple elements is beneficial.
-
The laboratory has the necessary infrastructure and budget for the instrumentation.
Colorimetric methods are a suitable choice when:
-
Cost is a primary concern.
-
High sensitivity is not a prerequisite.
-
The sample matrix is relatively simple and free from significant interferences.
-
A dedicated instrument for multi-element analysis is not available or necessary.
Ultimately, the selection of the analytical method should be based on a careful consideration of the research objectives, sample characteristics, and available resources. For critical applications in drug development and regulated environments, the high sensitivity and accuracy of ICP-MS may be indispensable, while for routine monitoring or screening purposes in research, the simplicity and cost-effectiveness of colorimetric methods can be highly advantageous.
References
- 1. Determination of Total Silicon and SiO2 Particles Using an ICP-MS Based Analytical Platform for Toxicokinetic Studies of Synthetic Amorphous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.hach.com [cdn.hach.com]
- 3. mdpi.com [mdpi.com]
- 4. umces.edu [umces.edu]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Highly sensitive colorimetric detection of Cd(ii) based on silica sol modified with dithizone and cationic surfactant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. DSpace [scholarworks.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. balazs.com [balazs.com]
- 11. pv-tech.org [pv-tech.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Orthosilicic Acid Stabilization Agents for Enhanced Bioavailability
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of common orthosilicic acid stabilization agents.
This compound (OSA), the bioavailable form of silicon, plays a crucial role in various physiological processes, including collagen synthesis and bone mineralization. However, its inherent instability in aqueous solutions, leading to polymerization and reduced bioavailability, necessitates the use of stabilizing agents. This guide provides a comparative analysis of common OSA stabilization agents, focusing on their impact on bioavailability and stability, supported by experimental data and detailed methodologies.
Performance Comparison of Stabilization Agents
The selection of an appropriate stabilization agent is critical for the efficacy of silicon supplementation. This section compares the performance of choline (B1196258) chloride, collagen, and maltodextrin (B1146171) as OSA stabilizers, based on in vitro bioavailability data.
Table 1: In Vitro Bioavailability of this compound with Different Stabilizing Agents
| Stabilization Agent | Bioaccessible Silicon (%) | Bioavailable Silicon (Caco-2 cells) (%) | Bioavailable Silicon (Caco-2/HT29-MTX co-culture) (%) |
| Choline Chloride | 85.3 ± 4.3 | 1.4 ± 0.1 | 1.8 ± 0.1 |
| Collagen | 92.1 ± 4.6 | 0.8 ± 0.1 | 1.1 ± 0.1 |
| Maltodextrin | 78.9 ± 3.9 | 0.1 ± 0.0 | 0.1 ± 0.0 |
Data sourced from an in vitro evaluation of different organic matrices used to modulate silicon bioavailability.[1]
The data indicates that while collagen-stabilized OSA shows the highest bioaccessibility after simulated digestion, choline-stabilized OSA demonstrates significantly higher bioavailability in both the Caco-2 and the more physiologically relevant Caco-2/HT29-MTX co-culture models.[1] The choline-formulated OSA resulted in a silicon bioavailability approximately 14 times higher than the maltodextrin-stabilized supplement.[1] However, the study also noted that the choline-formulated OSA led to increased cell permeability, suggesting a potential for intestinal epithelium disruption.[1] Of the three, the collagen-formulated OSA was suggested to be the best dietary supplement overall in that particular study.[1]
Stabilization Mechanisms and Molecular Interactions
The efficacy of a stabilizing agent is determined by its ability to prevent the polymerization of OSA molecules. This is achieved through different molecular interaction mechanisms.
Caption: Stabilization mechanisms of common this compound agents.
Choline chloride is believed to form a complex with OSA, effectively shielding the silanol (B1196071) groups and preventing them from condensing.[3] Collagen and maltodextrin likely stabilize OSA through a combination of complexation and entrapment within their larger molecular structures.[1] As mentioned, polyethylene glycol is understood to stabilize OSA through the formation of hydrogen bonds.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the stability and bioavailability of stabilized this compound.
Preparation of Stabilized this compound Solutions
Choline-Stabilized this compound (ch-OSA): A common method involves the hydrolysis of an inorganic silicon compound, such as silicon tetrachloride, in a solution containing choline chloride.[3][4]
-
Provide a solution of choline chloride in a suitable solvent.
-
Dissolve silicon tetrachloride in the choline chloride solution.
-
Hydrolyze the silicon tetrachloride to form this compound, which is immediately stabilized by the choline chloride.
-
The pH of the final solution is typically adjusted to be acidic (e.g., pH < 4).[3][4]
Polyethylene Glycol-Stabilized this compound (PEG-OSA): A typical preparation involves the hydrolysis of a silicon precursor in the presence of PEG.[5]
-
Prepare an acidic aqueous solution containing a non-toxic solvent agent like polyethylene glycol.
-
Introduce an acid-hydrolyzable silicon compound (e.g., a silicate) into the solution to initiate hydrolysis.
-
The formed this compound is stabilized by the PEG present in the solution.
Quantification of Monomeric this compound (Molybdate Method)
The concentration of bioavailable, monomeric OSA is often determined using a colorimetric method based on the formation of a silicomolybdate complex.
Caption: Workflow for the colorimetric quantification of this compound.
-
Reaction: In an acidic environment, monomeric OSA reacts with ammonium molybdate to form a yellow silicomolybdate complex.
-
Reduction: The yellow complex is then reduced by an agent such as ascorbic acid or sodium sulfite (B76179) to form a stable blue complex, often referred to as "molybdenum blue".
-
Quantification: The intensity of the blue color is proportional to the concentration of monomeric OSA and is measured spectrophotometrically at a specific wavelength (e.g., 700-815 nm).
It is crucial to control the pH of the reaction mixture, as this influences the formation of the specific polymorph of the silicomolybdate complex and can affect the accuracy of the measurement. The addition of oxalic acid can help to suppress interference from phosphates, which can also form a molybdate complex.
In Vitro Bioavailability Assessment
An in vitro digestion and cell culture model can be used to simulate the gastrointestinal passage and intestinal absorption of silicon from stabilized OSA supplements.[1]
Caption: Experimental workflow for in vitro bioavailability assessment.
-
Simulated Digestion: The stabilized OSA supplement is subjected to a multi-stage in vitro digestion process that mimics the conditions of the mouth, stomach, and small intestine.
-
Bioaccessibility Measurement: After digestion, the soluble fraction of silicon (bioaccessible silicon) is quantified.
-
Cell Culture Model: The digested sample is then applied to the apical side of a confluent monolayer of Caco-2 cells, often in a co-culture with mucus-producing HT29-MTX cells to better simulate the intestinal barrier.
-
Permeability Assay: The amount of silicon that permeates through the cell monolayer to the basolateral side is measured over time.
-
Bioavailability Calculation: The percentage of the initial silicon dose that is transported across the cell monolayer is calculated to determine the in vitro bioavailability.
Conclusion
The choice of a stabilization agent for this compound significantly impacts its bioavailability. In vitro studies demonstrate that choline-stabilized OSA has superior bioavailability compared to collagen and maltodextrin-stabilized forms, although the latter may offer a better safety profile regarding intestinal permeability. While polyethylene glycol is a known stabilizer for OSA, further direct comparative studies are needed to quantitatively assess its performance against other agents. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of existing and novel this compound stabilization technologies. Future research should focus on head-to-head comparisons of various stabilizers, including PEG, in both in vitro and in vivo models to provide a more complete understanding of their relative efficacy and safety.
References
- 1. In vitro evaluation of different organic matrices used to modulate silicon bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. WO1995021124A1 - Stabilized this compound comprising preparation and biological preparation - Google Patents [patents.google.com]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Orthosilicic Acid vs. Potassium Silicate: A Comparative Guide for Agricultural Efficacy
In the realm of agricultural science, the application of silicon (Si) as a beneficial nutrient is gaining significant traction for its role in enhancing crop resilience and productivity. Among the various silicon sources, orthosilicic acid (OSA) and potassium silicate (B1173343) are two of the most commonly utilized. This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their agricultural applications.
At a Glance: Key Differences in Efficacy
| Feature | This compound (OSA) | Potassium Silicate |
| Bioavailability | High. It is the only form of silicon that plants can directly absorb and utilize.[1][2][3][4][5] | Low. It must first convert to monosilicic acid (a form of this compound) in the soil or nutrient solution before it can be taken up by plants.[3][6][7] This conversion can be slow and inefficient.[1][8] |
| Plant Uptake | Rapidly absorbed by the roots and foliage.[4] | Slower uptake due to the required conversion to monosilicic acid.[3][5] |
| Impact on pH | Minimal to no effect on soil or nutrient solution pH.[1] | Significantly raises the pH of the soil or nutrient solution due to its alkaline nature.[1] |
| Concentration Required | Lower application rates are needed due to high bioavailability and concentration in stable formulations.[4][9] | Higher application rates are required to provide an equivalent amount of plant-available silicon.[1][9] |
| Effects on Plant Growth | Promotes overall plant growth, including increased biomass and yield.[4][10] | Can improve plant growth and yield, but the effect may be less pronounced compared to OSA at equivalent silicon concentrations.[11] |
| Stress Resistance | Enhances resistance to both biotic (e.g., pests and diseases) and abiotic (e.g., drought, salinity, heat) stresses.[1][4][9][12] | Also improves resistance to biotic and abiotic stresses.[9][13][14] |
| Nutrient Uptake | Can improve the uptake of other essential nutrients.[9] | Can also influence the uptake of other nutrients. |
| Stability in Solution | Can be formulated into stable solutions.[1][8] | Can be unstable at high concentrations and may gel or precipitate.[1] |
Delving Deeper: Experimental Protocols
The evaluation of silicon sources in agriculture typically involves greenhouse or field experiments. Below are detailed methodologies for key experimental setups cited in the literature.
Experiment 1: Evaluating the Efficacy of Foliar Sprays on Wheat Powdery Mildew
This type of experiment aims to compare the effectiveness of different silicon compounds in controlling a common fungal disease.
-
Plant Material: Wheat plants grown in pots under controlled greenhouse conditions.
-
Treatments:
-
Application Method: Weekly foliar sprays of the respective treatments. Root applications can also be included for comparison.[15]
-
Data Collection:
-
Disease severity assessment: Regularly monitor and score the percentage of leaf area infected with powdery mildew.
-
Silicon content analysis: At the end of the experiment, harvest leaf tissue to determine the silicon concentration.
-
Growth parameters: Measure plant height, biomass, and yield.
-
-
Expected Outcome: Both potassium silicate and this compound are expected to reduce the severity of powdery mildew, with potential differences in the degree of protection and the required concentration. Root applications are often more effective in increasing leaf silicon content and disease resistance.[15]
Experiment 2: Assessing the Impact of Silicon Source on Sugarcane Growth under Water Stress
This experiment investigates the role of different silicon applications in mitigating the effects of drought.
-
Plant Material: Sugarcane plants grown in a controlled environment or field setting.
-
Treatments:
-
Soil application of a silica (B1680970) solubilizer.[14]
-
Sett (seed piece) treatment with potassium silicate solution (e.g., 0.5%).[14]
-
Foliar spray with potassium silicate and urea (B33335) at regular intervals.[14]
-
Control group with no silicon application.
-
-
Application Method: A combination of soil, sett, and foliar applications as per the treatment design.[14]
-
Data Collection:
-
Growth parameters: Measure plant height, stem girth, and biomass at different growth stages.
-
Physiological parameters: Assess relative water content, stomatal conductance, and photosynthetic rate.
-
Yield and quality parameters: At harvest, measure cane yield, juice quality (Brix), and sugar content.
-
Nutrient analysis: Analyze plant tissue for silicon, potassium, and other nutrient content.[14]
-
-
Expected Outcome: The application of potassium silicate is expected to improve water stress tolerance, leading to better growth, yield, and quality of sugarcane compared to the control group.[14]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Silicon-Mediated Plant Defense Signaling Pathway
Silicon is not just a passive structural element; it actively participates in plant defense signaling. Upon pathogen attack or environmental stress, silicon can prime the plant's defense responses. This involves the activation of various signaling pathways, including those mediated by key phytohormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[16][17]
Caption: Silicon-mediated priming of plant defense pathways against stress.
Experimental Workflow for Comparing Silicon Sources
A systematic workflow is crucial for obtaining reliable and comparable data on the efficacy of different silicon sources.
Caption: A typical workflow for agricultural silicon efficacy trials.
Conclusion
The primary distinction between this compound and potassium silicate lies in their bioavailability. This compound is the readily available form that plants can directly absorb, leading to a more immediate and efficient response.[1][3][4] In contrast, potassium silicate requires conversion to monosilicic acid, a process that can be slow and influenced by soil or solution chemistry.[3][8] This difference often translates to lower application rates and a more predictable effect with this compound.[4][9]
While both forms have been shown to enhance plant growth and resistance to a variety of stresses, the superior bioavailability of this compound makes it a more efficient option for delivering silicon to plants.[4][9] However, potassium silicate can still be an effective and more economical choice in certain applications, provided that factors like pH and potential for instability are carefully managed.[8][11] For researchers and professionals in agricultural science, understanding these key differences is crucial for designing effective silicon supplementation strategies to improve crop performance and resilience.
References
- 1. frontrowag.com [frontrowag.com]
- 2. healthorchard.com [healthorchard.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. impellobio.com [impellobio.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Clearing up the confusion about silicates: Case in point—BioNova Silutio – Emerald Harvest [emeraldharvest.co]
- 7. thcfarmer.com [thcfarmer.com]
- 8. Is ortho-silicic acid worth the additional expense in hydroponics? – Science in Hydroponics [scienceinhydroponics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. ijcmas.com [ijcmas.com]
- 15. The Effects of Foliar Sprays with Different Silicon Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of silicon in plant biology: a paradigm shift in research approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Silicic Acid (Si(OH)4) Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of silicic acid (orthosilicic acid, Si(OH)4) is crucial across various scientific disciplines, from oceanography and environmental science to materials science and biopharmaceutical stability testing. This guide provides a comprehensive cross-validation of two predominant analytical techniques for Si(OH)4 measurement: the colorimetric Molybdenum Blue method and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). We present a detailed comparison of their performance characteristics, complete experimental protocols, and a logical workflow for cross-method validation.
Data Presentation: Performance Characteristics
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters for the Molybdenum Blue and ICP-OES methods for the determination of silicic acid.
| Performance Parameter | Molybdenum Blue Method | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Forms a silicomolybdate complex, which is reduced to a blue-colored compound for spectrophotometric measurement. | Atomizes the sample in a high-temperature plasma and measures the characteristic light emitted by excited silicon atoms. |
| Limit of Detection (LOD) | ~0.05 mg Si/L[1] | 0.012 - 0.071 mg Si/L |
| Limit of Quantification (LOQ) | ~0.21 mg Si/L[1] | ~0.036 mg Si/L |
| Linearity Range | 0.05 - 10.5 mg Si/L[1] | Up to 50 - 100 mg Si/L[2] |
| Precision (RSD) | < 1% - 5% | < 1.5% - 10%[3][4] |
| Accuracy (Relative Error) | Average relative error of 1.5% (compared to ICP-OES)[5] | -0.28% to -0.25% (for soil and sediment standard substances)[2] |
| Common Interferences | Phosphate, arsenate, germanate, high iron concentrations, hydrogen sulfide.[6] | Spectral overlaps from other elements (e.g., molybdenum, chromium, vanadium), matrix effects from high salt concentrations.[7] |
Mandatory Visualization: Cross-Validation Workflow
A critical step in analytical science is the cross-validation of different methods to ensure data accuracy and interchangeability. The following diagram illustrates a typical workflow for the cross-validation of the Molybdenum Blue and ICP-OES techniques for Si(OH)4 measurement.
Workflow for cross-validation of Si(OH)4 measurement techniques.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate results. Below are the methodologies for the Molybdenum Blue and ICP-OES techniques.
Molybdenum Blue Method
This colorimetric method is based on the reaction of silicic acid with an acidic molybdate (B1676688) solution to form a yellow silicomolybdic acid complex. This complex is then reduced to a more intensely colored molybdenum blue complex, the absorbance of which is proportional to the silicic acid concentration.[5]
1. Reagent Preparation:
-
Ammonium (B1175870) Molybdate Solution: Dissolve 7.5 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of deionized water.
-
Sulfuric Acid Solution (50% v/v): Slowly add 50 mL of concentrated sulfuric acid to 50 mL of deionized water under constant stirring in an ice bath.
-
Oxalic Acid Solution: Prepare a saturated solution by dissolving oxalic acid in deionized water. This is used to eliminate interference from phosphate.[6]
-
Reducing Agent (Ascorbic Acid Solution): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh daily.
-
Silicon Standard Stock Solution (1000 mg/L): A commercially available, certified silicon standard solution is recommended.[8][9]
2. Sample Preparation:
-
Collect aqueous samples in plastic containers to avoid contamination from glassware.[7]
-
Filter the samples through a 0.45 µm membrane filter immediately after collection to remove particulate matter.[6]
3. Analytical Procedure:
-
To a 50 mL aliquot of the filtered sample, add 2 mL of the ammonium molybdate solution and 1 mL of the sulfuric acid solution. Mix well and allow the reaction to proceed for 10 minutes for the formation of the yellow silicomolybdate complex.
-
Add 2 mL of the oxalic acid solution, and mix thoroughly. Wait for 2 minutes to ensure the decomposition of any phosphomolybdate complex.
-
Add 2 mL of the ascorbic acid reducing agent, mix, and allow the blue color to develop for 30 minutes.
-
Measure the absorbance of the solution at 810-825 nm using a spectrophotometer.
-
Prepare a reagent blank using deionized water instead of the sample and follow the same procedure. Subtract the absorbance of the blank from the sample absorbance.
4. Calibration:
-
Prepare a series of at least five calibration standards by diluting the silicon standard stock solution to cover the expected concentration range of the samples.
-
Treat the standards in the same manner as the samples.
-
Plot a calibration curve of absorbance versus silicon concentration. Determine the concentration of the samples from the calibration curve.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is an atomic emission spectroscopic technique that measures the concentration of elements based on the light emitted from excited atoms in a high-temperature argon plasma. It is a highly sensitive and accurate method for total silicon determination.
1. Reagent Preparation:
-
Rinse Solution: 2% (v/v) nitric acid in deionized water.
-
Calibration Blank: 2% (v/v) nitric acid in deionized water.
-
Silicon Standard Stock Solution (1000 mg/L): A certified silicon standard solution is recommended.[8][9]
2. Sample Preparation:
-
Collect and filter samples as described for the Molybdenum Blue method.
-
Acidify the samples to 2% (v/v) with high-purity nitric acid to preserve the sample and ensure compatibility with the ICP-OES instrument. For samples with high organic content or complex matrices, a microwave-assisted acid digestion may be necessary.[10]
3. Instrumental Parameters (Typical):
-
RF Power: 1100 - 1500 W
-
Plasma Gas Flow: 12 - 15 L/min
-
Auxiliary Gas Flow: 0.5 - 1.5 L/min
-
Nebulizer Gas Flow: 0.5 - 1.0 L/min
-
Sample Uptake Rate: 1.0 - 2.0 mL/min
-
Analytical Wavelength for Si: 251.611 nm, 288.158 nm, or 212.412 nm.[7] The choice of wavelength depends on the required sensitivity and potential spectral interferences.
4. Analytical Procedure:
-
Ignite the plasma and allow the instrument to warm up for at least 30 minutes to achieve stability.
-
Aspirate the rinse solution for several minutes to clean the sample introduction system.
-
Aspirate the calibration blank and standards to generate a calibration curve.
-
Aspirate the prepared samples and measure the emission intensity at the selected silicon wavelength.
-
Rinse the system with the rinse solution between each sample measurement to prevent carryover.
5. Calibration:
-
Prepare a series of at least three calibration standards and a blank by diluting the silicon standard stock solution with 2% nitric acid.
-
The instrument software will generate a calibration curve by plotting the emission intensity versus the concentration of the standards. The concentration of the samples is then automatically calculated.
Conclusion
Both the Molybdenum Blue method and ICP-OES are robust techniques for the determination of silicic acid. The Molybdenum Blue method is a cost-effective and widely accessible technique suitable for a variety of sample types, though it is more susceptible to chemical interferences. ICP-OES offers higher sensitivity, a wider linear range, and is less prone to chemical interferences but requires more specialized and expensive instrumentation. The choice between these methods should be based on the specific analytical requirements of the research or application. For regulatory or critical applications, cross-validation between these two methods is highly recommended to ensure the accuracy and reliability of the obtained data.
References
- 1. umces.edu [umces.edu]
- 2. Determination of Silicon in Soil and Sediment by ICP-OES with Rapid Ultrasonic Digestion [ykcs.ac.cn]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. ICP-OES | Inductively coupled plasma optical emission spectrometer determines the content of silicon and other elements in silicon-aluminum alloys - EXPEC TECHNOLOGY [en.expec-tech.com]
- 5. Molybdenum blue photometry method for the determination of colloidal silica and soluble silica in leaching solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. NEMI Method Summary - 370.1 [nemi.gov]
- 7. Guidelines for sampling and determination of silicate – HELCOM [helcom.fi]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of In Vivo Silicon Uptake: Food Sources Versus Supplements
For Researchers, Scientists, and Drug Development Professionals
Silicon, the second most abundant element in the Earth's crust, is emerging as a significant player in human health, with roles in bone formation, collagen synthesis, and the health of skin, hair, and nails. Its bioavailability, however, varies considerably depending on the source. This guide provides an objective, data-driven comparison of silicon uptake from various dietary sources and supplements, drawing upon key in vivo studies to inform research and development in nutrition and therapeutics.
Quantitative Comparison of Silicon Bioavailability
The bioavailability of silicon is critically dependent on its chemical form. Monomeric silicic acids, such as orthosilicic acid (OSA), are generally more readily absorbed than polymerized or particulate forms. The following table summarizes quantitative data from a pivotal human in vivo study that compared silicon absorption from different food and supplement sources.
| Silicon Source | Form | Dosage (mg Si) | Mean Absorption (% of Dose) | Peak Serum Concentration Time (hours) |
| Supplements | ||||
| Monomethylsilanetriol (MMST) | Organic, Monomeric | 6.9 | 64% | 0.5 |
| Choline-stabilized this compound (ch-OSA) | Stabilized OSA | 20 | 17% | 2 |
| Colloidal Silica | Particulate | 780 | 1% | 2 |
| Food & Beverage | ||||
| Alcohol-Free Beer | Primarily OSA | 22.9 | 64% | 1.5 |
| Green Beans | Food Matrix | 6.1 | 44% | 0.5 |
| This compound (OSA) Solution | Positive Control | 21.5 | 43% | 1.5 |
| Bananas | Food Matrix | 13.6 | 4% | Not specified |
| Antacid | ||||
| Magnesium Trisilicate | Particulate | 200 | 4% | 4 |
Data adapted from: Sripanyakorn, S., et al. (2009). The comparative absorption of silicon from different foods and food supplements. British Journal of Nutrition, 102(6), 825-834.[1][2][3][4][5]
Experimental Protocol: In Vivo Silicon Absorption Study
The data presented above was generated from a human clinical trial with a robust crossover design.
Subjects: Healthy adult volunteers.[2][3][5]
Study Design: A series of four studies, each with a crossover design. Fasting subjects ingested one of eight silicon sources. A washout period of at least one week separated the administration of different sources.[2][3][5]
Silicon Sources and Administration:
-
Supplements: Monomethylsilanetriol (MMST), choline-stabilized this compound (ch-OSA), and colloidal silica.
-
Foods/Beverages: Alcohol-free beer, bananas, and green beans.
-
Control: A solution of this compound (OSA).
Data Collection:
-
Blood and urine samples were collected from fasting subjects at baseline and at timed intervals for up to 6 hours post-ingestion.[2][3]
Analytical Method:
-
Total silicon concentrations in serum and urine were determined using inductively coupled plasma optical emission spectrometry (ICP-OES).[2][3][5]
Bioavailability Assessment:
-
Silicon absorption was calculated based on the total amount of silicon excreted in the urine over the 6-hour post-dose period, expressed as a percentage of the ingested dose.[1][2][3][4][5]
-
Serum silicon concentrations were used to determine the time to reach peak concentration (Tmax).[1][2][3][4][5]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the in vivo study described above.
References
- 1. In vitro investigation of intestinal transport mechanism of silicon, supplied as this compound-vanillin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silicon as Versatile Player in Plant and Human Biology: Overlooked and Poorly Understood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The failure of absorption of DC silicone fluid 703 from the gastrointestinal tract of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Si Uptake and Transport System - PMC [pmc.ncbi.nlm.nih.gov]
The Vicious Cycle: Confirming the Role of Prolyl Hydroxylase in OSA-Induced Collagen Synthesis
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Obstructive Sleep Apnea (OSA), a disorder characterized by recurrent episodes of upper airway collapse during sleep, triggers a cascade of physiological stressors, most notably chronic intermittent hypoxia (IH). This sustained oxygen deprivation is a key driver of cardiovascular complications, including fibrosis—the excessive accumulation of collagen in tissues. This guide provides a comparative analysis of experimental data confirming the pivotal role of prolyl hydroxylases in mediating OSA-induced collagen synthesis, offering insights for therapeutic development.
The intermittent hypoxia characteristic of OSA creates a cellular environment that favors the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions, HIF-1α is targeted for degradation by a class of enzymes known as HIF prolyl hydroxylases (PHDs). However, during the hypoxic episodes in OSA, PHD activity is inhibited, leading to the accumulation of HIF-1α.[1][2][3] This stabilized HIF-1α then translocates to the nucleus and acts as a master transcription factor, upregulating a battery of genes involved in cellular adaptation to low oxygen.
Crucially, this includes the genes encoding the catalytic subunits of another family of prolyl hydroxylases: the collagen prolyl-4-hydroxylases (C-P4Hs).[4][5] C-P4Hs are essential enzymes in the biosynthesis of collagen, responsible for the hydroxylation of proline residues on procollagen (B1174764) chains. This hydroxylation is a critical step for the proper folding and stability of the collagen triple helix.[6] The upregulation of C-P4Hs, therefore, directly contributes to increased collagen synthesis and deposition, leading to the pathological fibrosis observed in cardiovascular tissues of OSA patients and animal models.
Quantitative Data Summary
The following tables summarize quantitative data from various experimental models, illustrating the impact of intermittent hypoxia on markers of fibrosis and the expression of key enzymes.
Table 1: Effect of Intermittent Hypoxia (IH) on Cardiac Collagen Deposition
| Animal Model | Duration of IH | Tissue | Method of Quantification | Fold Increase in Collagen vs. Control | Reference |
| C57BL/6 Mice | 3 months | Perivascular | Picrosirius Red Staining | 2.4 | [1] |
| Sprague-Dawley Rats | 4 weeks | Left Ventricle | Masson's Trichrome Staining | Not explicitly quantified, but significant increase reported | [7] |
| C57BL/6 Mice | 6 weeks | Left Ventricular Perivascular | Not specified | Not explicitly quantified, but increased fibrosis reported | [1] |
Table 2: Upregulation of Prolyl Hydroxylase Catalytic Subunits by Hypoxia
| Cell Type/Model | Hypoxic Condition | Gene/Protein | Method of Quantification | Fold Increase vs. Normoxia | Reference |
| Human Dermal Fibroblasts | 2% O2 (Hypoxia) | COL1A1 mRNA | Northern Blot | ~3 | [8] |
| Human Fibrosarcoma Cells (HT1080) | 1% O2 (Hypoxia) | P4HA1/P4HA2 mRNA | Not specified | Upregulated | [9] |
| Chondrocyte Primary Culture | Hypoxia | P4ha1, P4ha2 mRNA | qRT-PCR | ~3 | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia (3, 6, 12h) | P4HA1 Protein | Western Blot | Time-dependent increase | [10] |
| Breast Cancer Cells (MCF7, MDA-MB-231) | Intermittent Hypoxia (18h) | P4HA1, P4HA2 mRNA | qRT-PCR | Significant increase | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
1. Induction of Intermittent Hypoxia in Animal Models
-
Apparatus: A computer-controlled system that regulates the flow of nitrogen, oxygen, and air into sealed animal chambers.
-
Protocol: C57BL/6 mice are housed in specialized chambers. For a typical intermittent hypoxia protocol, the fractional inspired oxygen (FiO2) is cycled between 21% and 5-10% every 60-90 seconds for 8-12 hours during the light cycle. This is maintained for a period of several weeks to months to mimic chronic OSA. Control animals are exposed to cycles of 21% FiO2.[1]
2. Induction of Intermittent Hypoxia in Cell Culture
-
Apparatus: A specialized cell culture incubator or a modular incubator chamber connected to a gas control system.
-
Protocol: Cells (e.g., primary cardiac fibroblasts or H9c2 cardiomyocytes) are cultured to a desired confluency. The chamber is then flushed with a hypoxic gas mixture (e.g., 1% O2, 5% CO2, balanced with N2) for a set duration, followed by a period of reoxygenation with a normoxic gas mixture (e.g., 21% O2, 5% CO2, balanced with N2). These cycles are repeated to mimic intermittent hypoxia.
3. Measurement of Collagen Prolyl-4-Hydroxylase (C-P4H) Activity
There are several methods to assay C-P4H activity, each with its own advantages and limitations.
-
Hydroxyproline (B1673980) Colorimetric Assay:
-
Principle: This assay measures the end-product of the C-P4H reaction, hydroxyproline.
-
Protocol:
-
Tissue homogenates or cell lysates are hydrolyzed with strong acid (e.g., 6N HCl) at high temperature (e.g., 110°C) for 24 hours to break down proteins into their constituent amino acids.
-
The hydrolysate is neutralized, and chloramine-T is added to oxidize hydroxyproline.
-
A colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
The absorbance is measured spectrophotometrically (e.g., at 550-560 nm), and the concentration of hydroxyproline is determined by comparison to a standard curve.
-
-
-
Succinate-Glo™ Hydroxylase Assay:
-
Principle: This is a high-throughput luminescence-based assay that measures the production of succinate (B1194679), a co-product of the C-P4H-catalyzed hydroxylation reaction.
-
Protocol:
-
A reaction is set up containing the C-P4H enzyme source (from tissue or cell lysate), a peptide substrate (e.g., (Pro-Pro-Gly)n), FeSO4, ascorbate, and the co-substrate 2-oxoglutarate.
-
After a defined incubation period, a Succinate Detection Reagent is added. This reagent contains enzymes that catalyze the conversion of succinate to a product that generates a luminescent signal.
-
Luminescence is measured using a plate-reading luminometer. The amount of succinate produced is proportional to the C-P4H activity.
-
-
-
HPLC-Based Assay:
-
Principle: This method directly measures the conversion of a proline-containing peptide substrate to its hydroxylated product.
-
Protocol:
-
A reaction is performed with the C-P4H enzyme, a synthetic peptide substrate, and the necessary co-factors.
-
The reaction is stopped, and the mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC).
-
The hydroxylated and non-hydroxylated peptides are separated and quantified by their absorbance at a specific wavelength. The rate of product formation is used to determine enzyme activity.[12]
-
-
Conclusion
The evidence strongly supports a critical role for prolyl hydroxylases in OSA-induced collagen synthesis and subsequent cardiovascular fibrosis. The intermittent hypoxia characteristic of OSA leads to the stabilization of HIF-1α, which in turn upregulates the expression of collagen prolyl-4-hydroxylases. This increased C-P4H activity enhances collagen synthesis, contributing to pathological tissue remodeling. Understanding this pathway provides a clear rationale for the development of targeted therapies aimed at inhibiting C-P4H activity as a potential treatment for the fibrotic complications of OSA. Further research should focus on the development and in vivo testing of specific C-P4H inhibitors in preclinical models of OSA.
References
- 1. Prolyl 4-Hydroxylase Domain Protein 3-Inhibited Smooth-Muscle-Cell Dedifferentiation Improves Cardiac Perivascular Fibrosis Induced by Obstructive Sleep Apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Animal models of cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low oxygen tension stimulates collagen synthesis and COL1A1 transcription through the action of TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of collagen prolyl 4-hydroxylase and matrix metalloproteinases in fibrosarcoma cells by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-induced P4HA1 overexpression promotes post-ischemic angiogenesis by enhancing endothelial glycolysis through downregulating FBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Orthosilicic Acid vs. Metasilicic Acid: A Comparative Guide on Stability and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthosilicic acid and metasilicic acid, focusing on their chemical stability in aqueous solutions and their respective biological activities. The information presented is supported by experimental data to aid in research and development involving silicon-based compounds.
Executive Summary
This compound (OSA), Si(OH)₄, is recognized as the primary biologically active form of silicon. It is stable in dilute aqueous solutions and has demonstrated significant roles in bone formation and collagen synthesis. In contrast, metasilicic acid (MSA), H₂SiO₃, is a largely theoretical and unstable compound in aqueous solutions, rapidly polymerizing into larger silica (B1680970) species. While metasilicates are used in some supplements, their biological effects are attributed to their conversion to this compound in physiological environments. This guide delineates the fundamental chemical and biological differences between these two forms of silicic acid.
Chemical Structure and Stability
The structural differences between orthosilicic and metasilicic acid fundamentally dictate their stability in aqueous environments.
-
This compound (OSA): Features a silicon atom tetrahedrally bonded to four hydroxyl (-OH) groups. This monomeric form is stable in dilute aqueous solutions, typically below a concentration of 100 ppm.[1][2] Above this concentration, it undergoes autopolycondensation to form dimers, oligomers, and eventually colloidal silica or silica gel.[1][2][3] The stability of OSA is pH-dependent, with maximal stability observed at a low pH of around 2.[4]
-
Metasilicic Acid (MSA): Theoretically contains a silicon atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups. However, MSA is highly unstable in aqueous solutions and polymerizes readily, even at low concentrations.[5][6] It is often considered a hypothetical precursor to metasilicate (B1246114) salts.[6] Due to its transient nature, direct experimental data on its stability is scarce; its existence is primarily inferred from the behavior of metasilicates in solution.
The polymerization of silicic acid is a critical factor in its bioavailability. The process begins with the formation of dimers and small oligomers from this compound monomers, which then cyclize and grow into larger, less bioavailable silica particles.[2]
Table 1: Physicochemical Properties of this compound and Metasilicic Acid
| Property | This compound | Metasilicic Acid |
| Chemical Formula | Si(OH)₄ or H₄SiO₄ | H₂SiO₃ |
| Molar Mass | 96.11 g/mol | 78.10 g/mol |
| Structure | Tetrahedral Si with four hydroxyl groups | Planar Si with one double-bonded oxygen and two hydroxyls |
| Aqueous Stability | Stable in dilute solutions (< 100 ppm)[1][2] | Highly unstable, readily polymerizes[5][6] |
| Solubility | Sparingly soluble, polymerizes at high conc. | Prone to polymerization, limiting solubility of the monomer |
Biological Activity and Bioavailability
The biological relevance of any silicon compound is intrinsically linked to its bioavailability, which is highest for the monomeric form, this compound.
Bioavailability
Experimental evidence consistently demonstrates that this compound is the form of silicon that is readily absorbed by the gastrointestinal tract.[7] In contrast, polymeric forms of silica have significantly lower bioavailability.[8] While supplements may contain sodium metasilicate, this compound is thought to convert to this compound in the acidic environment of the stomach, which is then absorbed.[7]
A comparative study on the absorption of silicon from various sources in healthy subjects provided quantitative insights into the bioavailability of different forms.
Table 2: Comparative Bioavailability of Silicon from Various Sources
| Silicon Source | Si Dose (mg) | Mean Urinary Si Excretion (% of dose over 6h) | Reference |
| Monomethyl silanetriol (MMST) | 6.9 | 64% | [9] |
| Alcohol-free Beer | 22.9 | 64% | [10] |
| Green Beans | 6.1 | 44% | [10] |
| This compound (OSA) solution | 21.4 | 43% | [10] |
| Choline-stabilized this compound (ch-OSA) | 20 | 17% | [10] |
| Magnesium Trisilicate | 200 | 4% | [10] |
| Colloidal Silica | 780 | 1% | [10] |
Data extracted from Sripanyakorn et al. (2009).[9][10]
The data clearly indicates that monomeric and small molecular forms of silicon are more readily absorbed than polymerized or colloidal forms. While metasilicates are not directly listed, their bioavailability would be dependent on their conversion to this compound.
Cellular Mechanisms and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly in bone metabolism.
-
Collagen Synthesis and Osteogenesis: Physiological concentrations of this compound stimulate type 1 collagen synthesis in human osteoblast-like cells and skin fibroblasts. It also enhances osteoblastic differentiation, a key process in bone formation.[11]
-
Signaling Pathways in Bone Formation:
-
BMP-2/Smad/RUNX2 Pathway: this compound has been found to increase the expression of Bone Morphogenetic Protein-2 (BMP-2), which in turn activates the Smad1/5 and RUNX2 transcription factors. This cascade leads to the upregulation of genes responsible for collagen type 1 and osteocalcin (B1147995) synthesis.
This compound stimulates the BMP-2 signaling pathway. -
PI3K-Akt-mTOR Pathway: Research has also demonstrated that this compound can accelerate bone formation by activating the Phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian Target of Rapamycin (mTOR) pathway. This pathway is crucial for cell growth, proliferation, and differentiation.
This compound promotes osteogenesis via the PI3K-Akt-mTOR pathway. -
Due to the inherent instability of metasilicic acid, there is a lack of studies investigating its direct interaction with cellular signaling pathways. The biological effects observed with metasilicates are widely considered to be mediated by this compound.
Experimental Protocols
Quantification of Monomeric Silicic Acid (Molybdate Method)
This colorimetric method is used to determine the concentration of monomeric silicic acid (this compound) in a solution. It is based on the reaction of silicic acid with an acidic molybdate (B1676688) solution to form a yellow silicomolybdic acid complex. The intensity of the color, which is proportional to the concentration of monomeric silicic acid, is measured spectrophotometrically.[12][13]
Materials:
-
Ammonium (B1175870) molybdate solution (10% w/v)
-
Hydrochloric acid (1:1 v/v)
-
Oxalic acid solution (7.5% w/v)
-
Silica standard solution
-
Spectrophotometer
Procedure:
-
To 50 ml of the sample in a beaker, add 1 ml of 1:1 HCl and 2 ml of ammonium molybdate solution.[13]
-
Allow the mixture to stand for 5 to 10 minutes for the yellow color to develop.
-
Add 2 ml of oxalic acid solution to eliminate interference from phosphates.[13]
-
Measure the absorbance of the solution at 410 nm within 2 minutes.[13]
-
Prepare a series of standard solutions of known silica concentration and a reagent blank (using distilled water) and follow the same procedure to generate a standard curve.
-
Calculate the concentration of silicic acid in the sample by comparing its absorbance to the standard curve.
Osteoblast Differentiation Assay
This protocol outlines the general steps to assess the effect of silicic acid on the differentiation of osteoblasts in cell culture. Differentiation is typically evaluated by measuring markers such as alkaline phosphatase (ALP) activity and calcium deposition (mineralization).[14]
Materials:
-
Osteoblast or mesenchymal stem cell line (e.g., MG-63, hFOB)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate)
-
Test compounds (this compound solutions)
-
Alizarin Red S staining solution for mineralization
-
BCIP/NBT substrate for ALP staining
Procedure:
-
Cell Seeding: Plate osteoblasts or stem cells at a suitable density in multi-well plates and culture until they reach confluence.
-
Induction of Differentiation: Replace the growth medium with osteogenic differentiation medium containing various concentrations of the silicic acid to be tested. A negative control group should receive the differentiation medium without silicic acid.
-
Cell Culture: Culture the cells for 14-21 days, changing the medium every 2-3 days.[14]
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining: Fix the cells and stain for ALP activity using a substrate like BCIP/NBT. Differentiated osteoblasts will show a characteristic color change.
-
Mineralization Staining: Fix the cells and stain with Alizarin Red S solution, which specifically stains calcium deposits, indicating matrix mineralization.[14]
-
-
Quantification: The staining can be qualitatively assessed by microscopy or quantified by extracting the stain and measuring its absorbance.
Western Blotting for Osteogenic Markers
This protocol provides a general workflow for detecting the expression of specific proteins involved in osteogenesis (e.g., RUNX2, Collagen Type 1, ALP) in cells treated with silicic acid.[15][16][17][18][19]
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-RUNX2, anti-COL1A1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cultured cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[19]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[19]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
Conclusion
References
- 1. nrc.gov [nrc.gov]
- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nichem.solutions [nichem.solutions]
- 4. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Metasilicic acid | 1343-98-2 [smolecule.com]
- 6. Metasilicic Acid|Research Grade|Supplier [benchchem.com]
- 7. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. supplementai.io [supplementai.io]
- 10. The comparative absorption of silicon from different foods and food supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, Si(OH)4, stimulates osteoblast differentiation in vitro by upregulating miR-146a to antagonize NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nemi.gov [nemi.gov]
- 13. Testing Process of Silica of Water Sample [proresearchindia.com]
- 14. ixcellsbiotech.com [ixcellsbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to Orthosilicic Acid Delivery Systems: Bioavailability, Stability, and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Orthosilicic acid (OSA), the bioavailable form of silicon, is of growing interest in therapeutics and nutrition due to its roles in bone health, collagen synthesis, and connective tissue maintenance. However, OSA is inherently unstable in aqueous solutions, readily polymerizing into less bioavailable forms. This guide provides an objective comparison of different delivery systems designed to stabilize OSA and enhance its absorption, supported by experimental data.
Overview of this compound Delivery Systems
The primary challenge in delivering OSA is preventing its polymerization into larger, less absorbable polysilicic acids and silica (B1680970) gel.[1][2] Various stabilizers are employed to keep OSA in its monomeric, bioavailable state. The most common delivery systems include:
-
Choline-Stabilized this compound (ch-OSA®): A well-researched formulation where choline (B1196258) chloride forms hydrogen bonds with OSA, preventing polymerization.[1][3]
-
Collagen-Stabilized this compound: Utilizes collagen as a stabilizing matrix.
-
Maltodextrin-Stabilized this compound: Employs maltodextrin (B1146171) to micro-encapsulate and stabilize OSA.[4]
-
Other Formulations: These include OSA stabilized with organic bases, sorbitol, or vanillin, as well as less bioavailable forms like colloidal silica and phytolytic silica (from plant sources).[4][5][6][7]
Comparative Bioavailability and Efficacy
The bioavailability of silicon from different OSA delivery systems is a critical determinant of their therapeutic efficacy. Studies have employed various models, from in vitro cell cultures to in vivo animal and human trials, to assess absorption and biological effects.
Table 1: Comparison of Bioavailability and Efficacy of Different this compound Delivery Systems
| Delivery System | Model | Key Findings | Reference |
| Choline-Stabilized OSA (ch-OSA®) | Human Clinical Trial (Osteopenia/Osteoporosis) | Increased bone procollagen (B1174764) type I N-terminal propeptide (PINP) and improved femoral neck bone mineral density (BMD) in a subgroup. | [8] |
| Human Clinical Trial (Photodamaged Skin) | Significantly improved skin microrelief and reduced brittleness of hair and nails after 20 weeks. | [9] | |
| In Vitro (Caco-2 Cells) | Showed significantly higher silicon bioavailability (approximately 14 times) compared to maltodextrin-stabilized OSA. However, it also increased cell permeability, suggesting potential for intestinal epithelium disruption at high concentrations. | ||
| Calves Supplementation Study | A 4.9% increase in total dietary Si intake as ch-OSA resulted in a 70% increase in serum Si concentration, indicating high bioavailability. | [10] | |
| Collagen-Stabilized OSA | In Vitro (Caco-2 Cells) | Considered the best Si dietary supplement among the three tested (collagen, maltodextrin, choline) in one study, though specific bioavailability data was not quantified in the abstract. | |
| Maltodextrin-Stabilized OSA | Human Clinical Trial | Showed equivalent relative absorption to liquid OSA formulations (G5 Siliplant and G7 Aloe), with 27.2% of ingested silicon excreted in urine over 6 hours. | [4] |
| In Vitro (Caco-2 Cells) | Significantly lower bioavailability compared to ch-OSA. | ||
| Liquid OSA (with Equisetum arvense and Rosmarinus officinalis) | Human Clinical Trial | High bioavailability, with 32.4% of ingested silicon excreted in urine over 6 hours. | [4] |
| Liquid OSA (with Aloe Vera) | Human Clinical Trial | High bioavailability, with 34.6% of ingested silicon excreted in urine over 6 hours. | [4] |
| Colloidal and Phytolytic Silica | Human Clinical Trial | Not significantly different from placebo in terms of bioavailability. | [7][11] |
Stability of this compound Formulations
The stability of an OSA formulation is crucial for its shelf-life and ensuring that the silicon remains in its monomeric, bioavailable form until consumption.
-
ch-OSA®: The choline stabilization prevents OSA molecules from reacting with each other, ensuring stability in the formulation.[12]
-
Organic Base Stabilization: Formulations using a strong organic base can maintain the stability of OSA for over two years, with some samples remaining stable for more than nine years.[5] The high pH (13-14) of such formulations is neutralized upon dilution for use.[5]
-
Acidic Conditions and Silicate (B1173343) Modulus: The stability of OSA solutions is also influenced by the type of acid used for preparation and the silicate modulus of the sodium silicate source. Orthophosphoric acid and a silicate modulus of 1.96 yielded a solution stable for at least 40 days.[13][[“]]
-
Sorbitol Stabilization: Sorbitol can form stable polyolate complexes with monosilicic acid, a method that can be used to create stable solutions.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound in Osteoblasts
This compound has been shown to promote bone formation by influencing key signaling pathways in osteoblast-like cells. One of the primary pathways identified is the PI3K-Akt-mTOR pathway. Activation of this pathway leads to the upregulation of osteogenic markers such as RUNX2, Type I Collagen (COL1), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).
Figure 1. PI3K-Akt-mTOR signaling pathway activated by this compound in osteoblasts.
Experimental Workflow for In Vitro Bioavailability Assessment
A common workflow to assess the bioavailability of different OSA formulations involves an in vitro digestion model followed by exposure to a Caco-2 cell line, which mimics the human intestinal epithelium.
Figure 2. Workflow for assessing this compound bioavailability using an in vitro digestion and Caco-2 cell model.
Detailed Experimental Protocols
A. In Vitro Bioavailability Using Caco-2 Cell Line (Adapted from)
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. For permeability assays, cells are seeded on Transwell inserts.
-
In Vitro Digestion: The OSA supplements are subjected to a simulated gastrointestinal digestion process involving sequential exposure to simulated salivary, gastric, and intestinal fluids containing appropriate enzymes (e.g., pepsin, pancreatin) and pH adjustments.
-
Permeability Assay:
-
The digested supplement is added to the apical side of the Caco-2 cell monolayer grown on Transwell inserts.
-
Samples are collected from the basolateral side at specific time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of silicon in the basolateral samples is quantified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of silicon transport across the cell monolayer.
B. Human Pharmacokinetic Study for Relative Absorption (Adapted from[4])
-
Study Design: A randomized, double-blind, crossover study design is employed with healthy human volunteers.
-
Dosing: Subjects receive a standardized oral dose of silicon (e.g., 21.6 mg) from different OSA formulations after an overnight fast. A washout period is observed between each formulation administration.
-
Sample Collection:
-
Baseline urine and blood samples are collected before dosing.
-
Urine is collected over a specified period post-dose (e.g., 0-3 hours and 3-6 hours).
-
Blood samples can be collected at various time points to determine serum silicon concentrations.
-
-
Sample Analysis: The total silicon concentration in urine and serum is determined by ICP-OES.
-
Data Analysis: The total amount of silicon excreted in the urine over the collection period is used as a measure of relative absorption. For blood samples, pharmacokinetic parameters such as Area Under the Curve (AUC) can be calculated.
Conclusion
The choice of a delivery system for this compound significantly impacts its stability, bioavailability, and ultimately its biological effect. Choline-stabilized this compound is a well-documented and highly bioavailable formulation, demonstrating positive effects on bone and connective tissues.[8][9][10] However, other formulations, including those stabilized with maltodextrin or presented in liquid forms with herbal extracts, also show high bioavailability.[4] Formulations based on polymerized silica, such as colloidal or phytolytic silica, have poor bioavailability.[7][11]
For researchers and drug development professionals, it is crucial to consider the specific application and desired therapeutic outcome when selecting an OSA delivery system. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel OSA formulations. Future research should focus on long-term safety and efficacy studies, as well as elucidating the full spectrum of molecular mechanisms through which this compound exerts its beneficial effects.
References
- 1. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of a novel form of silicon supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nichem.solutions [nichem.solutions]
- 6. How to make a stabilized ortho-silicic acid solution with only 3 inputs – Science in Hydroponics [scienceinhydroponics.com]
- 7. ES2237492T3 - METHOD FOR PREPARING ORTHOSILITIC ACID, ORTHOSILICICAL ACID AS OBTAINED AND ITS USE. - Google Patents [patents.google.com]
- 8. Silicon supplement may benefit bone health [nutraingredients.com]
- 9. researchgate.net [researchgate.net]
- 10. Supplementation of calves with stabilized this compound. Effect on the Si, Ca, Mg, and P concentrations in serum and the collagen concentration in skin and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20100068294A1 - Method for Preparing Ortho Silicic Acid, Ortho Silicic Acid as Obtained, and its Use - Google Patents [patents.google.com]
- 12. biosil.beauty [biosil.beauty]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
The Efficacy of Orthosilicic Acid on Hair and Skin: A Comparative Analysis of Clinical Evidence
For Immediate Release: December 16, 2025
This guide provides a comprehensive comparison of clinical studies investigating the impact of orthosilicic acid (OSA) on hair and skin properties, juxtaposed with data from studies on other widely recognized treatments. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the existing evidence and to aid in the design of future studies in dermatology and cosmetology.
Comparative Efficacy of this compound and Alternatives for Hair Properties
The following table summarizes the quantitative outcomes from clinical trials on hair properties for this compound and other common interventions.
| Treatment | Parameter | Dosage/Concentration | Duration | Key Finding |
| This compound (ch-OSA) | Hair Thickness (Cross-sectional Area) | 10 mg Si/day (oral) | 9 months | Significant increase from baseline.[1] |
| This compound (ch-OSA) | Hair Strength (Break Load) | 10 mg Si/day (oral) | 9 months | No significant change (-2.20%) vs. placebo (-10.8%).[1] |
| This compound (OSA) | Hair Growth Rate | 30 mg/day (oral) | 5 months | 37.6% increase in growth rate.[2] |
| This compound (OSA) | Hair Protein Loss | 30 mg/day (oral) | 5 months | 84.2% less protein loss after physical stress.[2] |
| This compound (ch-OSA) | Hair Elasticity | 10 mg Si/day (oral) | 9 months | Elastic gradient decrease was significantly smaller (-4.52%) than placebo (-11.9%).[1] |
Comparative Efficacy of this compound and Alternatives for Skin Properties
The following table summarizes the quantitative outcomes from clinical trials on skin properties for this compound and other common interventions.
| Treatment | Parameter | Dosage/Concentration | Duration | Key Finding |
| This compound (ch-OSA) | Skin Roughness | 10 mg Si/day (oral) | 20 weeks | Significant decrease in skin roughness.[3] |
| This compound (ch-OSA) | Skin Elasticity | 10 mg Si/day (oral) | 20 weeks | 89% improvement in skin elasticity over placebo.[4] |
| This compound (ch-OSA) | Skin Hydration | Oral Supplementation | 8 months | Significant increase in skin hydration from 29% to 45.3%.[5] |
| Topical Peptides | Wrinkle Depth | Not specified | 12 weeks | Statistically significant reduction in wrinkle depth.[6][7] |
| Hyaluronic Acid (Oral) | Skin Hydration | 200 mg/day | 28 days | 10.6% increase in skin hydration.[8] |
| Hyaluronic Acid (Topical Serum) | Skin Hydration | Twice daily application | 6 weeks | 55% sustained increase in skin hydration.[9] |
| Grape Seed Extract (Topical) | Wrinkle Depth | Not specified | 12 weeks | Significant reduction in wrinkle depth.[10] |
| Grape Seed Extract (Topical) | Skin Hydration | Not specified | 12 weeks | Significant improvement in skin hydration.[10] |
| Collagen Peptides (Oral) | Wrinkle Depth | 2.5 g/day | 6 weeks | 9% reduction in wrinkle depth.[11] |
| Collagen Peptides (Oral) | Skin Hydration | 2.5 g/day | 6 weeks | 34% increase in skin hydration.[11] |
Experimental Protocols
Evaluation of Hair Properties: this compound Supplementation
-
Study Design: A randomized, double-blind, placebo-controlled study is conducted over a period of 9 months.
-
Participants: Healthy women with fine hair are recruited.
-
Intervention: Participants receive a daily oral supplement of 10 mg of silicon as choline-stabilized this compound (ch-OSA) or a placebo.[1]
-
Hair Sampling: Hair fibers are collected from a designated area of the scalp at baseline and at the end of the study.
-
Tensile Strength Measurement:
-
Individual hair fibers are mounted on a tensile strength tester.
-
The diameter of each fiber is measured to calculate the cross-sectional area.
-
The fiber is stretched at a constant rate until it breaks.
-
Parameters recorded include break load (force required to break the hair) and elastic gradient (a measure of elasticity).[1]
-
-
Hair Thickness Measurement: The cross-sectional area of individual hair fibers is determined using microscopy or laser-based methods.[1]
-
Protein Loss Measurement:
Evaluation of Skin Properties: this compound Supplementation
-
Study Design: A randomized, double-blind, placebo-controlled study is conducted over a period of 20 weeks.
-
Participants: Women with clinical signs of photoaged facial skin are recruited.
-
Intervention: Participants receive a daily oral supplement of 10 mg of silicon as ch-OSA or a placebo.
-
Skin Roughness and Microrelief Assessment:
-
Silicone replicas of the skin surface (e.g., from the forearm) are taken at baseline and at the end of the study.
-
These replicas are analyzed using image analysis software to quantify parameters such as Rt, Rm, and Rz, which describe the texture and fine lines of the skin.[3]
-
-
Skin Mechanical Properties (Elasticity) Assessment:
-
A non-invasive device is used to measure the mechanical properties of the skin on the forehead.
-
This can involve measuring the propagation time of a shear wave through the skin in different directions to assess anisotropy, which is related to the organization of the dermal collagen network. A more isotropic (less directional) pattern is indicative of younger, more elastic skin.[3]
-
-
Skin Hydration Assessment:
-
A Corneometer® is used to measure the capacitance of the skin, which is directly related to the hydration level of the stratum corneum. Measurements are taken on a specified area of the skin (e.g., forearm or face) at baseline and at various time points throughout the study.[5]
-
Visualizations
References
- 1. Effect of oral intake of choline-stabilized this compound on hair tensile strength and morphology in women with fine hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arya-pars.com [arya-pars.com]
- 3. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosil.ro [biosil.ro]
- 5. siliqa.com [siliqa.com]
- 6. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddonline.com [jddonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Orthosilicic Acid: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates the proper handling and disposal of all chemical compounds, including orthosilicic acid. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
This compound, also known as monosilicic acid or silicon tetrahydroxide, is the form of silicon that is predominantly absorbed by plants and is studied for its various biological effects.[1][2][3] While some formulations are considered non-hazardous, others may pose risks such as skin and eye irritation or respiratory tract irritation.[4][5][6][7] Therefore, it is crucial to handle and dispose of it with care, adhering to established safety protocols.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use, as hazards can vary.[4][5] Always handle this compound in a well-ventilated area, preferably within a fume hood.[7][8]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against potential splashes and eye irritation.[4][7][9] |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and potential irritation.[10] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[4] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound and related silicon compounds is to treat them as chemical waste. Do not dispose of this compound down the drain. [8]
-
Neutralization (if applicable): If working with a highly acidic or basic solution of this compound, neutralize it to a pH between 6 and 8 using a suitable acid or base. Monitor the pH carefully during this process.
-
Containment of Spills: In the event of an accidental spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[5] Do not use combustible materials like paper towels for large spills of certain formulations.
-
Collection of Waste:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[12]
-
Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for chemical waste disposal.[5][13]
-
Decontamination: Thoroughly clean the work area and any contaminated equipment with soap and water.[8] Dispose of any contaminated cleaning materials (e.g., wipes) as solid chemical waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. OrthosilicicAcid | 62647-18-1 [chemicalbook.com]
- 3. jmaps.in [jmaps.in]
- 4. scribd.com [scribd.com]
- 5. soilbiology.uk [soilbiology.uk]
- 6. This compound | H4O4Si | CID 14942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. salemftg.com [salemftg.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. globalsilicones.org [globalsilicones.org]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
- 13. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
Essential Safety and Operational Guide for Handling Orthosilicic Acid
This guide provides crucial safety and logistical information for the handling and disposal of orthosilicic acid in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe working environment. This compound (H₄SiO₄) is the simplest silicic acid and is often present in aqueous solutions. However, commercial products labeled "this compound" can vary in composition, sometimes containing precursors like tetraethyl silicate (B1173343) or being stabilized in solutions, which may introduce additional hazards such as flammability.[1] It is imperative to consult the specific Safety Data Sheet (SDS) for the product in use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds can pose several risks, including skin and eye irritation or severe damage, respiratory irritation, and potential flammability depending on the formulation.[1][2]
Summary of Potential Hazards and Required PPE:
| Hazard | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Can cause skin irritation, and some forms are corrosive, causing severe burns.[1][2] Prolonged contact may lead to defatting of the skin.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). It is recommended to clarify the chemical resistance with the glove manufacturer for specific applications.[3] Protective Clothing: Lab coat or chemical-resistant apron.[4] |
| Eye Damage | Can cause serious eye irritation or severe eye damage, potentially leading to blindness.[1][2][3] | Eye Protection: Approved safety goggles or a face shield.[1][5] |
| Respiratory Irritation | Inhalation of vapors or dust may cause respiratory tract irritation.[1][2][5] High concentrations of vapor in enclosed spaces can lead to headaches and nausea.[1] | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][5] If ventilation is insufficient, a NIOSH/MSHA-approved respirator is necessary.[5] |
| Flammability | Some commercial formulations, particularly those containing tetraethyl silicate, are flammable liquids and vapors.[1] | General Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[1] |
| Ingestion | May be harmful if swallowed.[3][6] | General Precautions: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace. The use of a chemical fume hood is strongly recommended.[3]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[1][5]
-
Remove all potential ignition sources if working with a flammable formulation.[1]
-
Have absorbent, inert materials (e.g., sand, vermiculite) available for spill containment.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.[3]
3. Handling and Use:
-
Adopt best practices for manual handling when moving and dispensing the chemical.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Avoid breathing in any dust, fumes, or vapors.[5]
-
Keep the container tightly closed when not in use.[5]
4. Storage:
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight.[1][5]
-
Keep containers tightly closed in their original packaging, which is often plastic.[1]
-
Store away from incompatible materials such as strong oxidizing agents and combustible materials.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled container.[1]
-
Disposal Route: Dispose of the contents and container at an approved waste disposal site in accordance with local, regional, and national regulations.[1][3] Do not empty into drains.[7]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.[7]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
